molecular formula C14H26O7 B605283 Ald-CH2-PEG3-CH2-Boc

Ald-CH2-PEG3-CH2-Boc

货号: B605283
分子量: 306.35 g/mol
InChI 键: RHRXPHXGYRSYPN-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ald-CH2-PEG4-CH2CO2tBu is a PEG Linker.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

tert-butyl 2-[2-[2-[2-(2-oxoethoxy)ethoxy]ethoxy]ethoxy]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26O7/c1-14(2,3)21-13(16)12-20-11-10-19-9-8-18-7-6-17-5-4-15/h4H,5-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHRXPHXGYRSYPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)COCCOCCOCCOCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Ald-CH2-PEG3-CH2-Boc: A Heterobifunctional Linker for Advanced Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of Ald-CH2-PEG3-CH2-Boc, a versatile heterobifunctional linker. Designed for researchers, scientists, and drug development professionals, this document details the molecule's characteristics and provides experimental protocols for its use in advanced bioconjugation techniques, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Core Chemical and Physical Properties

This compound is a polyethylene glycol (PEG)-based linker molecule featuring two distinct functional groups: a terminal aldehyde (Ald) and a Boc-protected amine (Boc). This bifunctional nature allows for the sequential and controlled conjugation of two different molecules. The central PEG3 moiety enhances solubility and provides a flexible spacer arm.

PropertyValueSource(s)
CAS Number 2100306-54-3[1][2]
Molecular Formula C₁₄H₂₆O₇[]
Molecular Weight 306.35 g/mol [2][]
Appearance Solid or oil (typical for PEG derivatives)General knowledge
Solubility Soluble in a variety of organic solvents such as DCM, DMF, and DMSO.[4][5]
SMILES O=C(OC(C)(C)C)COCCOCCOCCOCC=O[2]
IUPAC Name tert-butyl (1-oxo-1-(2-(2-(2-(2-oxoethoxy)ethoxy)ethoxy)ethyl)carbamate)Generated based on structure
Storage Conditions Recommended storage at -20°C for long-term stability.General chemical handling

Applications in Bioconjugation and PROTAC Synthesis

The unique structure of this compound makes it an ideal tool for the construction of complex biomolecules. Its primary application lies in the field of targeted protein degradation, where it serves as a linker in the synthesis of PROTACs.[1][2][][6] PROTACs are chimeric molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the target's ubiquitination and subsequent degradation by the proteasome.

The aldehyde group of this compound can be selectively reacted with an amine-containing molecule, such as a ligand for a target protein, through reductive amination. Following this conjugation, the Boc protecting group can be removed under acidic conditions to reveal a primary amine. This newly exposed amine is then available for reaction with a second molecule, typically an E3 ligase ligand, to complete the synthesis of the PROTAC. The PEG3 linker itself offers several advantages, including enhanced solubility and optimized spatial orientation of the two ligands.

Experimental Protocols

The following protocols are generalized procedures for the two key reactions involving this compound: reductive amination of the aldehyde and deprotection of the Boc-amine. These should be optimized for specific substrates and experimental conditions.

Reductive Amination of the Aldehyde Group

This protocol describes the conjugation of an amine-containing molecule (R¹-NH₂) to the aldehyde terminus of this compound.

Materials:

  • This compound

  • Amine-containing molecule (R¹-NH₂)

  • Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃)[7]

  • Anhydrous methanol or other suitable solvent

  • Acetic acid (catalytic amount)

  • Round bottom flask

  • Stir bar

  • Standard work-up and purification supplies (e.g., ethyl acetate, saturated potassium carbonate solution, magnesium sulfate, rotary evaporator, preparative HPLC)

Procedure:

  • In a round bottom flask, dissolve this compound and the amine-containing molecule (1.0-1.2 equivalents) in anhydrous methanol.

  • Add a catalytic amount of acetic acid to the solution to facilitate imine formation.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Add the reducing agent, such as sodium cyanoborohydride or sodium triacetoxyborohydride (1.5-2.0 equivalents), portion-wise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS) until the starting materials are consumed.

  • Upon completion, quench the reaction by carefully adding it to a saturated potassium carbonate solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry with magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting product by an appropriate method, such as column chromatography or preparative HPLC.

Boc Deprotection of the Amine Group

This protocol outlines the removal of the tert-butoxycarbonyl (Boc) protecting group to yield a free primary amine.[8][9][10]

Materials:

  • Boc-protected PEG-conjugate

  • Trifluoroacetic acid (TFA)

  • Anhydrous dichloromethane (DCM)

  • Round bottom flask

  • Stir bar

  • Ice bath

  • Rotary evaporator

Procedure:

  • Dissolve the Boc-protected PEG-conjugate in anhydrous DCM in a round-bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • Add TFA to the solution to a final concentration of 20-50% (v/v).

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

  • To ensure complete removal of residual TFA, co-evaporate the residue with toluene (3 times).

  • The resulting TFA salt of the deprotected amine can be used directly in the next step or neutralized by washing with a saturated aqueous solution of sodium bicarbonate.

Visualizing the Workflow and Logic

The following diagrams, generated using Graphviz, illustrate the logical flow of utilizing this compound in a typical bioconjugation or PROTAC synthesis workflow.

G cluster_0 Step 1: First Conjugation (Reductive Amination) cluster_1 Step 2: Deprotection cluster_2 Step 3: Second Conjugation A This compound C Reductive Amination (e.g., NaBH3CN) A->C B Target Protein Ligand (with primary amine) B->C D Ligand-PEG3-CH2-Boc Conjugate C->D E Ligand-PEG3-CH2-Boc Conjugate F Acidic Conditions (e.g., TFA) E->F G Ligand-PEG3-CH2-NH2 Conjugate F->G H Ligand-PEG3-CH2-NH2 Conjugate J Amide Bond Formation (or other coupling) H->J I E3 Ligase Ligand (with reactive group) I->J K Final PROTAC Molecule J->K

Caption: A typical three-step workflow for PROTAC synthesis using this compound.

G start Start with This compound step1 Aldehyde End Boc-Protected Amine End start->step1 decision Is the target ligand attached? step1:f0->decision step2 Perform Reductive Amination with Target Ligand decision->step2 No step3 Deprotect Boc Group (TFA) decision->step3 Yes step2->step1 decision2 Is the E3 Ligase ligand attached? step3->decision2 step4 Couple with E3 Ligase Ligand decision2->step4 No end Final PROTAC decision2->end Yes step4->end

Caption: Logical decision flow for the sequential modification of this compound.

Safety and Handling

This compound should be handled in a well-ventilated area by personnel trained in chemical synthesis. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

This technical guide serves as a starting point for researchers and drug developers interested in utilizing this compound. The versatility of this linker, combined with the established protocols for its modification, makes it a valuable component in the development of novel therapeutics and research tools.

References

The Strategic Role of Ald-CH2-PEG3-CH2-Boc in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the rapidly advancing field of targeted protein degradation, the rational design of Proteolysis Targeting Chimeras (PROTACs) has emerged as a powerful therapeutic modality. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. The success of a PROTAC is critically dependent on the linker that connects the target protein ligand to the E3 ubiquitin ligase ligand. This in-depth technical guide focuses on Ald-CH2-PEG3-CH2-Boc, a versatile and widely utilized bifunctional linker, elucidating its structure, applications, and the strategic advantages it offers in the synthesis of potent and effective protein degraders. Specifically, its application in the development of degraders for Serum/Glucocorticoid Regulated Kinase 3 (SGK3), a key player in cancer cell survival and therapy resistance, will be highlighted.

Core Concepts: The Molecular Architecture and Function of this compound

This compound is a precisely engineered molecule with three key functional components that enable a modular and efficient approach to PROTAC synthesis:

  • Aldehyde (Ald) Group: This terminal aldehyde functionality serves as a reactive handle for covalent bond formation, primarily through reductive amination with a primary or secondary amine on a target-binding ligand or an E3 ligase ligand. This reaction forms a stable amine linkage, securely connecting the linker to one of the PROTAC's functional ends. The aldehyde group offers a bioorthogonal handle for conjugation, allowing for specific and controlled reactions.[1]

  • Triethylene Glycol (PEG3) Spacer: The central PEG3 moiety is a flexible, hydrophilic spacer. In the context of PROTACs, PEG linkers are instrumental in enhancing the solubility and cell permeability of the often large and lipophilic degrader molecules.[2][3] The length and flexibility of the PEG chain are critical for facilitating the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[4]

  • Boc-Protected Amine (CH2-Boc): The other end of the linker features a Boc (tert-butoxycarbonyl)-protected amine. The Boc group is a robust protecting group that is stable under a variety of reaction conditions but can be readily and cleanly removed under acidic conditions (e.g., with trifluoroacetic acid, TFA).[5] This allows for a sequential and controlled synthesis strategy, where the aldehyde end is first conjugated, followed by deprotection of the Boc group to reveal a primary amine, which is then available for coupling to the second ligand.

This trifunctional nature of this compound provides researchers with a powerful tool for the systematic and modular construction of PROTAC libraries with varying linker lengths and attachment points.

Application in PROTAC Synthesis: A Focus on SGK3 Degraders

This compound is particularly valuable in the synthesis of PROTACs targeting kinases like SGK3.[6] SGK3 is a downstream effector of the PI3K signaling pathway and has been implicated in promoting cell survival and mediating resistance to cancer therapies, particularly in breast cancer.[7][8] PROTAC-mediated degradation of SGK3 presents a promising strategy to overcome this resistance.[9][10]

The general workflow for synthesizing an SGK3 PROTAC using this compound is a two-step process that leverages the linker's bifunctionality.

G cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Boc Deprotection & Amide Coupling Ligand_A_NH2 Ligand A with Amine (e.g., SGK3 Inhibitor) Intermediate Ligand A-Linker-Boc Conjugate Ligand_A_NH2->Intermediate Reductive Amination (e.g., NaBH(OAc)3) Ald_Linker_Boc This compound Ald_Linker_Boc->Intermediate Deprotected_Intermediate Ligand A-Linker-NH2 Intermediate->Deprotected_Intermediate Boc Deprotection (e.g., TFA) Final_PROTAC Final PROTAC Deprotected_Intermediate->Final_PROTAC Amide Coupling (e.g., HATU, DIPEA) Ligand_B_COOH Ligand B with Carboxylic Acid (e.g., VHL Ligand) Ligand_B_COOH->Final_PROTAC

A typical two-step workflow for PROTAC synthesis using this compound.

Data Presentation: Quantitative Analysis of PROTAC Performance

The choice of linker significantly impacts the degradation efficiency of the resulting PROTAC. Key parameters used to quantify performance are the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables provide a summary of quantitative data for PROTACs, including a clinically relevant SGK3 degrader and a comparative study of BRD4 degraders with varying PEG linker lengths.

Table 1: Performance of an Isoform-Specific SGK3 PROTAC Degrader

PROTAC NameTarget ProteinE3 Ligase LigandDC50 (nM)Dmax (%)Cell LineReference
SGK3-PROTAC1SGK3VH032 (VHL)<100>80HEK293[10]

Table 2: Comparative Performance of BRD4-Targeting PROTACs with Different PEG Linker Lengths

LinkerTarget ProteinE3 Ligase LigandDC50 (nM)Dmax (%)Reference
PEG2BRD4VHL~500~75[11]
PEG3BRD4VHL~200~85[11]
PEG4BRD4VHL~50>90[11]
PEG5BRD4VHL~20>95[11]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful synthesis and evaluation of PROTACs. The following are representative protocols for the key steps in synthesizing a PROTAC using this compound.

Protocol 1: Reductive Amination

This protocol describes the conjugation of the aldehyde group of the linker to an amine-containing ligand.

  • Materials:

    • Amine-containing ligand (1.0 eq)

    • This compound (1.2 eq)

    • Sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq)

    • Anhydrous Dichloromethane (DCM)

    • Acetic Acid (catalytic amount)

  • Procedure:

    • Dissolve the amine-containing ligand and this compound in anhydrous DCM.

    • Add a catalytic amount of acetic acid to the solution.

    • Stir the reaction mixture at room temperature for 1-2 hours to facilitate imine formation.

    • Add sodium triacetoxyborohydride in one portion.

    • Continue stirring at room temperature for 12-24 hours.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, quench the reaction with saturated sodium bicarbonate solution.

    • Extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the Boc-protected conjugate.

Protocol 2: Boc Deprotection

This protocol outlines the removal of the Boc protecting group to expose the terminal amine.

  • Materials:

    • Boc-protected conjugate (1.0 eq)

    • Trifluoroacetic acid (TFA)

    • Anhydrous Dichloromethane (DCM)

  • Procedure:

    • Dissolve the Boc-protected conjugate in anhydrous DCM.

    • Add TFA (typically 20-50% v/v in DCM) to the solution.

    • Stir the reaction mixture at room temperature for 1-2 hours.

    • Monitor the reaction by LC-MS until the starting material is consumed.

    • Concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA.

    • The resulting amine-TFA salt is typically used in the next step without further purification.

Protocol 3: Amide Coupling

This protocol describes the final step of coupling the deprotected linker-ligand conjugate to a second ligand containing a carboxylic acid.

  • Materials:

    • Carboxylic acid-containing ligand (1.0 eq)

    • Amine-TFA salt from Protocol 2 (1.2 eq)

    • HATU (1.5 eq)

    • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

    • Anhydrous Dimethylformamide (DMF)

  • Procedure:

    • Dissolve the carboxylic acid-containing ligand in anhydrous DMF.

    • Add HATU and DIPEA to the solution and stir for 10-15 minutes at room temperature to activate the carboxylic acid.

    • Add a solution of the amine-TFA salt in anhydrous DMF to the reaction mixture.

    • Stir the reaction at room temperature for 12-24 hours.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the final PROTAC product by preparative HPLC.

Signaling Pathway Visualization

The following diagram illustrates the central role of SGK3 in the PI3K signaling pathway, a key pathway in cancer cell growth and survival. PROTAC-mediated degradation of SGK3 effectively shuts down this signaling axis.

SGK3_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits & Activates SGK3 SGK3 PDK1->SGK3 Phosphorylates (Activates) GSK3b GSK3β SGK3->GSK3b Inhibits NDRG1 NDRG1 SGK3->NDRG1 Phosphorylates Proteasome Proteasome SGK3->Proteasome Degradation mTORC2 mTORC2 mTORC2->SGK3 Phosphorylates (Activates) Cell_Survival Cell Survival & Proliferation GSK3b->Cell_Survival Promotes Apoptosis (Inhibition leads to Survival) NDRG1->Cell_Survival Regulates Therapy_Resistance Therapy Resistance Cell_Survival->Therapy_Resistance PROTAC SGK3 PROTAC PROTAC->SGK3 Induces Degradation PROTAC->Proteasome

The SGK3 signaling pathway and its inhibition by a PROTAC degrader.

Conclusion

This compound stands out as a highly valuable and versatile tool in the arsenal of medicinal chemists and drug discovery scientists. Its well-defined functional groups and modular nature facilitate the efficient and systematic synthesis of PROTACs. The incorporation of a PEG3 spacer offers a favorable balance of solubility and flexibility, which is often crucial for achieving potent protein degradation. As the field of targeted protein degradation continues to expand, the strategic use of well-designed linkers like this compound will be paramount in the development of the next generation of therapeutics for a wide range of diseases, including cancer.

References

The Strategic Role of Ald-CH2-PEG3-CH2-Boc as a PROTAC Linker: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the potential to target and eliminate disease-causing proteins rather than merely inhibiting their function. These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical component, profoundly influencing the efficacy, selectivity, and physicochemical properties of the PROTAC. Among the diverse array of linker architectures, those incorporating polyethylene glycol (PEG) chains have gained prominence for their ability to enhance solubility and modulate cellular permeability. This technical guide provides an in-depth exploration of a specific bifunctional linker, Ald-CH2-PEG3-CH2-Boc, and its role in the design and synthesis of potent PROTACs, with a focus on the degradation of Serum/Glucocorticoid Regulated Kinase 3 (SGK3).

Core Concepts of the this compound Linker

The this compound linker is a chemically versatile building block for PROTAC synthesis. Its name delineates its key functional components:

  • Ald (Aldehyde): A reactive aldehyde group at one terminus, enabling covalent bond formation with an amine-containing molecule through reductive amination.

  • CH2: Methylene spacers that provide structural integrity.

  • PEG3: A three-unit polyethylene glycol chain that imparts hydrophilicity, flexibility, and influences the spatial orientation of the PROTAC.

  • Boc (tert-Butyloxycarbonyl): A protecting group on a terminal amine, which can be selectively removed to allow for subsequent conjugation with a carboxylic acid-containing molecule.

This bifunctional nature allows for the sequential and controlled conjugation of the POI and E3 ligase ligands, a crucial aspect of rational PROTAC design.

Application in SGK3 Degradation

A notable application of a PEG3-containing linker is in the development of SGK3-PROTAC1, a potent and selective degrader of SGK3. SGK3 is a protein kinase implicated in cancer cell survival and resistance to therapy, making it a compelling therapeutic target. SGK3-PROTAC1 is composed of the SGK inhibitor 308-R and the von Hippel-Lindau (VHL) E3 ligase ligand VH032, connected by a linker.[1][2][3] While the exact linker in the final published structure is a "PEG3-C4-OBn alkyl linker," the synthesis often involves intermediates like "308-R-C4-PEG3-C1-Boc," highlighting the utility of a Boc-protected PEG3 linker in its construction.[4]

Quantitative Data for SGK3-PROTAC1

The efficacy of SGK3-PROTAC1 has been quantitatively assessed, demonstrating its ability to induce potent and efficient degradation of SGK3.

ParameterValueCell LineTimeReference
DC50 ~0.3 µMHEK2932 hours[1][3][5]
Dmax ~80%HEK2938 hours[1][3][5]

DC50: The concentration of the PROTAC required to induce 50% degradation of the target protein. Dmax: The maximum percentage of target protein degradation achieved.

Experimental Protocols

This section details the key experimental methodologies for the synthesis of a PROTAC utilizing an this compound linker and the subsequent evaluation of its biological activity.

Synthesis of an SGK3-Targeting PROTAC

The synthesis of a PROTAC using the this compound linker can be conceptualized in a two-step process involving the sequential conjugation of the POI and E3 ligase ligands.

Step 1: Reductive Amination with the POI Ligand

This step involves the reaction of the aldehyde group of the linker with an amine-functionalized POI ligand (e.g., a derivative of the SGK inhibitor 308-R with an available amine).

  • Materials:

    • This compound

    • Amine-functionalized POI ligand

    • Sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride

    • Anhydrous dichloromethane (DCM) or dichloroethane (DCE)

    • Acetic acid (optional, as a catalyst)

  • Protocol:

    • Dissolve the amine-functionalized POI ligand (1.0 eq) and this compound (1.1 eq) in anhydrous DCM.

    • Add a catalytic amount of acetic acid (e.g., 0.1 eq).

    • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

    • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

    • Continue stirring at room temperature for 12-24 hours.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

    • Extract the product with DCM, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the resulting POI-linker-Boc intermediate by flash column chromatography.

Step 2: Boc Deprotection and Amide Coupling with the E3 Ligase Ligand

This step involves the removal of the Boc protecting group followed by the coupling of the newly exposed amine with a carboxylic acid-functionalized E3 ligase ligand (e.g., a derivative of VH032).

  • Materials:

    • POI-linker-Boc intermediate

    • Trifluoroacetic acid (TFA)

    • Anhydrous DCM

    • Carboxylic acid-functionalized E3 ligase ligand

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

    • N,N-Diisopropylethylamine (DIPEA)

    • Anhydrous dimethylformamide (DMF)

  • Protocol:

    • Boc Deprotection:

      • Dissolve the POI-linker-Boc intermediate in a mixture of DCM and TFA (e.g., 1:1 v/v).[6]

      • Stir the solution at room temperature for 1-2 hours.

      • Monitor the deprotection by LC-MS.

      • Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM. The resulting amine-TFA salt is often used directly in the next step.

    • Amide Coupling:

      • Dissolve the carboxylic acid-functionalized E3 ligase ligand (1.0 eq) and HATU (1.2 eq) in anhydrous DMF.

      • Add DIPEA (3.0 eq) to the mixture and stir for 10-15 minutes to activate the carboxylic acid.

      • Add a solution of the deprotected POI-linker-amine (TFA salt, 1.1 eq) and additional DIPEA (to neutralize the TFA salt) in DMF to the activated E3 ligase ligand solution.

      • Stir the reaction at room temperature for 4-12 hours.

      • Monitor the reaction progress by LC-MS.

      • Upon completion, purify the final PROTAC product by preparative HPLC.

      • Characterize the final product by HRMS and NMR.

Western Blot Analysis for Protein Degradation

This protocol outlines the procedure for assessing the degradation of the target protein (e.g., SGK3) in cells treated with the synthesized PROTAC.[7][8]

  • Materials:

    • Cell line expressing the target protein (e.g., HEK293, ZR-75-1, CAMA-1)

    • Synthesized PROTAC

    • DMSO (vehicle control)

    • Cell culture medium and supplements

    • RIPA buffer with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels and running buffer

    • PVDF membrane

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (anti-target protein, anti-loading control e.g., GAPDH)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

    • Imaging system

  • Protocol:

    • Cell Treatment:

      • Seed cells in appropriate culture plates and allow them to adhere overnight.

      • Treat the cells with varying concentrations of the PROTAC (for DC50 determination) or with a fixed concentration for different time points (for time-course analysis). Include a vehicle-only (DMSO) control.

    • Cell Lysis:

      • After the treatment period, wash the cells with ice-cold PBS.

      • Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.

      • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Protein Quantification:

      • Determine the protein concentration of each lysate using a BCA assay.

    • SDS-PAGE and Western Blotting:

      • Normalize the protein amounts and prepare samples for SDS-PAGE.

      • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

      • Block the membrane with blocking buffer for 1 hour at room temperature.

      • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

      • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

      • Wash the membrane again and add the chemiluminescent substrate.

    • Data Analysis:

      • Capture the chemiluminescent signal using an imaging system.

      • Strip the membrane and re-probe with a primary antibody for a loading control.

      • Quantify the band intensities using densitometry software.

      • Normalize the target protein band intensity to the loading control band intensity.

      • Calculate the percentage of protein degradation relative to the vehicle-treated control.

Visualizations

PROTAC Mechanism of Action

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Ubiquitination and Degradation POI Protein of Interest (POI) PROTAC PROTAC (Ald-CH2-PEG3-CH2-Ligand) POI->PROTAC Binds to POI Ligand E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Binds to E3 Ligase Ligand Ternary_Complex POI-PROTAC-E3 Ternary Complex Ubiquitination Poly-ubiquitination of POI Ternary_Complex->Ubiquitination Ub Transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degraded_POI Degraded POI (Peptides) Proteasome->Degraded_POI Degradation

Caption: General mechanism of action for a PROTAC utilizing the this compound derived linker.

Synthetic Workflow

Synthetic_Workflow Start_Linker This compound Reductive_Amination Reductive Amination (e.g., STAB) Start_Linker->Reductive_Amination POI_Ligand Amine-functionalized POI Ligand POI_Ligand->Reductive_Amination Intermediate POI-Linker-Boc Reductive_Amination->Intermediate Boc_Deprotection Boc Deprotection (TFA) Intermediate->Boc_Deprotection Deprotected_Intermediate POI-Linker-NH2 Boc_Deprotection->Deprotected_Intermediate Amide_Coupling Amide Coupling (e.g., HATU) Deprotected_Intermediate->Amide_Coupling E3_Ligand Carboxylic acid- functionalized E3 Ligand E3_Ligand->Amide_Coupling Final_PROTAC Final PROTAC Amide_Coupling->Final_PROTAC

Caption: A generalized two-step synthetic workflow for a PROTAC using the this compound linker.

SGK3 Signaling Pathway

SGK3_Signaling cluster_0 Upstream Activation cluster_1 SGK3 Signaling cluster_2 Downstream Effects Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruits SGK3 SGK3 PDK1->SGK3 Phosphorylates & Activates TSC2 TSC2 SGK3->TSC2 Inhibits mTORC2 mTORC2 mTORC2->SGK3 Phosphorylates & Activates mTORC1 mTORC1 TSC2->mTORC1 Inhibits Cell_Survival Cell Survival & Proliferation mTORC1->Cell_Survival Promotes Therapy_Resistance Therapy Resistance Cell_Survival->Therapy_Resistance

Caption: A simplified diagram of the SGK3 signaling pathway in the context of cancer cell survival.

Conclusion

The this compound linker is a valuable and versatile tool in the synthesis of PROTACs. Its bifunctional nature, coupled with the beneficial properties of the PEG3 chain, allows for the rational design and construction of potent protein degraders. The successful development of SGK3-PROTAC1, which utilizes a similar PEGylated linker, underscores the potential of this approach in targeting challenging disease-related proteins. The detailed experimental protocols and conceptual diagrams provided in this guide serve as a comprehensive resource for researchers aiming to leverage this and similar linkers in their drug discovery and development efforts.

References

Synthesis and Purification of Ald-CH2-PEG3-CH2-Boc: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ald-CH2-PEG3-CH2-Boc is a heterobifunctional linker integral to the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are novel therapeutic agents that leverage the cell's natural protein degradation machinery to eliminate target proteins implicated in disease. This linker, featuring a terminal aldehyde for conjugation and a Boc-protected amine, connected by a flexible triethylene glycol (PEG3) spacer, offers a versatile platform for the assembly of PROTACs. Notably, it has been utilized in the development of SGK3 kinase PROTAC degraders.[1][2] This guide provides a comprehensive overview of the synthesis, purification, and characterization of this compound.

Core Concepts: The Role in PROTAC Technology

PROTACs are comprised of three key components: a ligand that binds to a target protein, a ligand for an E3 ubiquitin ligase, and a linker that connects the two. The linker is a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is essential for the subsequent ubiquitination and proteasomal degradation of the target protein. The aldehyde group of this compound can be used for conjugation to a binding ligand, while the Boc-protected amine, after deprotection, can be coupled to the E3 ligase ligand.

PROTAC_Mechanism cluster_cell Cellular Environment POI Target Protein (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex PROTAC PROTAC (this compound based) PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Recycling Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_Fragments Degraded Peptide Fragments Proteasome->Degraded_Fragments Degradation

PROTAC Mechanism of Action.

Synthesis of this compound

The synthesis of this compound is a multi-step process that typically starts from commercially available PEGylated precursors. A plausible synthetic route is outlined below, based on established organic chemistry principles. The primary literature reference for the synthesis is Tovell H, et al. ACS Chem Biol. 2019.[1][2]

Synthesis_Workflow Start Starting Material: Boc-NH-PEG3-OH Step1 Step 1: Oxidation (e.g., DMP, PCC) Start->Step1 Intermediate Intermediate: Boc-NH-PEG3-CHO Step1->Intermediate Step2 Step 2: Wittig Reaction or similar (e.g., with (Ph3P=CHCHO)) Intermediate->Step2 Intermediate2 Unsaturated Aldehyde Intermediate Step2->Intermediate2 Step3 Step 3: Reduction (e.g., H2, Pd/C) Intermediate2->Step3 Purification Purification (Column Chromatography) Step3->Purification FinalProduct Final Product: This compound Purification->FinalProduct Characterization Characterization (NMR, MS, HPLC) FinalProduct->Characterization

Hypothetical Synthesis Workflow.
Experimental Protocol

Step 1: Oxidation of Boc-NH-PEG3-OH to Boc-NH-PEG3-CHO

  • Dissolve Boc-NH-PEG3-OH (1 equivalent) in anhydrous dichloromethane (DCM).

  • Add Dess-Martin periodinane (DMP) (1.5 equivalents) to the solution at room temperature.

  • Stir the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude aldehyde intermediate.

Step 2: Chain Extension

This step would typically involve a carbon-carbon bond-forming reaction to introduce the additional methylene group next to the aldehyde. A Wittig-type reaction or similar olefination followed by reduction is a plausible approach.

  • Prepare the appropriate ylide in a separate flask under an inert atmosphere.

  • Add the crude Boc-NH-PEG3-CHO from the previous step, dissolved in a suitable anhydrous solvent (e.g., THF), to the ylide solution at a controlled temperature (e.g., 0 °C).

  • Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS.

  • Quench the reaction and perform an aqueous work-up.

  • Extract the product into an organic solvent, dry, and concentrate.

Step 3: Reduction to the Saturated Aldehyde

  • Dissolve the unsaturated intermediate from Step 2 in a suitable solvent such as ethanol or ethyl acetate.

  • Add a catalytic amount of palladium on carbon (10% Pd/C).

  • Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).

  • Stir vigorously at room temperature until the reaction is complete (monitored by TLC or the cessation of hydrogen uptake).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude final product.

Purification

Purification of this compound is crucial to remove any unreacted starting materials, reagents, and byproducts. The standard method for purification is flash column chromatography on silica gel.

Protocol for Flash Column Chromatography
  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.

  • Column Packing: Pack a glass column with silica gel in a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).

  • Loading: Carefully load the adsorbed crude product onto the top of the packed column.

  • Elution: Elute the column with the chosen solvent system, gradually increasing the polarity.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Data Presentation and Characterization

The identity and purity of the synthesized this compound must be confirmed by analytical techniques.

ParameterSpecificationAnalytical Method
Molecular Weight 306.35 g/mol Mass Spectrometry (MS)
Purity ≥95%High-Performance Liquid Chromatography (HPLC)
Appearance Colorless to pale yellow oilVisual Inspection
Identity Conforms to structure¹H NMR, ¹³C NMR

Table 1: Physicochemical and Purity Data for this compound

Analytical TechniqueExpected Results
¹H NMR Peaks corresponding to the Boc group protons, the PEG chain methylene protons, and the aldehyde proton.
¹³C NMR Carbons of the Boc group, the PEG chain, and the carbonyl carbon of the aldehyde.
Mass Spectrometry A molecular ion peak corresponding to the calculated mass [M+H]⁺ or [M+Na]⁺.
HPLC A single major peak indicating high purity.

Table 2: Expected Analytical Characterization Data

Conclusion

The synthesis and purification of this compound require a multi-step synthetic sequence followed by careful chromatographic purification. The protocols and data presented in this guide provide a framework for researchers to produce this valuable PROTAC linker. The successful synthesis and characterization of this molecule are essential for the development of novel protein degraders with therapeutic potential. For detailed experimental procedures and characterization data, consulting the primary literature, such as the work by Tovell et al., is highly recommended.[1][2]

References

Technical Guide: The Role and Mechanism of a PEG-Based Linker in the PROTAC dBET1

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the scientific literature and chemical databases indicates that "Ald-CH2-PEG3-CH2-Boc" is a chemical building block rather than a complete, functional PROTAC (Proteolysis Targeting Chimera) linker with a defined mechanism of action. This molecule contains a three-unit polyethylene glycol (PEG) chain, which is a common component in PROTAC linkers, flanked by a reactive aldehyde group and a Boc-protected amine. While these functional groups could be used in the synthesis of a PROTAC, "this compound" itself does not constitute the full linker that connects a target protein binder to an E3 ligase ligand.

Therefore, this guide will focus on the well-characterized and widely cited PROTAC, dBET1 , which utilizes a PEG-based linker. We will explore the mechanism of action, relevant data, and experimental protocols associated with dBET1 to provide a comprehensive technical overview that aligns with the spirit of the original request.

Audience: Researchers, scientists, and drug development professionals.

Introduction to dBET1 and its PEG-Based Linker

dBET1 is a pioneering PROTAC that induces the degradation of Bromodomain and Extra-Terminal (BET) proteins, specifically BRD2, BRD3, and BRD4. It is composed of three key components:

  • A ligand for the target protein: JQ1, which binds to the bromodomains of BET proteins.

  • A ligand for an E3 ubiquitin ligase: Thalidomide, which recruits the Cereblon (CRBN) E3 ligase complex.

  • A linker: A flexible polyethylene glycol (PEG)-based chain that connects JQ1 and thalidomide.

The linker in dBET1 plays a crucial role in its function. Its length and flexibility are optimized to facilitate the formation of a stable ternary complex between the BET protein and the CRBN E3 ligase, which is a prerequisite for the subsequent ubiquitination and degradation of the target protein.

Mechanism of Action of dBET1

The primary mechanism of action of dBET1 is to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively degrade BET proteins. This process can be broken down into the following key steps:

  • Ternary Complex Formation: dBET1, due to its bifunctional nature, simultaneously binds to a BET protein (via its JQ1 moiety) and the CRBN E3 ligase (via its thalidomide moiety). The PEG-based linker bridges these two proteins, facilitating the formation of a stable ternary complex (BET-dBET1-CRBN).

  • Ubiquitination: The formation of this ternary complex brings the BET protein into close proximity with the E2 ubiquitin-conjugating enzyme associated with the CRBN E3 ligase complex. This proximity allows for the efficient transfer of ubiquitin molecules from the E2 enzyme to lysine residues on the surface of the BET protein. This process is repeated to form a polyubiquitin chain.

  • Proteasomal Degradation: The polyubiquitinated BET protein is then recognized by the 26S proteasome, a large protein complex responsible for degrading unwanted or damaged proteins. The proteasome unfolds and proteolytically degrades the BET protein into small peptides, while the ubiquitin molecules are recycled.

  • Catalytic Cycle: After the degradation of the target protein, dBET1 is released and can bind to another BET protein and E3 ligase, thus acting catalytically to induce the degradation of multiple target protein molecules.

PROTAC_Mechanism cluster_0 Cellular Environment PROTAC dBET1 (PROTAC) Ternary_Complex BET-dBET1-CRBN Ternary Complex PROTAC->Ternary_Complex Binds Target BET Protein (e.g., BRD4) Target->Ternary_Complex Binds E3_Ligase CRBN E3 Ligase E3_Ligase->Ternary_Complex Binds Poly_Ub_Target Polyubiquitinated BET Protein Ternary_Complex->Poly_Ub_Target Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_Target->Proteasome Recognition & Binding Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: The catalytic cycle of dBET1-mediated protein degradation.

Quantitative Data for dBET1

The efficacy of a PROTAC is often quantified by its DC50 (concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of protein degradation achievable).

Parameter BRD2 BRD3 BRD4 Cell Line Reference
DC50 ~3 nM~2 nM~1.5 nMMV4;11
Dmax >95%>95%>98%MV4;11

Experimental Protocols

The synthesis of dBET1 involves the coupling of the JQ1 derivative, the PEG linker, and thalidomide. A representative synthetic scheme is outlined below.

Synthesis_Workflow JQ1_analog JQ1 with carboxylic acid Intermediate JQ1-PEG linker conjugate JQ1_analog->Intermediate Amide coupling (e.g., HATU, DIPEA) PEG_linker Amine-functionalized PEG linker PEG_linker->Intermediate Thalidomide_analog Thalidomide derivative dBET1 Final dBET1 PROTAC Thalidomide_analog->dBET1 Intermediate->dBET1 Second amide coupling

Caption: A simplified workflow for the synthesis of dBET1.

General Protocol for Amide Coupling:

  • Dissolve the carboxylic acid-containing fragment (e.g., JQ1 analog) in a suitable aprotic solvent such as dimethylformamide (DMF).

  • Add a coupling agent (e.g., HATU) and an amine base (e.g., DIPEA) to the solution and stir for a few minutes to activate the carboxylic acid.

  • Add the amine-containing fragment (e.g., PEG linker) to the reaction mixture.

  • Allow the reaction to proceed at room temperature for several hours to overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction and purify the product using flash column chromatography or preparative high-performance liquid chromatography (HPLC).

Western blotting is a standard technique to quantify the extent of target protein degradation.

Protocol:

  • Cell Treatment: Plate cells (e.g., MV4;11) at a suitable density and allow them to adhere overnight. Treat the cells with varying concentrations of dBET1 or a vehicle control (e.g., DMSO) for a specified duration (e.g., 18 hours).

  • Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay such as the bicinchoninic acid (BCA) assay.

  • SDS-PAGE: Normalize the protein concentrations of the lysates and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH or anti-β-actin) overnight at 4°C.

  • Detection: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry Analysis: Quantify the band intensities using image analysis software. Normalize the target protein band intensity to the loading control band intensity to determine the relative protein levels.

Western_Blot_Workflow start Plate and treat cells with dBET1 lysis Cell lysis and protein quantification start->lysis sds_page SDS-PAGE lysis->sds_page transfer Transfer to membrane sds_page->transfer immunoblot Immunoblotting with primary and secondary antibodies transfer->immunoblot detection ECL detection immunoblot->detection analysis Densitometry analysis (quantify degradation) detection->analysis

Caption: Experimental workflow for Western blot analysis of protein degradation.

Conclusion

The PEG-based linker in dBET1 is a critical component that enables the formation of a productive ternary complex, leading to the efficient and potent degradation of BET proteins. Understanding the role of the linker and employing robust experimental protocols are essential for the rational design and evaluation of novel PROTACs for therapeutic applications. The data and methodologies presented in this guide provide a solid foundation for researchers in the field of targeted protein degradation.

In-Depth Technical Guide: The Role of Ald-CH2-PEG3-CH2-Boc in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Targeted Protein Degradation (TPD)

Targeted protein degradation is a revolutionary therapeutic modality that utilizes the cell's own protein disposal machinery, the Ubiquitin-Proteasome System (UPS), to selectively eliminate disease-causing proteins. Unlike traditional inhibitors that only block a protein's function, this approach removes the protein entirely, offering a potentially more profound and durable therapeutic effect.

The key technology in this field is the Proteolysis-Targeting Chimera (PROTAC). PROTACs are heterobifunctional molecules composed of three distinct parts: a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1] By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the transfer of ubiquitin to the POI. This polyubiquitination marks the POI for recognition and subsequent degradation by the proteasome, after which the PROTAC can act again, inducing multiple rounds of degradation.

The Critical Role of the Linker in PROTAC Design

The linker is not merely a spacer; it is a critical determinant of a PROTAC's efficacy, selectivity, and physicochemical properties.[2] The length, rigidity, and composition of the linker dictate the spatial orientation of the POI and E3 ligase, which is crucial for the formation of a stable and productive ternary complex (POI-PROTAC-E3 Ligase).[2] An optimal linker must:

  • Provide appropriate length and flexibility: The linker must span the distance between the two proteins effectively to enable productive ubiquitination.

  • Enhance Solubility and Permeability: Many PROTACs are large molecules with high molecular weight, which can limit their solubility and ability to cross cell membranes. Linkers, particularly those containing polyethylene glycol (PEG) chains, are widely used to improve these drug-like properties.[1]

  • Influence Ternary Complex Cooperativity: The linker's interaction with the surfaces of the POI and E3 ligase can positively or negatively affect the stability of the ternary complex.

Chemical Profile: Ald-CH2-PEG3-CH2-Boc Linker

This compound is a bifunctional linker designed for the modular synthesis of PROTACs. Its structure contains key functionalities that enable stepwise, controlled conjugation to the two distinct ligands.

  • Structure:

    • Aldehyde (Ald): A reactive carbonyl group (–CHO) at one terminus. This group is particularly useful for forming a stable bond with a primary or secondary amine on a POI ligand via reductive amination.

    • PEG3 Core: A three-unit polyethylene glycol chain. This hydrophilic chain enhances the solubility of the final PROTAC molecule and provides a flexible spacer of a defined length.[1]

    • Boc-Protected Amine (-NH-Boc): A tert-Butoxycarbonyl (Boc) protected amine at the other terminus. The Boc group is a stable protecting group that can be selectively removed under acidic conditions. Once deprotected, the resulting free amine can be coupled to an E3 ligase ligand, typically via an amide bond formation.

The distinct chemical reactivity of its termini allows for a directed and efficient synthetic strategy, making it a valuable tool in the construction of PROTAC libraries for screening and optimization.

Application and Performance Data

Table 1: In Vitro Degradation of BRD4 with PEG-Based PROTACs [1]

Linker DC₅₀ (nM) Dₘₐₓ (%)
PEG3 55 85
PEG4 20 95
PEG5 15 >98
PEG6 30 92

DC₅₀: Half-maximal degradation concentration. A lower value indicates higher potency. Dₘₐₓ: Maximum percentage of target protein degradation.

Table 2: Cellular Permeability of BRD4-Targeting PROTACs [1]

Linker Permeability (Papp, 10⁻⁶ cm/s)
PEG3 1.2
PEG4 2.5
PEG5 3.1
PEG6 2.8

Papp: Apparent permeability coefficient from Parallel Artificial Membrane Permeability Assay (PAMPA).

This comparative data highlights that while the PEG3 linker is effective, further optimization of linker length can enhance degradation potency and cell permeability.[1] The optimal linker length is highly dependent on the specific target protein and E3 ligase pair.[1]

Experimental Protocols

Detailed and reproducible protocols are essential for the accurate evaluation of PROTACs.

General Synthesis of a PROTAC using this compound

This protocol outlines a two-step process for conjugating a POI ligand (containing an amine) and an E3 ligase ligand (containing a carboxylic acid).

Step 1: Reductive Amination with POI Ligand

  • Dissolve the POI-NH₂ ligand (1.0 eq) and this compound (1.1 eq) in a suitable solvent like dichloromethane (DCM) or dichloroethane (DCE).

  • Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring progress by LC-MS.

  • Upon completion, quench the reaction with saturated sodium bicarbonate solution and extract the product with DCM.

  • Purify the resulting conjugate (POI-NH-CH₂-PEG3-CH₂-NH-Boc) by flash column chromatography.

Step 2: Boc Deprotection and Amide Coupling with E3 Ligase Ligand

  • Dissolve the purified conjugate from Step 1 in DCM.

  • Add trifluoroacetic acid (TFA) (e.g., 20% v/v) and stir at room temperature for 1-2 hours to remove the Boc protecting group. Monitor deprotection by LC-MS.

  • Evaporate the solvent and TFA under reduced pressure to yield the deprotected amine intermediate (POI-NH-CH₂-PEG3-CH₂-NH₂).

  • In a separate flask, activate the carboxylic acid of the E3 Ligase-COOH ligand (1.0 eq) with a coupling agent like HATU (1.1 eq) and a base like DIPEA (2.0 eq) in DMF for 15-30 minutes.

  • Add a solution of the deprotected amine intermediate (1.2 eq) to the activated E3 ligase ligand solution.

  • Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.

  • Purify the final PROTAC molecule by preparative HPLC.

Western Blot for Protein Degradation (DC₅₀ and Dₘₐₓ Determination)

This is the standard method to quantify the reduction in target protein levels following PROTAC treatment.[1][3]

  • Cell Culture and Treatment: Plate a relevant cell line (e.g., MV4-11 for BRD4) in 6-well plates and allow them to adhere overnight.[1] Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 24 hours).[1] Include a vehicle-only control (e.g., 0.1% DMSO).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane (e.g., with 5% non-fat milk in TBST) and incubate with a primary antibody against the target protein (e.g., anti-BRD4) overnight at 4°C. Also, probe for a loading control (e.g., GAPDH or β-actin).[1] After washing, incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[1]

  • Detection and Analysis: Detect protein bands using an enhanced chemiluminescence (ECL) substrate.[1] Quantify band intensities using densitometry software. Normalize the target protein levels to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control to determine DC₅₀ and Dₘₐₓ values using non-linear regression analysis.[1]

Visualizations: Pathways and Workflows

PROTAC Mechanism of Action

PROTAC_Mechanism cluster_formation Complex Formation PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary Binds invis2 PROTAC->invis2 Released & Recycled POI Target Protein (POI) POI->Ternary E3 E3 Ligase E3->Ternary invis1 Ternary->invis1 Recruits Ub Ub Ubiquitin (Ub) Ub->invis1 PolyUb Poly-Ub POI Proteasome Proteasome PolyUb->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation Proteasome->invis2 invis1->PolyUb Ubiquitination

Caption: The PROTAC induces proximity between a target protein and an E3 ligase.

Western Blot Workflow for PROTAC Evaluation

WB_Workflow A 1. Cell Treatment (Varying PROTAC conc.) B 2. Cell Lysis & Protein Quantification A->B C 3. SDS-PAGE (Protein Separation) B->C D 4. Protein Transfer (to PVDF membrane) C->D E 5. Antibody Incubation (Primary & Secondary) D->E F 6. Chemiluminescent Detection E->F G 7. Data Analysis (Densitometry) F->G H Result: DC50 & Dmax Values G->H

Caption: A stepwise workflow for quantifying protein degradation via Western Blot.

BRD4 Signaling Pathway in Gene Transcription

BRD4_Pathway Histone Acetylated Histones (on Chromatin) BRD4 BRD4 Histone->BRD4 Binds to PTEFb P-TEFb Complex (CDK9/CycT1) BRD4->PTEFb Recruits Degradation BRD4 Degradation BRD4->Degradation RNAPII RNA Polymerase II (RNAPII) PTEFb->RNAPII Phosphorylates & Activates Transcription Transcriptional Elongation RNAPII->Transcription Oncogenes Oncogene Expression (e.g., MYC) Transcription->Oncogenes PROTAC BRD4 PROTAC PROTAC->BRD4 Induces

Caption: BRD4 acts as a scaffold to promote oncogenic gene transcription.

References

Ald-CH2-PEG3-CH2-Boc molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical properties of Ald-CH2-PEG3-CH2-Boc, a bifunctional linker commonly utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are an emerging therapeutic modality designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins. The linker component of a PROTAC is a critical determinant of its efficacy, influencing the spatial orientation of the two ligands and the overall physicochemical properties of the molecule.

This compound is a polyethylene glycol (PEG)-based linker that incorporates an aldehyde (Ald) functional group and a Boc-protected amine. This heterobifunctional nature allows for the sequential and controlled conjugation of different molecular entities. The PEG component enhances solubility and can improve the pharmacokinetic profile of the resulting PROTAC.

Core Molecular Data

The fundamental chemical properties of this compound are summarized in the table below.

PropertyValue
Molecular Formula C14H26O7[1]
Molecular Weight 306.35 g/mol [1][]
CAS Number 2100306-54-3[1]

Experimental Protocols

The aldehyde functional group of this compound can be used for conjugation to amine-containing molecules via reductive amination. The Boc-protected amine can be deprotected under acidic conditions to reveal a primary amine, which can then be coupled to a carboxylic acid-containing molecule using standard peptide coupling reagents.

General Protocol for Reductive Amination:

  • Dissolve this compound and the amine-containing molecule in a suitable solvent (e.g., dichloromethane or dimethylformamide).

  • Add a reducing agent, such as sodium triacetoxyborohydride, to the reaction mixture.

  • Stir the reaction at room temperature until completion, monitoring by an appropriate analytical technique (e.g., LC-MS).

  • Upon completion, quench the reaction and purify the product using standard chromatographic methods.

General Protocol for Boc Deprotection:

  • Dissolve the Boc-protected compound in a suitable solvent (e.g., dichloromethane).

  • Add an acid, such as trifluoroacetic acid, to the solution.

  • Stir the reaction at room temperature until the deprotection is complete, as monitored by TLC or LC-MS.

  • Remove the excess acid and solvent under reduced pressure to yield the deprotected amine.

Molecular Structure and Logical Relationships

The structure of this compound is key to its function as a linker. The following diagram illustrates the distinct functional components of the molecule and their relationship.

cluster_Ald Aldehyde Group cluster_PEG PEG3 Linker cluster_Boc Boc-Protected Amine Ald O=CH- PEG -CH2-(OCH2CH2)3- Ald->PEG Boc -CH2-NH-Boc PEG->Boc

Caption: Functional components of the this compound linker.

The experimental workflow for utilizing this linker in PROTAC synthesis typically follows a logical progression, as depicted in the diagram below.

start This compound Linker step1 Reductive Amination with Ligand 1 (Amine-containing) start->step1 step2 Boc Deprotection (Acidic Conditions) step1->step2 step3 Amide Coupling with Ligand 2 (Carboxylic acid-containing) step2->step3 end Final PROTAC Molecule step3->end

Caption: Synthetic workflow for PROTAC synthesis using the linker.

References

Technical Guide: Ald-CH2-PEG3-CH2-Boc in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the bifunctional linker, Ald-CH2-PEG3-CH2-Boc, a critical component in the development of Proteolysis Targeting Chimeras (PROTACs). This document details its suppliers, chemical properties, and its application in the synthesis and experimental evaluation of PROTACs, with a specific focus on the targeted degradation of SGK3 kinase.

Supplier and Chemical Information

This compound is a heterobifunctional linker containing an aldehyde group for conjugation and a Boc-protected amine. Its PEG3 spacer enhances solubility and provides appropriate length for the formation of a ternary complex between the target protein and an E3 ligase.

SupplierCatalog Number
AmsbioAMS.T14158-100-MG
BOC Sciences2100306-54-3
MedchemExpressHY-130770
Chemical PropertiesValue
Chemical Name tert-butyl (2-(2-(2-formylethoxy)ethoxy)ethyl)carbamate
CAS Number 2100306-54-3[]
Molecular Formula C₁₄H₂₇NO₆
Molecular Weight 305.37 g/mol
Appearance Solid or oil
Purity Typically ≥95%
Storage Conditions Store at -20°C, protect from moisture

Application in PROTAC Synthesis: The Case of SGK3-PROTAC1

This compound serves as a crucial linker in the synthesis of SGK3-PROTAC1, a molecule designed to induce the degradation of the SGK3 kinase.[2][3] SGK3 is implicated in resistance to PI3K and Akt inhibitors in certain cancers. The synthesis involves the conjugation of an SGK3 inhibitor and a ligand for an E3 ubiquitin ligase via the this compound linker.

Experimental Protocols

The following are detailed methodologies for key experiments involving a PROTAC synthesized using this compound, such as SGK3-PROTAC1.

Cell Culture and Lysis for Immunoblotting

This protocol is adapted for HEK293 cells to assess protein degradation.

  • Cell Culture:

    • Culture HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[4]

    • Maintain cells in a humidified incubator at 37°C with 5% CO₂.[4]

    • Passage cells upon reaching 80-90% confluency.[4]

  • Cell Lysis:

    • Seed HEK293 cells in 6-well plates and grow to desired confluency.

    • Treat cells with the desired concentrations of SGK3-PROTAC1 or vehicle control (e.g., DMSO) for specified time points (e.g., 2, 8, 24 hours).

    • Aspirate the culture medium and wash the cells once with ice-cold Phosphate-Buffered Saline (PBS).[5]

    • Add 100-200 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.[6]

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[5]

    • Incubate the lysate on ice for 30 minutes with occasional vortexing.[5]

    • Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C.[5]

    • Collect the supernatant containing the soluble protein fraction and determine the protein concentration using a BCA assay.

    • Prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.

Immunoblotting for SGK3 Degradation
  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (e.g., 20-30 µg) per lane on a polyacrylamide gel.

    • Perform electrophoresis to separate proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Antibody Incubation and Detection:

    • Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for SGK3 overnight at 4°C. A loading control antibody (e.g., GAPDH, β-actin) should also be used.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify band intensities to determine the percentage of SGK3 degradation relative to the vehicle control.

Cell Proliferation Assay

This protocol is designed to assess the effect of SGK3 degradation on the proliferation of cancer cell lines, such as ZR-75-1, particularly in combination with other inhibitors like GDC-0941 (a PI3K inhibitor).[7]

  • Cell Seeding and Treatment:

    • Seed ZR-75-1 cells in a 96-well plate at an appropriate density (e.g., 5,000 cells/well).

    • Allow the cells to adhere overnight.

    • Treat the cells with serial dilutions of SGK3-PROTAC1, GDC-0941, or a combination of both. Include a vehicle control (DMSO).

  • Proliferation Measurement (e.g., using MTT or CellTiter-Glo):

    • Incubate the cells for a specified period (e.g., 72 hours).

    • For an MTT assay, add MTT reagent to each well and incubate for 2-4 hours at 37°C.[8]

    • Add solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.[8]

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • For a CellTiter-Glo assay, add the reagent to the wells, incubate, and measure luminescence.

    • Calculate cell viability as a percentage of the vehicle-treated control and plot dose-response curves to determine IC50 values.

Signaling Pathways and Mechanisms

PROTAC-Mediated Protein Degradation

The core mechanism of action for a PROTAC synthesized with this compound is to hijack the cell's ubiquitin-proteasome system (UPS) to induce the degradation of a target protein.[9][10][11]

PROTAC_Mechanism cluster_0 Ternary Complex Formation cluster_1 Ubiquitination PROTAC PROTAC (e.g., SGK3-PROTAC1) POI Target Protein (e.g., SGK3) PROTAC->POI Binds E3 E3 Ubiquitin Ligase (e.g., VHL) PROTAC->E3 Binds POI_Ub Ubiquitinated Target Protein E3->POI_Ub Catalyzes transfer of Ub Ub Ubiquitin Proteasome 26S Proteasome POI_Ub->Proteasome Targeted for Degradation E2 E2 Ubiquitin- Conjugating Enzyme Amino_Acids Amino Acids Proteasome->Amino_Acids Degrades into

Caption: PROTAC-mediated protein degradation workflow.

SGK3 Signaling Pathway and PROTAC Intervention

SGK3 is a downstream effector in the PI3K/Akt signaling pathway. Its degradation by SGK3-PROTAC1 can restore sensitivity to PI3K/Akt inhibitors in resistant cancer cells.

SGK3_Pathway cluster_pathway PI3K/Akt/SGK3 Signaling Pathway cluster_intervention Therapeutic Intervention PI3K PI3K Akt Akt PI3K->Akt Activates SGK3 SGK3 PI3K->SGK3 Activates mTORC1 mTORC1 Akt->mTORC1 Activates SGK3->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation GDC0941 GDC-0941 (PI3K Inhibitor) GDC0941->PI3K Inhibits SGK3_PROTAC1 SGK3-PROTAC1 SGK3_PROTAC1->SGK3 Induces Degradation

References

Ald-CH2-PEG3-CH2-Boc: An In-Depth Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for Ald-CH2-PEG3-CH2-Boc (CAS 2100306-54-3) is publicly available. This guide is compiled from safety data for its constituent functional groups—an aldehyde, a polyethylene glycol (PEG) chain, and a Boc-protected amine—and general principles of laboratory safety for handling uncharacterized research chemicals. It is imperative to treat this compound with caution and handle it as a potentially hazardous substance.

This technical guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the safety and handling considerations for this compound, a molecule likely utilized as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Compound Profile and Inferred Hazards

This compound is a heterobifunctional molecule. Its structure suggests it is a research chemical used in multi-step organic synthesis. The potential hazards are inferred from its functional components:

  • Aldehyde Group (-CHO): Aldehydes as a class can be irritants to the skin, eyes, and respiratory tract.[1][2] Some aldehydes are sensitizers and can cause allergic reactions upon repeated exposure.[1][3] Volatile aldehydes can be flammable and may form explosive peroxides over time if exposed to air.[4][5][6]

  • Polyethylene Glycol (PEG) Group (-PEG3-): Polyethylene glycols are generally considered to have low toxicity and are biocompatible.[7][8] Higher molecular weight PEGs are solids with low vapor pressure, while shorter PEGs, like the PEG3 linker in this molecule, are liquids. While generally safe, they can be combustible.[9]

  • Boc-Protected Amine Group (-NHBoc): The tert-butyloxycarbonyl (Boc) group is a common protecting group for amines.[10][11] The reagents used to introduce the Boc group (e.g., di-tert-butyl dicarbonate) and to remove it (e.g., strong acids like trifluoroacetic acid) are hazardous and require careful handling.[10][11] The Boc-protected amine itself is generally stable.

Quantitative Data Summary

As no specific experimental data for this compound is available, the following tables summarize general data for related compounds to provide a safety context.

Table 1: Physical and Chemical Hazard Profile of Related Compounds

PropertyPolyethylene Glycol (Low Mol. Wt.)Acetaldehyde (Example Aldehyde)Di-tert-butyl dicarbonate (Boc Anhydride)
Physical State Liquid / Solid[7][12]Colorless liquid[6]Colorless to white solid
Odor Odorless[12]Pungent, fruity[6]Pungent
Flash Point >200 °C (>392 °F)[9]-38 °C (-36 °F)37 °C (99 °F)
Autoignition Temp. ~305 °C (581 °F)[12]175 °C (347 °F)Not Available
Solubility Water soluble[8][13]Miscible with water[6]Reacts with water
Incompatibilities Strong oxidizing agents, strong acids, strong bases[12][13]Strong oxidizers, acids, bases, amines[6]Strong acids, strong bases, oxidizing agents, reducing agents, amines

Table 2: Toxicological Profile of Related Compounds

HazardPolyethylene Glycol (Low Mol. Wt.)Formaldehyde (Example Aldehyde)Trifluoroacetic Acid (TFA - for deprotection)
Acute Oral Toxicity LD50, Mouse: 30,200 mg/kg[9]Harmful if swallowedCauses severe skin burns and eye damage
Skin Irritation May cause slight irritation[9]Causes skin irritation, may cause allergic reaction[4]Causes severe skin burns
Eye Irritation May cause physical discomfort/irritation[9]Causes serious eye damage[4]Causes serious eye damage
Respiratory Irritation Dust/mist may cause respiratory irritation[9]May cause respiratory irritation, known carcinogen[1][4]May cause respiratory irritation
Carcinogenicity No information available[9]Known human carcinogen[1]Not classified as a carcinogen

Safety and Handling Guidelines

Given the uncharacterized nature of this compound, it is crucial to follow prudent laboratory practices.[14]

Personal Protective Equipment (PPE)
  • Eye Protection: Chemical splash goggles are mandatory.[15] A face shield should be worn when there is a significant risk of splashing.[2]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile or butyl rubber) must be worn.[2] Inspect gloves before use and change them frequently, especially after direct contact.

  • Body Protection: A full-length laboratory coat should be worn.[15] For procedures with a higher risk of splashes, a chemical-resistant apron is recommended.

  • Footwear: Closed-toe shoes that fully cover the foot are required.[15]

Engineering Controls
  • Ventilation: All handling of this compound, including weighing and preparing solutions, should be conducted in a certified chemical fume hood to minimize inhalation exposure.[2][3]

  • Safety Equipment: An operational eyewash station and safety shower must be readily accessible.[12]

Handling Procedures
  • General Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory.[16] Wash hands thoroughly after handling the compound.[16]

  • Weighing: Weigh the compound in a fume hood. Use a disposable weigh boat.

  • Solution Preparation: Prepare solutions in a fume hood. Add the solvent to the compound slowly.

  • Spills: In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand), collect it in a sealed container, and dispose of it as hazardous waste. For larger spills, evacuate the area and follow institutional emergency procedures.

Storage
  • Container: Store in a tightly sealed, clearly labeled container.[17]

  • Conditions: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases.[7][13] Protect from light and moisture.

Disposal
  • Waste: Dispose of this compound and any contaminated materials as hazardous chemical waste in accordance with local, state, and federal regulations.[18] Do not dispose of it down the drain or in the regular trash.[4]

Experimental Protocols and Workflows

General Experimental Workflow for Handling Uncharacterized Compounds

The following diagram illustrates a standard workflow for handling a new or uncharacterized chemical like this compound, emphasizing safety at each step.

G cluster_0 Pre-Experiment cluster_1 Experiment cluster_2 Post-Experiment A Acquisition & Inventory B Review Available Data (SDS of Analogs) A->B C Hazard Assessment & Risk Mitigation Plan B->C D Don PPE C->D E Work in Fume Hood D->E F Perform Experiment (e.g., Conjugation Reaction) E->F G Quench Reaction & Work-up F->G H Decontaminate Glassware & Work Area G->H I Segregate & Label Hazardous Waste H->I J Proper Disposal I->J

Caption: General workflow for handling this compound.

Signaling Pathway: PROTAC-Mediated Protein Degradation

As this compound is likely a PROTAC linker, the following diagram illustrates the general mechanism of action for a PROTAC molecule.

PROTAC_Mechanism PROTAC PROTAC (containing linker) Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Protein of Interest (Target) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PolyUb_POI Polyubiquitinated POI E3->PolyUb_POI transfers Ub to POI Ternary->PROTAC released Ternary->POI ubiquitination Ternary->E3 catalyzes Ub Ubiquitin Ub->E3 recruited by Proteasome Proteasome PolyUb_POI->Proteasome recognized by Degradation Degraded Peptides Proteasome->Degradation degrades

Caption: PROTAC mechanism of action.

First Aid Measures

These first aid measures are based on the potential hazards of the compound's functional groups. Seek immediate medical attention in all cases of significant exposure.

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[7]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[7]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7]

  • Ingestion: Do not induce vomiting.[7] Rinse mouth with water. Never give anything by mouth to an unconscious person.

Conclusion

While this compound is a valuable research tool, its uncharacterized nature necessitates a cautious and well-informed approach to its handling. By understanding the potential hazards associated with its aldehyde, PEG, and Boc-protected amine functionalities, and by adhering to the stringent safety protocols outlined in this guide, researchers can minimize risks and ensure a safe laboratory environment. Always prioritize safety by using appropriate personal protective equipment, engineering controls, and proper waste disposal methods.

References

The Pivotal Role of PEG Linkers in PROTAC Development: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic strategies, moving beyond traditional inhibition to induce the selective degradation of disease-causing proteins.[1] These heterobifunctional molecules consist of two ligands—one targeting a protein of interest (POI) and another recruiting an E3 ubiquitin ligase—connected by a chemical linker.[2][3] This linker is far from a passive spacer; it is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the formation of the productive ternary complex essential for protein degradation.[4][5] Among the various linker types, polyethylene glycol (PEG) linkers have become a cornerstone in PROTAC design due to their unique ability to enhance solubility and modulate pharmacokinetic profiles.[2][6]

This technical guide provides a comprehensive overview of the role of PEG linkers in PROTAC development, presenting quantitative data, detailed experimental protocols, and visual diagrams to aid researchers in the rational design of next-generation protein degraders.

The Multifaceted Influence of PEG Linkers on PROTAC Properties

The chemical composition, length, and flexibility of the linker are paramount in dictating the overall performance of a PROTAC.[7] PEG linkers, composed of repeating ethylene glycol units, offer a unique combination of hydrophilicity and flexibility that can be fine-tuned to optimize a PROTAC's drug-like properties.[2][6]

Enhancing Solubility and Modulating Physicochemical Properties

A significant challenge in PROTAC development is their large molecular size and often lipophilic nature, which can lead to poor aqueous solubility.[2] The incorporation of PEG chains is a well-established strategy to counteract this, as the ether oxygens in the PEG backbone can act as hydrogen bond acceptors, improving solubility in physiological environments.[5][6]

Impact on Cell Permeability

The relationship between PEGylation and cell permeability is complex. While the increased hydrophilicity imparted by PEG linkers can sometimes hinder passive diffusion across the lipophilic cell membrane, their inherent flexibility can be advantageous.[2] Longer, more flexible PEG linkers can allow the PROTAC molecule to adopt a folded conformation, which may shield its polar surface area and facilitate cell membrane traversal.[2] However, excessive PEGylation can also lead to a decrease in cellular uptake, necessitating a careful balance.[8]

Facilitating Ternary Complex Formation

The primary function of a PROTAC is to induce the formation of a stable and productive ternary complex between the POI and an E3 ligase.[4][5] The length and flexibility of the PEG linker are critical in achieving the optimal orientation of these two proteins to facilitate the transfer of ubiquitin, marking the POI for proteasomal degradation.[5][7] A linker that is too short may lead to steric hindrance, while an overly long and flexible linker might result in an entropically unfavorable and unstable complex.[5]

Quantitative Insights into PEG Linker Optimization

The optimization of PEG linker length is an empirical process that is highly dependent on the specific POI and E3 ligase pair. The following tables summarize quantitative data from various studies, illustrating the impact of PEG linker length on PROTAC performance.

PROTAC CompoundLinker CompositionDC50 (nM)Dmax (%)Cell Permeability (PAMPA, Pe x 10⁻⁶ cm/s)
BRD4-Targeting PROTACs
PROTAC-PEG2PEG2~25>901.8
PROTAC-PEG3PEG3~10>951.5
PROTAC-PEG4PEG4~5>981.2
PROTAC-PEG5PEG5~15>901.0
Estrogen Receptor α (ERα) Degradation
PROTAC 19 atoms>1000<20-
PROTAC 212 atoms~500~60-
PROTAC 316 atoms~100>90-
PROTAC 419 atoms~750~50-
Bruton's Tyrosine Kinase (BTK) Degradation
PROTAC with <4 PEG units<4 PEG unitsImpaired Potency--
PROTAC with ≥4 PEG units≥4 PEG unitsPotent Degradation--
TBK1 Degradation
PROTAC with <12 atom linker<12 atomsNo Degradation--
PROTAC with 21 atom linker21 atoms396-
PROTAC with 29 atom linker29 atoms29276-

Data compiled from multiple sources.[5][7][8] DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values are cell-line dependent and serve as illustrative examples.

Key Experimental Protocols in PEGylated PROTAC Development

This section provides detailed methodologies for essential experiments in the design, synthesis, and evaluation of PROTACs incorporating PEG linkers.

General Synthesis of a PEGylated PROTAC

This protocol outlines a common synthetic route for coupling a POI ligand and an E3 ligase ligand using a bifunctional PEG linker.[9]

Materials:

  • POI ligand with a suitable functional group (e.g., amine, carboxylic acid).

  • E3 ligase ligand with a suitable functional group (e.g., hydroxyl, amine).[10]

  • Bifunctional PEG linker (e.g., HOOC-PEGn-OH, NH2-PEGn-COOH).

  • Coupling reagents (e.g., HATU, HOBt, DIPEA).

  • Anhydrous solvents (e.g., DMF, DCM).

  • Purification supplies (e.g., HPLC).

Procedure:

  • First Coupling Reaction:

    • Dissolve the E3 ligase ligand (e.g., a hydroxyl-functionalized VHL ligand) and a bifunctional PEG linker with a carboxylic acid and a protected amine (e.g., HOOC-PEGn-NHBoc) in anhydrous DMF.[11]

    • Add coupling reagents such as HATU and DIPEA and stir the reaction at room temperature until completion, monitoring by LC-MS.[11]

    • Purify the resulting E3 ligase-linker intermediate by preparative HPLC.[11]

  • Deprotection:

    • Remove the protecting group (e.g., Boc) from the E3 ligase-linker intermediate using standard conditions (e.g., TFA in DCM).

  • Second Coupling Reaction:

    • Dissolve the deprotected E3 ligase-linker intermediate and the POI ligand (functionalized with a carboxylic acid) in anhydrous DMF.[4]

    • Add coupling reagents (HATU, DIPEA) and stir at room temperature overnight.[4]

    • Monitor the reaction progress by LC-MS.[4]

    • Upon completion, purify the final PROTAC molecule by preparative HPLC.[4]

Protein Degradation Assay (Western Blot)

This protocol is used to determine the degradation of a target protein after treatment with a PROTAC and to calculate DC50 and Dmax values.[12]

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in a 6-well plate and allow them to adhere overnight.[12]

    • Treat the cells with varying concentrations of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[12]

  • Cell Lysis and Protein Quantification:

    • Lyse the cells and determine the protein concentration of each lysate using a BCA protein assay kit.[12]

  • SDS-PAGE and Western Blotting:

    • Separate the proteins on an SDS-PAGE gel and transfer them to a PVDF membrane.[12]

    • Block the membrane and incubate with a primary antibody against the target protein, followed by an HRP-conjugated secondary antibody.[12]

  • Data Analysis:

    • Quantify the band intensities and normalize the target protein signal to a loading control (e.g., GAPDH).[12]

    • Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[12]

Cell Permeability Assessment (PAMPA)

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method to assess the passive permeability of a compound.[13]

Procedure:

  • Prepare Donor and Acceptor Plates:

    • The donor plate contains the PROTAC dissolved in a buffer at a specific pH.

    • The acceptor plate contains a lipid-oil-lipid membrane and is filled with a buffer.

  • Incubation:

    • The donor plate is placed on top of the acceptor plate, and the "sandwich" is incubated for a set period.

  • Quantification:

    • The concentration of the PROTAC in both the donor and acceptor wells is quantified by LC-MS/MS.

  • Calculate Permeability:

    • The effective permeability (Pe) is calculated based on the concentration of the compound in the donor and acceptor wells and the incubation time.

Ternary Complex Formation and Cooperativity (SPR)

Surface Plasmon Resonance (SPR) is a powerful technique to measure the kinetics and affinity of binary and ternary complex formation and to determine cooperativity.[14][15]

Procedure:

  • Immobilization:

    • Immobilize either the E3 ligase or the target protein onto the surface of an SPR sensor chip.[14]

  • Binary Interaction Analysis:

    • Inject a series of concentrations of the PROTAC over the immobilized protein to measure the binary binding affinity (PROTAC-E3 ligase or PROTAC-target).[14]

  • Ternary Complex Analysis:

    • Inject a series of concentrations of the PROTAC mixed with a near-saturating concentration of the soluble protein partner (target or E3 ligase) over the immobilized protein.[14]

  • Data Analysis:

    • Determine the binding affinities (KD) for both binary and ternary interactions.

    • Calculate the cooperativity factor (α), where α = KD (binary) / KD (ternary). A value of α > 1 indicates positive cooperativity.[15]

Cellular Target Engagement (CETSA)

The Cellular Thermal Shift Assay (CETSA) is used to confirm that a PROTAC is binding to its intended target within a cellular environment.[16][17]

Procedure:

  • Compound Incubation:

    • Incubate live cells or cell lysates with the PROTAC at various concentrations.[17]

  • Heat Treatment:

    • Heat the samples at a range of temperatures.[17]

  • Separation and Detection:

    • Separate the soluble (folded) proteins from the aggregated (unfolded) proteins by centrifugation.[17]

    • Detect the amount of soluble target protein remaining using Western blotting or mass spectrometry.[17]

  • Data Analysis:

    • Generate a melting curve for the target protein in the presence and absence of the PROTAC. A shift in the melting temperature indicates target engagement.[17]

Visualizing Key Processes in PROTAC Development

The following diagrams, generated using Graphviz (DOT language), illustrate fundamental concepts in PROTAC action and development.

PROTAC_Mechanism cluster_cell Cellular Environment POI Protein of Interest (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex Binding PROTAC PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Recruitment Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: PROTAC-mediated protein degradation pathway.

PROTAC_Workflow start PROTAC Design & Synthesis biochemical_assays Biochemical Assays (e.g., SPR for Ternary Complex) start->biochemical_assays cell_based_assays Cell-Based Assays (Western Blot for Degradation) biochemical_assays->cell_based_assays permeability_assays Permeability & Target Engagement (PAMPA, CETSA) cell_based_assays->permeability_assays optimization Linker Optimization (Length, Composition) permeability_assays->optimization optimization->start Iterative Redesign lead_candidate Lead Candidate optimization->lead_candidate Successful Optimization

Caption: A typical workflow for the design and evaluation of PROTACs.

PEG_Linker_Properties cluster_properties Physicochemical & Biological Impact PEG_Linker PEG Linker Properties Solubility Solubility PEG_Linker->Solubility Increases Permeability Cell Permeability PEG_Linker->Permeability Modulates Ternary_Complex Ternary Complex Formation & Stability PEG_Linker->Ternary_Complex Influences PK_Profile Pharmacokinetic Profile PEG_Linker->PK_Profile Improves PROTAC_Efficacy Overall PROTAC Efficacy Solubility->PROTAC_Efficacy Permeability->PROTAC_Efficacy Ternary_Complex->PROTAC_Efficacy PK_Profile->PROTAC_Efficacy

Caption: Logical relationships of PEG linker properties in PROTACs.

Conclusion

PEG linkers are indispensable tools in the rational design of effective PROTACs.[2] They provide a versatile scaffold to enhance solubility, modulate cell permeability, and critically, to optimize the geometry of the ternary complex for efficient and selective protein degradation.[2] The "trial and error" approach to linker design is progressively being superseded by more rational, structure-guided strategies, informed by a growing body of quantitative data and a deeper understanding of the complex interplay between linker properties and PROTAC function. This guide serves as a foundational resource for researchers aiming to harness the full potential of PEG linkers in the development of next-generation protein degraders.

References

Methodological & Application

Application Notes and Protocols for Ald-CH2-PEG3-CH2-Boc Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the bioconjugation of proteins using the heterobifunctional linker, Ald-CH2-PEG3-CH2-Boc. This linker is valuable for introducing a protected amine functionality onto a protein via an aldehyde group, which can then be deprotected for subsequent conjugation steps. This methodology is particularly relevant in the construction of complex bioconjugates, such as antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][2][3]

The protocol outlines a two-stage process: 1) reductive amination to covalently link the aldehyde moiety of the linker to primary amines on the protein, and 2) deprotection of the Boc group to expose a primary amine for further functionalization.

Introduction to this compound Bioconjugation

The this compound linker is a versatile tool in bioconjugation, featuring a terminal aldehyde group and a Boc-protected amine, separated by a flexible polyethylene glycol (PEG) spacer. The PEG moiety enhances the solubility and reduces steric hindrance of the conjugate.[4][5] The aldehyde group reacts with primary amines on proteins, such as the ε-amine of lysine residues or the N-terminal α-amine, to form a Schiff base. This intermediate is then reduced to a stable secondary amine linkage using a mild reducing agent like sodium cyanoborohydride (NaBH₃CN).[][7][8]

The tert-butyloxycarbonyl (Boc) protecting group on the other end of the linker provides a strategic advantage by allowing for a controlled, stepwise conjugation. After the initial protein conjugation, the Boc group can be removed under acidic conditions to reveal a primary amine, which can then be used for subsequent coupling reactions.[9] This enables the precise assembly of complex biomolecular structures.

Experimental Protocols

This section details the step-by-step procedures for protein conjugation with this compound, including reductive amination and subsequent Boc deprotection.

Protocol 1: Reductive Amination of a Protein with this compound

This protocol describes the covalent attachment of the linker to a protein.

Materials:

  • Protein of interest

  • This compound linker

  • Conjugation Buffer: Phosphate-buffered saline (PBS) or similar amine-free buffer, pH 6.5-7.5[10]

  • Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (STAB)

  • Quenching Buffer: e.g., 1 M Tris-HCl, pH 7.4

  • Purification system: Size-exclusion chromatography (SEC) or dialysis cassettes

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the conjugation buffer to a final concentration of 1-10 mg/mL.[11]

    • Ensure the buffer is free of primary amines (e.g., Tris) that could compete with the reaction.

  • Linker Preparation:

    • Immediately before use, prepare a stock solution of this compound in an anhydrous, water-miscible organic solvent such as DMSO or DMF.

  • Conjugation Reaction:

    • Add a 10- to 50-fold molar excess of the this compound linker solution to the protein solution.[11] The optimal ratio should be determined empirically for each protein.

    • Add the reducing agent (e.g., NaBH₃CN) to the reaction mixture to a final concentration of 20 mM.[11]

    • Incubate the reaction at room temperature for 2-4 hours or overnight at 4°C with gentle mixing.[11]

  • Quenching the Reaction:

    • Add the quenching buffer to consume any unreacted aldehyde groups.

  • Purification of the Conjugate:

    • Remove excess linker and reducing agent by size-exclusion chromatography or dialysis against an appropriate buffer.

Protocol 2: Boc Deprotection of the Protein-Linker Conjugate

This protocol describes the removal of the Boc protecting group to expose the terminal primary amine.

Materials:

  • Boc-protected protein conjugate

  • Deprotection Solution: Trifluoroacetic acid (TFA) in an anhydrous solvent like dichloromethane (DCM)[9]

  • Neutralization Buffer: e.g., Saturated sodium bicarbonate solution[9]

  • Purification system: SEC or dialysis

Procedure:

  • Deprotection Reaction:

    • Lyophilize the purified Boc-protected protein conjugate if necessary.

    • Resuspend the conjugate in the deprotection solution (e.g., 50% TFA in DCM). The exact conditions may need optimization to ensure protein stability.

    • Incubate for 30-60 minutes at room temperature.[9]

  • Neutralization and Purification:

    • Remove the TFA and solvent under a stream of nitrogen or by rotary evaporation if the protein is stable under these conditions.

    • For robust proteins, neutralize the reaction by adding a neutralization buffer.

    • Immediately purify the deprotected protein conjugate using SEC or dialysis to remove residual TFA and salts, exchanging into a desired final buffer.

Data Presentation

The following table summarizes typical quantitative parameters for the bioconjugation protocol. Note that these values may require optimization for specific proteins and applications.

ParameterRecommended ValueRange for OptimizationReference
Reductive Amination
pH of Conjugation Buffer7.26.5 - 8.0[11]
Molar Excess of Linker20-fold10 to 50-fold[11]
Protein Concentration5 mg/mL1 - 10 mg/mL[11]
Reaction TemperatureRoom Temperature (20-25°C)4°C to 25°C[11]
Reaction Time4 hours2 - 18 hours[11]
Final NaBH₃CN Concentration20 mM10 - 50 mM[11]
Boc Deprotection
TFA Concentration50% in DCM20% - 95%[9]
Deprotection Time30-60 minutes15 - 120 minutes[9]

Visualization of Experimental Workflow

The following diagram illustrates the overall workflow for the bioconjugation of a protein with this compound and subsequent deprotection.

Bioconjugation_Workflow Protein Protein (with -NH2 groups) Reaction1 Reductive Amination (NaBH3CN, pH 6.5-7.5) Protein->Reaction1 Linker This compound Linker->Reaction1 Purification1 Purification (SEC / Dialysis) Reaction1->Purification1 Crude Product Boc_Conjugate Protein-PEG-Boc Conjugate Purification1->Boc_Conjugate Purified Reaction2 Boc Deprotection (TFA) Boc_Conjugate->Reaction2 Purification2 Purification & Buffer Exchange Reaction2->Purification2 Deprotected Final_Product Protein-PEG-NH2 (Ready for further conjugation) Purification2->Final_Product

Caption: Workflow for protein conjugation with this compound.

This diagram outlines the key steps of the process, from the initial reductive amination reaction to the final purified, deprotected protein conjugate ready for subsequent molecular attachments.

References

Application Notes and Protocols for the Reaction of Ald-CH2-PEG3-CH2-Boc with Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the covalent conjugation of the heterobifunctional linker, Ald-CH2-PEG3-CH2-Boc, to primary amines via reductive amination. This procedure is widely applicable in bioconjugation, particularly for the development of Proteolysis Targeting Chimeras (PROTACs), antibody-drug conjugates (ADCs), and other targeted therapeutics where a discrete polyethylene glycol (PEG) spacer is required.

The this compound linker features a terminal aldehyde group for reaction with primary amines and a Boc-protected amine on the other end. This protected amine allows for subsequent deprotection and further functionalization, enabling the stepwise assembly of complex biomolecules.

Reaction Principle: Reductive Amination

The conjugation of this compound to a primary amine proceeds through a two-step reductive amination process.[1][2][3] First, the aldehyde group of the PEG linker reacts with the primary amine of the target molecule (e.g., a protein, peptide, or small molecule) to form a transient, unstable imine intermediate, also known as a Schiff base.[4] This reaction is reversible and is typically favored under mildly acidic to neutral conditions (pH 5-7.5).

In the second step, the imine intermediate is selectively reduced by a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), to form a stable secondary amine bond.[5] These reducing agents are preferred as they are capable of reducing the imine in the presence of the aldehyde.[5]

Experimental Protocols

This section provides a general protocol for the reductive amination of a primary amine-containing molecule with this compound, followed by the deprotection of the Boc group. Optimization of reaction conditions may be necessary depending on the specific properties of the primary amine substrate.

Part 1: Reductive Amination

Materials:

  • This compound

  • Primary amine-containing molecule (e.g., peptide, protein, small molecule)

  • Anhydrous reaction solvent (e.g., Dichloromethane (DCM), Dimethylformamide (DMF), or a buffered aqueous solution for biomolecules)

  • Reaction Buffer (if using an aqueous system): Phosphate buffer, HEPES, or Borate buffer (must be free of primary amines)

  • Reducing agent: Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Acetic acid (optional, to catalyze imine formation)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 7.5)

  • Purification system (e.g., Size Exclusion Chromatography (SEC), Reverse-Phase HPLC)

Procedure:

  • Dissolution of Reactants:

    • Dissolve the primary amine-containing molecule in the chosen reaction solvent. For proteins or peptides, use a suitable buffer at a pH between 6.0 and 7.5.

    • In a separate vial, dissolve this compound in the same solvent. A 5 to 20-fold molar excess of the PEG linker over the primary amine is recommended as a starting point, though this may require optimization.[6]

  • Initial Reaction (Imine Formation):

    • Add the dissolved this compound to the solution of the primary amine-containing molecule.

    • If the reaction is slow, a catalytic amount of acetic acid can be added to facilitate imine formation.

    • Allow the mixture to react for 1-2 hours at room temperature with gentle stirring.

  • Reduction:

    • Prepare a fresh solution of the reducing agent (NaBH₃CN or NaBH(OAc)₃) in the reaction solvent. A 1.5 to 2-fold molar excess of the reducing agent relative to the this compound is typically sufficient.

    • Add the reducing agent solution to the reaction mixture.

    • Continue to stir the reaction for 4-12 hours at room temperature or overnight at 4°C. The optimal reaction time should be determined empirically.

  • Quenching:

    • (Optional) To terminate the reaction, add a quenching solution (e.g., 1 M Tris-HCl, pH 7.5) to hydrolyze any unreacted aldehyde and inactivate the reducing agent.

  • Purification:

    • The purification method will depend on the properties of the resulting conjugate.

    • For PEGylated proteins and larger peptides, Size Exclusion Chromatography (SEC) is highly effective for separating the conjugate from unreacted PEG linker and byproducts.

    • For smaller molecules, Reverse-Phase HPLC or flash column chromatography may be more appropriate.

Part 2: Deprotection of the Boc Group

Materials:

  • Purified Boc-protected PEG conjugate

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolution:

    • Ensure the purified Boc-protected PEG conjugate is dry (e.g., by lyophilization).

    • Dissolve the conjugate in anhydrous DCM.

  • Deprotection Reaction:

    • Cool the solution to 0°C in an ice bath.

    • Slowly add TFA to the solution to a final concentration of 20-50% (v/v).

    • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and continue stirring for an additional 1-2 hours.

    • Monitor the reaction progress by a suitable analytical method (e.g., LC-MS, TLC).

  • Work-up:

    • Upon completion, remove the DCM and excess TFA under reduced pressure (e.g., using a rotary evaporator).

    • For a basic work-up to obtain the free amine, dissolve the residue in DCM and carefully wash with a saturated NaHCO₃ solution to neutralize the acid.

    • Wash the organic layer with brine, dry it over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the final deprotected conjugate with a free primary amine.

Quantitative Data Summary

The following table summarizes typical reaction parameters and expected outcomes for the reductive amination and deprotection steps. Note that these values are starting points and may require optimization for specific applications.

ParameterReductive AminationBoc DeprotectionNotes
Molar Excess of Linker 5 to 20-fold over amineN/AOptimization is crucial for maximizing yield and minimizing di-PEGylation.[6]
Reaction pH 6.0 - 7.5N/ASlightly acidic pH favors imine formation.[7]
Reducing Agent NaBH₃CN or NaBH(OAc)₃N/ANaBH(OAc)₃ is often preferred for its milder nature.
Deprotection Reagent N/ATrifluoroacetic Acid (TFA)A strong acid is required to cleave the Boc group.
Reaction Temperature 4°C to Room Temperature0°C to Room TemperatureLower temperatures can improve selectivity.
Typical Reaction Time 4 - 16 hours1 - 3 hoursMonitor reaction progress to determine the optimal time.
Expected Yield 60 - 95%> 90%Yields are highly dependent on the substrate and reaction conditions.[8]
Purification Method SEC, RP-HPLCExtraction, ChromatographyChoice depends on the size and properties of the conjugate.

Visualizations

Below are diagrams illustrating the chemical reaction pathway and a typical experimental workflow.

Reaction_Pathway Reactants This compound + Primary Amine (R-NH2) Intermediate Schiff Base Intermediate (Imine) Reactants->Intermediate pH 6.0-7.5 Product1 Boc-Protected PEG Conjugate Intermediate->Product1 Reducing Agent (e.g., NaBH3CN) Product2 Deprotected PEG Conjugate (Free Amine) Product1->Product2 Acid (e.g., TFA)

Caption: Chemical pathway for the reductive amination and subsequent Boc deprotection.

Experimental_Workflow Start Dissolve Reactants Imine_Formation Imine Formation (1-2 hours) Start->Imine_Formation Reduction Add Reducing Agent (4-12 hours) Imine_Formation->Reduction Purification1 Purify Boc-Protected Conjugate (SEC or HPLC) Reduction->Purification1 Deprotection Boc Deprotection with TFA (1-3 hours) Purification1->Deprotection Workup Work-up and Final Purification Deprotection->Workup Final_Product Final Deprotected Conjugate Workup->Final_Product

Caption: General experimental workflow for the two-stage conjugation and deprotection process.

References

Protecting the Amine, Liberating the Linker: A Detailed Protocol for Boc Deprotection of Ald-CH2-PEG3-CH2-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This application note provides a comprehensive guide to the deprotection of the tert-butyloxycarbonyl (Boc) group from Ald-CH2-PEG3-CH2-Boc, a heterobifunctional linker critical in bioconjugation and drug delivery. The presence of an acid-sensitive aldehyde group necessitates the use of mild deprotection protocols to ensure the integrity of this valuable linker. This document outlines standard and alternative deprotection methods, presents quantitative data for expected outcomes, and details experimental procedures.

Introduction

Heterobifunctional linkers possessing both an amine and an aldehyde functionality, separated by a polyethylene glycol (PEG) spacer, are invaluable tools in the construction of complex biomolecules such as antibody-drug conjugates (ADCs). The aldehyde group provides a reactive handle for conjugation to amine-containing molecules, while the Boc-protected amine allows for orthogonal deprotection and subsequent reaction with another molecule. The selective removal of the Boc group without compromising the aldehyde is a crucial step in realizing the full potential of this linker.

Standard Boc deprotection methods often employ strong acids like trifluoroacetic acid (TFA), which can be harsh on sensitive functional groups like aldehydes. Therefore, this note focuses on established mild deprotection protocols that ensure high-yield removal of the Boc group while preserving the aldehyde functionality.

Quantitative Data Summary

The efficiency of Boc deprotection can vary depending on the chosen method and the specific substrate. The following tables summarize typical quantitative data for standard and mild deprotection protocols.

Table 1: Standard Boc Deprotection using Trifluoroacetic Acid (TFA)

Substrate ComplexityTFA Concentration in DCMReaction Time (minutes)Temperature (°C)Typical Yield (%)Reference
Simple Amines25-50%30 - 120Room Temperature>95[1]
Peptides (on resin)50%5 - 30Room Temperature>95[2]
Acid-sensitive substrates20%1200 to Room TempVariable (potential for side products)[3]

Table 2: Mild Boc Deprotection Protocols for Aldehyde-Containing Substrates

MethodReagentsSolventReaction Time (hours)Temperature (°C)Typical Yield (%)Reference
Oxalyl ChlorideOxalyl Chloride (3 equiv.)Methanol1 - 4Room Temperatureup to 90[4][5]
Water-MediatedWaterWater415086[6][7]

Experimental Protocols

Protocol 1: Standard Boc Deprotection with TFA (for substrates without acid-sensitive groups)

This protocol is suitable for Boc deprotection when the substrate does not contain acid-labile functionalities.

Materials:

  • Boc-protected compound (e.g., a control compound without an aldehyde)

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Nitrogen or argon gas

  • Round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • Dissolve the Boc-protected compound in anhydrous DCM (e.g., 10 mL per gram of substrate) in a round-bottom flask under a nitrogen or argon atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add TFA to the desired concentration (typically 20-50% v/v).

  • Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and continue stirring for 1-2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, remove the solvent and excess TFA in vacuo using a rotary evaporator. Co-evaporation with toluene can help remove residual TFA.

  • The resulting amine salt can be used directly or neutralized with a mild base (e.g., saturated sodium bicarbonate solution) and extracted with an organic solvent.

Protocol 2: Mild Boc Deprotection using Oxalyl Chloride in Methanol

This protocol is recommended for the deprotection of this compound to preserve the aldehyde functionality.[4][5][8]

Materials:

  • This compound

  • Methanol, anhydrous

  • Oxalyl chloride

  • Nitrogen or argon gas

  • Round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • Dissolve this compound in anhydrous methanol (e.g., 20 mL per gram of substrate) in a round-bottom flask under a nitrogen or argon atmosphere.

  • Add oxalyl chloride (3 equivalents relative to the substrate) dropwise to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 1-4 hours.[4][5]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, remove the solvent in vacuo using a rotary evaporator.

  • The resulting hydrochloride salt of the deprotected amine can be used directly or neutralized as described in Protocol 1.

Protocol 3: Catalyst-free Water-Mediated Boc Deprotection

This environmentally friendly protocol is another option for deprotecting acid-sensitive substrates.[6][9][7]

Materials:

  • This compound

  • Deionized water

  • Sealed reaction vessel (e.g., pressure tube)

  • Heating block or oil bath

Procedure:

  • Suspend this compound in deionized water in a sealed reaction vessel.

  • Heat the mixture to 150 °C for approximately 4 hours.[7]

  • Monitor the reaction progress by taking aliquots and analyzing via LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • If the product is soluble, it can be used directly from the aqueous solution. If it precipitates, it can be isolated by filtration. Alternatively, the water can be removed by lyophilization.

Mandatory Visualizations

Bioconjugation Workflow

The deprotected Ald-CH2-PEG3-CH2-NH2 linker is a versatile tool for creating bioconjugates. A common application is the conjugation of a small molecule drug to a targeting protein, such as an antibody, for the development of an Antibody-Drug Conjugate (ADC).

G cluster_0 Step 1: Boc Deprotection cluster_1 Step 2: Small Molecule Conjugation cluster_2 Step 3: Protein Conjugation start This compound deprotected Ald-CH2-PEG3-CH2-NH2 start->deprotected Mild Deprotection (e.g., Oxalyl Chloride/MeOH) linker_drug Drug-linker Conjugate deprotected->linker_drug Conjugation drug Small Molecule Drug with Amine-reactive group drug->linker_drug adc Protein-Drug Conjugate (ADC) linker_drug->adc Reductive Amination protein Target Protein (e.g., Antibody with Lysine residues) protein->adc

Caption: Workflow for the synthesis of a protein-drug conjugate using the deprotected linker.

EGFR Signaling Pathway Inhibition

A key application of ADCs is in targeted cancer therapy. An ADC can be designed to target a receptor that is overexpressed on cancer cells, such as the Epidermal Growth Factor Receptor (EGFR). The ADC binds to EGFR, is internalized, and releases its cytotoxic payload, leading to cell death and inhibition of downstream signaling pathways like the ERK pathway.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus EGFR EGFR Internalization Internalization & Payload Release EGFR->Internalization ADC ADC (Antibody-Drug Conjugate) ADC->EGFR Binding Ras Ras Internalization->Ras Inhibition Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

References

Application Notes and Protocols for the Synthesis of Kinase Degraders Using Ald-CH2-PEG3-CH2-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation has emerged as a powerful therapeutic modality in drug discovery, offering the potential to eliminate disease-causing proteins rather than merely inhibiting their function. Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The choice of the linker connecting the target-binding ligand and the E3 ligase ligand is crucial for the efficacy and selectivity of the PROTAC.

This document provides detailed application notes and protocols for the synthesis and characterization of kinase degraders utilizing the flexible and hydrophilic linker, Ald-CH2-PEG3-CH2-Boc. This linker, featuring a three-unit polyethylene glycol (PEG) chain, offers favorable physicochemical properties that can enhance the solubility and cell permeability of the resulting degrader. The protocols outlined below are based on established methodologies for the synthesis of kinase PROTACs, with a specific focus on the generation of degraders for Serum/Glucocorticoid Regulated Kinase 3 (SGK3), a kinase implicated in cancer cell survival and resistance to therapy.[1][2][3][4]

Signaling Pathway and Mechanism of Action

Kinases are key components of intracellular signaling pathways that regulate a multitude of cellular processes, including cell growth, proliferation, differentiation, and survival. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer. The SGK3 kinase is activated downstream of PI3K signaling and plays a crucial role in mediating resistance to PI3K and AKT inhibitors in certain cancers.[1][2][3][4]

A PROTAC designed to degrade a target kinase, such as SGK3, operates by inducing the formation of a ternary complex between the kinase, the PROTAC molecule, and an E3 ubiquitin ligase (e.g., Von Hippel-Lindau (VHL) or Cereblon (CRBN)). This proximity facilitates the transfer of ubiquitin from the E3 ligase to the kinase. The polyubiquitinated kinase is then recognized and degraded by the 26S proteasome, leading to the disruption of its downstream signaling pathways.

PROTAC_Mechanism_of_Action cluster_0 Cellular Environment Target_Kinase Target Kinase (e.g., SGK3) Ternary_Complex Target-PROTAC-E3 Ternary Complex Target_Kinase->Ternary_Complex Binds to PROTAC Kinase Degrader (with PEG3 Linker) PROTAC->Ternary_Complex Mediates Formation E3_Ligase E3 Ubiquitin Ligase (e.g., VHL, CRBN) E3_Ligase->Ternary_Complex Binds to Polyubiquitinated_Kinase Polyubiquitinated Kinase Ternary_Complex->Polyubiquitinated_Kinase Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Polyubiquitinated_Kinase->Proteasome Recognition Degraded_Fragments Degraded Peptide Fragments Proteasome->Degraded_Fragments Degradation

Figure 1: Mechanism of kinase degradation by a PROTAC.

Experimental Workflow

The development of a kinase degrader involves a multi-step process, from the initial synthesis and purification to comprehensive cellular characterization. The general workflow is depicted below.

Experimental_Workflow Synthesis 1. Synthesis of Kinase Degrader Purification 2. Purification and Characterization Synthesis->Purification Binding_Assay 3. Ternary Complex Formation Assay Purification->Binding_Assay Ubiquitination_Assay 4. In Vitro/Cellular Ubiquitination Assay Binding_Assay->Ubiquitination_Assay Degradation_Assay 5. Protein Degradation Assay (Western Blot) Ubiquitination_Assay->Degradation_Assay Viability_Assay 6. Cell Viability Assay Degradation_Assay->Viability_Assay

Figure 2: General experimental workflow for kinase degrader development.

Synthesis Protocol for an SGK3 Kinase Degrader

This protocol describes a potential synthetic route for a PROTAC targeting SGK3, by conjugating an SGK3 inhibitor (e.g., a derivative of '308-R') with an E3 ligase ligand (e.g., a VHL ligand like VH032) using the this compound linker.[1][2] The synthesis involves a two-step process: 1) Boc deprotection of the linker and 2) reductive amination to couple the linker to the SGK3 inhibitor, followed by coupling to the E3 ligase ligand.

Materials:

  • This compound

  • SGK3 inhibitor with a suitable secondary amine (e.g., piperidine or morpholine ring)

  • E3 ligase ligand with a suitable reactive handle (e.g., a carboxylic acid for amide coupling or an amine for reductive amination)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Sodium triacetoxyborohydride (STAB)

  • N,N-Diisopropylethylamine (DIPEA)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Reagents and solvents for purification (e.g., silica gel, ethyl acetate, hexane, methanol)

Step 1: Boc Deprotection of this compound

  • Dissolve this compound in a solution of 20-50% TFA in DCM.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

  • The resulting amine-linker intermediate can be used directly in the next step or after purification.

Step 2: Reductive Amination with SGK3 Inhibitor

  • Dissolve the SGK3 inhibitor and the deprotected amine-linker intermediate in anhydrous DCM or another suitable solvent.

  • Add a mild reducing agent, such as sodium triacetoxyborohydride (STAB), to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., DCM or ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting aldehyde-functionalized intermediate by column chromatography on silica gel.

Step 3: Coupling with E3 Ligase Ligand

This step will vary depending on the functional group on the E3 ligase ligand.

If the E3 ligase ligand has a primary or secondary amine:

  • Follow the reductive amination protocol described in Step 2, using the aldehyde-functionalized intermediate and the amine-containing E3 ligase ligand.

If the E3 ligase ligand has a carboxylic acid:

  • The aldehyde group on the intermediate from Step 2 needs to be converted to a different functional group for amide coupling (this would require a different linker strategy). Alternatively, if the initial linker was designed with a carboxylic acid instead of an aldehyde, the following amide coupling protocol can be used.

  • Dissolve the carboxylic acid-functionalized linker-inhibitor conjugate, the amine-containing E3 ligase ligand, HATU, and DIPEA in anhydrous DMF.

  • Stir the reaction at room temperature for 2-18 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the final PROTAC molecule by preparative HPLC.

Characterization: The final product should be characterized by LC-MS and NMR to confirm its identity and purity.

Quantitative Data Summary

The following tables summarize representative quantitative data for SGK3 kinase degraders synthesized using a 3xPEG linker, which is structurally analogous to this compound.

Table 1: In Vitro Kinase Inhibitory Activity (IC50)

CompoundTarget KinaseIC50 (nM)
SGK3 Inhibitor (308-R)SGK15
SGK35
S6K11
SGK3-PROTAC1 SGK3 300
S6K1 1800

Data adapted from a study on SGK3-PROTAC1.[1][2]

Table 2: Cellular Degradation of SGK3

CompoundCell LineConcentration (µM)% SGK3 Degradation (48h)DC50 (nM)
DAT1 (308-R-PEG3-VH032) HEK293160%Not Reported
1075%
SGK3-PROTAC1 HEK293 0.1 65% <100
0.3 ~80% (8h)

Data adapted from studies on SGK3 degraders.[1][2][3]

Experimental Protocols

Protocol 1: Western Blot for Protein Degradation

This protocol details the procedure for assessing the degradation of a target kinase in cultured cells following treatment with a PROTAC.

Materials:

  • Cell culture plates (6-well or 12-well)

  • Cultured cells (e.g., HEK293, ZR-75-1, CAMA-1)

  • PROTAC stock solution (e.g., in DMSO)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target kinase (e.g., anti-SGK3)

  • Primary antibody for a loading control (e.g., anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Seeding: Seed cells in multi-well plates and allow them to adhere and grow to 70-80% confluency.

  • Compound Treatment: Treat the cells with various concentrations of the PROTAC degrader and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 8, 16, 24, or 48 hours).

  • Cell Lysis:

    • Aspirate the medium and wash the cells twice with ice-cold PBS.

    • Add an appropriate volume of ice-cold RIPA buffer with inhibitors to each well.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, with vortexing every 10 minutes.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant to a new tube.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

  • SDS-PAGE and Protein Transfer:

    • Load equal amounts of protein per lane on an SDS-PAGE gel.

    • Run the gel to separate the proteins by size.

    • Transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Apply ECL substrate and capture the chemiluminescent signal.

    • Strip the membrane and re-probe for a loading control.

    • Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control.

Protocol 2: Cell Viability Assay (e.g., CellTiter-Glo®)

This protocol measures cell viability by quantifying ATP, an indicator of metabolically active cells.

Materials:

  • 96-well flat-bottom, opaque-walled tissue culture plates

  • PROTAC stock solution

  • Complete cell culture medium

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Add serial dilutions of the PROTAC degrader and a vehicle control to the wells.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) in a cell culture incubator.

  • Assay Procedure:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Signal Detection: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Plot the luminescence signal against the compound concentration and determine the IC50 value using a suitable software.

Conclusion

The this compound linker is a valuable tool for the synthesis of kinase degraders, offering a balance of flexibility and hydrophilicity that can contribute to favorable pharmacological properties. The protocols and data presented here provide a comprehensive guide for researchers engaged in the design, synthesis, and evaluation of novel PROTACs for therapeutic applications. The successful degradation of target kinases, such as SGK3, using this approach holds significant promise for overcoming drug resistance and advancing the field of targeted protein degradation.

References

Application Notes and Protocols: Ald-CH2-PEG3-CH2-Boc in the Synthesis of SGK3 Kinase PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to harness the cell's natural protein degradation machinery to eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of a ligand that binds to the target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. The linker's composition and length are critical for the efficacy of the PROTAC, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase) and ultimately leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[2]

Serum and glucocorticoid-regulated kinase 3 (SGK3) is a crucial downstream effector of the PI3K signaling pathway and has been identified as a key player in cancer progression and resistance to therapies targeting the PI3K/Akt axis.[3][4][5] Consequently, the development of selective SGK3 degraders is a promising strategy for cancer treatment.

This document provides detailed application notes and protocols for the use of Ald-CH2-PEG3-CH2-Boc , a polyethylene glycol (PEG)-based linker, in the synthesis of SGK3 kinase PROTACs. The aldehyde functionality allows for covalent linkage to an amine-containing SGK3 inhibitor via reductive amination, while the Boc-protected amine enables subsequent deprotection and conjugation to an E3 ligase ligand.

SGK3 Signaling Pathway and PROTAC-mediated Degradation

SGK3 is activated downstream of PI3K and plays a significant role in cell survival, proliferation, and therapy resistance. The following diagram illustrates the canonical SGK3 signaling pathway and the mechanism by which an SGK3-targeting PROTAC induces its degradation.

SGK3_Signaling_and_PROTAC_Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_protac PROTAC Action RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Growth Factor PDK1 PDK1 PI3K->PDK1 mTORC2 mTORC2 PI3K->mTORC2 SGK3_inactive Inactive SGK3 PDK1->SGK3_inactive mTORC2->SGK3_inactive SGK3_active Active SGK3 Downstream Downstream Effectors (e.g., NDRG1, GSK3β) SGK3_active->Downstream Ternary_Complex Ternary Complex (SGK3-PROTAC-E3) SGK3_active->Ternary_Complex SGK3_inactive->SGK3_active Phosphorylation Proliferation Cell Proliferation & Survival Downstream->Proliferation PROTAC SGK3 PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ligase (e.g., VHL) E3_Ligase->Ternary_Complex Ub Ubiquitin Ternary_Complex->Ub Ubiquitination Proteasome Proteasome Ub->Proteasome Degradation SGK3 Degradation Proteasome->Degradation

Caption: SGK3 signaling pathway and PROTAC-mediated degradation.

Quantitative Data Summary

The following tables summarize the quantitative data for a representative SGK3 PROTAC, designated SGK3-PROTAC1, which utilizes a PEG-based linker.[6][7][8]

Table 1: In Vitro Degradation of SGK3 by SGK3-PROTAC1

Cell LineTreatment TimeDC50 (µM)Dmax (%)
HEK29348 h~0.1>65
CAMA-18 h>0.1>80
ZR-75-18 h>0.1>80

DC50: Concentration for 50% degradation. Dmax: Maximum degradation.

Table 2: Selectivity Profile of SGK3-PROTAC1

Kinase% Degradation at 0.1 µM (48h in HEK293)
SGK3 >65
SGK1No significant degradation
SGK2No significant degradation
S6K1No significant degradation

Table 3: Effect of SGK3-PROTAC1 on Cell Proliferation

Cell LineTreatmentEffect
CAMA-1SGK3-PROTAC1 (0.3 µM) + GDC0941 (PI3K inhibitor)Inhibition of cell growth
ZR-75-1SGK3-PROTAC1 (0.3 µM) + GDC0941 (PI3K inhibitor)Inhibition of cell growth

Experimental Protocols

Protocol 1: Synthesis of SGK3-PROTAC using this compound

This protocol describes a representative synthesis of an SGK3 PROTAC, conjugating the SGK3 inhibitor 308-R to the VHL E3 ligase ligand VH032 via the this compound linker. The synthesis involves two main steps: 1) Reductive amination of the SGK3 inhibitor with the linker, and 2) Amide coupling of the linker-inhibitor conjugate to the E3 ligase ligand after Boc deprotection.

Materials:

  • SGK3 Inhibitor (e.g., 308-R analog with a primary or secondary amine)

  • This compound linker

  • VHL E3 Ligase Ligand (e.g., VH032 with a carboxylic acid handle)

  • Sodium triacetoxyborohydride (STAB)

  • Trifluoroacetic acid (TFA)

  • N,N-Diisopropylethylamine (DIPEA)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard laboratory glassware and purification equipment (flash chromatography, HPLC)

Step 1: Reductive Amination of SGK3 Inhibitor with this compound

Synthesis_Step1 SGK3_Inhibitor SGK3 Inhibitor (with -NH2) Intermediate_1 Linker-SGK3 Inhibitor (Boc-protected) SGK3_Inhibitor->Intermediate_1 Linker This compound Linker->Intermediate_1 Reagents STAB, DCM Reagents->Intermediate_1 Reductive Amination

Caption: Reductive amination of SGK3 inhibitor with the linker.

  • Dissolve the SGK3 inhibitor (1.0 eq) in anhydrous DCM.

  • Add this compound (1.1 eq) to the solution.

  • Stir the mixture at room temperature for 1 hour to allow for imine formation.

  • Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-16 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the product with DCM, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the Boc-protected linker-inhibitor conjugate.

Step 2: Boc Deprotection and Amide Coupling with VHL Ligand

Synthesis_Step2 Intermediate_1 Linker-SGK3 Inhibitor (Boc-protected) Intermediate_2 Linker-SGK3 Inhibitor (amine) Intermediate_1->Intermediate_2 Boc Deprotection Deprotection_Reagents TFA, DCM Deprotection_Reagents->Intermediate_2 Final_PROTAC Final SGK3 PROTAC Intermediate_2->Final_PROTAC VHL_Ligand VHL Ligand (with -COOH) VHL_Ligand->Final_PROTAC Coupling_Reagents HATU, DIPEA, DMF Coupling_Reagents->Final_PROTAC Amide Coupling

Caption: Boc deprotection and amide coupling to form the final PROTAC.

  • Dissolve the Boc-protected linker-inhibitor conjugate (1.0 eq) in anhydrous DCM.

  • Add trifluoroacetic acid (TFA) (10-20 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Monitor the deprotection by LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove TFA and solvent.

  • Co-evaporate with toluene to ensure complete removal of residual TFA. The resulting amine salt is used directly in the next step.

  • In a separate flask, dissolve the VHL ligand (1.0 eq) and HATU (1.2 eq) in anhydrous DMF.

  • Add DIPEA (3.0 eq) to the solution and stir for 5 minutes.

  • Add a solution of the deprotected linker-inhibitor conjugate in anhydrous DMF.

  • Stir the reaction at room temperature for 4-6 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the final SGK3 PROTAC by preparative HPLC.

Protocol 2: Western Blot Analysis of SGK3 Degradation

This protocol details the procedure for assessing the degradation of endogenous SGK3 in a cellular context following treatment with the synthesized PROTAC.

Materials:

  • Cancer cell lines (e.g., HEK293, CAMA-1, ZR-75-1)

  • Synthesized SGK3 PROTAC and negative control (e.g., a cis-epimer that does not bind the E3 ligase)

  • Cell culture medium and supplements

  • DMSO

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membranes and transfer apparatus

  • Primary antibodies: anti-SGK3, anti-GAPDH (or other loading control)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency on the day of treatment.

    • Allow cells to adhere overnight.

    • Prepare serial dilutions of the SGK3 PROTAC and the negative control in cell culture medium. Use DMSO as a vehicle control.

    • Treat the cells with the compounds for the desired time points (e.g., 8, 16, 24, 48 hours).

  • Cell Lysis and Protein Quantification:

    • After treatment, wash the cells with ice-cold PBS.

    • Lyse the cells with RIPA buffer on ice for 30 minutes.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at 14,000 rpm for 15 minutes at 4 °C to pellet cell debris.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • Western Blotting:

    • Normalize the protein concentrations of all samples.

    • Prepare samples with Laemmli buffer and boil at 95 °C for 5 minutes.

    • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-SGK3 antibody overnight at 4 °C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with ECL substrate and visualize the bands using a chemiluminescence imaging system.

    • Strip the membrane and re-probe with an anti-GAPDH antibody as a loading control.

  • Data Analysis:

    • Quantify the band intensities using image analysis software (e.g., ImageJ).

    • Normalize the SGK3 band intensity to the corresponding loading control band intensity.

    • Calculate the percentage of SGK3 degradation relative to the DMSO-treated control.

Conclusion

The this compound linker is a versatile tool for the synthesis of SGK3 kinase PROTACs. The provided protocols offer a framework for the rational design, synthesis, and evaluation of these novel therapeutic agents. The successful degradation of SGK3 presents a promising avenue for overcoming drug resistance in cancer and warrants further investigation. The methodologies and data presented herein are intended to guide researchers in the development of potent and selective SGK3 degraders for therapeutic applications.

References

Application Notes and Protocols for the Reductive Amination of Ald-CH2-PEG3-CH2-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the reductive amination of Ald-CH2-PEG3-CH2-Boc, a bifunctional linker commonly employed in the development of bioconjugates, antibody-drug conjugates (ADCs), and PROTACs. The aldehyde functionality allows for covalent ligation to amine-containing molecules, while the Boc-protected amine provides a handle for further synthetic modifications.

Introduction

Reductive amination is a robust and widely used chemical transformation for the formation of carbon-nitrogen bonds.[1][2][3] The reaction proceeds via the initial formation of an imine or iminium ion intermediate from the condensation of an aldehyde or ketone with a primary or secondary amine.[2][4] This intermediate is then reduced in situ to the corresponding amine.[2] The choice of reducing agent is critical for the success of the reaction, with milder reagents that selectively reduce the iminium ion in the presence of the starting carbonyl compound being preferred for one-pot procedures.[1][5]

For the specific substrate this compound, precise control of reaction conditions is crucial to ensure high yields and purity, while preserving the integrity of the Boc protecting group and the PEG linker. This document outlines optimized conditions using common and selective reducing agents.

Key Reaction Parameters

Successful reductive amination of this compound is dependent on several factors:

  • Reducing Agent: The choice of hydride source dictates the reaction conditions and selectivity.

    • Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): A mild and highly selective reducing agent for reductive aminations.[1][6][7] It is less reactive towards aldehydes and ketones, allowing for a convenient one-pot reaction.[1] STAB is sensitive to water and is not compatible with protic solvents like methanol.[8]

    • Sodium Cyanoborohydride (NaBH₃CN): Another common reducing agent that is stable in water and protic solvents.[8][9] Its reactivity is pH-dependent, being more effective at slightly acidic conditions for the selective reduction of iminium ions.[2][9] Caution must be exercised due to its high toxicity and the potential release of cyanide gas.[9]

  • Solvent: The solvent must be compatible with the chosen reducing agent and be able to dissolve the reactants. Dichloromethane (DCM), 1,2-dichloroethane (DCE), and tetrahydrofuran (THF) are commonly used with STAB.[6][8] Methanol (MeOH) is a good choice for reactions involving NaBH₃CN.[8]

  • pH: The reaction is typically carried out under neutral or weakly acidic conditions (pH 5-7) to facilitate imine formation without protonating the amine nucleophile, which would render it unreactive.[2][10]

  • Temperature: Most reductive aminations can be performed at room temperature. However, the reaction temperature can be adjusted to control the reaction rate and minimize side reactions.[11][12]

  • Stoichiometry: The molar ratio of the amine, aldehyde, and reducing agent can influence the reaction outcome. A slight excess of the amine and reducing agent is often used to drive the reaction to completion.

Experimental Protocols

The following are generalized protocols for the reductive amination of this compound with a generic primary amine (R-NH₂). Researchers should optimize these conditions for their specific amine of interest.

Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride (STAB)

This protocol is recommended for its high selectivity and mild reaction conditions.

Materials:

  • This compound

  • Primary amine (R-NH₂)

  • Sodium triacetoxyborohydride (STAB)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)[6][8]

  • Acetic acid (optional, as a catalyst)[6]

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Nitrogen or Argon gas

Procedure:

  • To a solution of this compound (1.0 eq) and the primary amine (1.1 eq) in anhydrous DCM or DCE (0.1-0.2 M), stir the mixture at room temperature under an inert atmosphere for 1-2 hours to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. A mild exothermic reaction may be observed.

  • If the amine is a salt (e.g., hydrochloride), a tertiary amine base like triethylamine (Et₃N) (1.1 eq) can be added to liberate the free amine.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-24 hours.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired N-alkylated product.

Protocol 2: Reductive Amination using Sodium Cyanoborohydride (NaBH₃CN)

This protocol is suitable when using protic solvents.

Materials:

  • This compound

  • Primary amine (R-NH₂)

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol (MeOH)[8]

  • Acetic acid

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Nitrogen or Argon gas

Procedure:

  • Dissolve this compound (1.0 eq) and the primary amine (1.1 eq) in methanol (0.1-0.2 M).

  • Adjust the pH of the solution to 6-7 by the dropwise addition of acetic acid.

  • Stir the mixture at room temperature under an inert atmosphere for 1-2 hours.

  • Add sodium cyanoborohydride (1.5 eq) to the reaction mixture.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-24 hours.

  • Quench the reaction carefully with saturated aqueous NaHCO₃ solution in a well-ventilated fume hood due to the potential for hydrogen cyanide gas evolution.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or DCM).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography.

Data Presentation

The following table summarizes typical reaction conditions and expected outcomes for the reductive amination of this compound with a model primary amine.

ParameterCondition A: STABCondition B: NaBH₃CN
Reducing Agent Sodium TriacetoxyborohydrideSodium Cyanoborohydride
Solvent Dichloromethane (DCM)Methanol (MeOH)
pH Neutral (or slightly acidic with catalyst)6-7 (adjusted with acetic acid)
Temperature Room TemperatureRoom Temperature
Reaction Time 2-12 hours4-24 hours
Typical Yield 70-95%60-85%
Key Advantages High selectivity, mild conditions, no toxic gasTolerant to protic solvents
Key Disadvantages Moisture sensitive, incompatible with MeOHToxic reagent, potential for HCN release

Visualizations

Reaction Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reactants Dissolve this compound and Primary Amine in Solvent Imine_Formation Imine Formation (Stir at RT) Reactants->Imine_Formation Add_Reducing_Agent Add Reducing Agent (STAB or NaBH3CN) Imine_Formation->Add_Reducing_Agent Reduction Reduction to Amine (Monitor by TLC/LC-MS) Add_Reducing_Agent->Reduction Quench Quench Reaction Reduction->Quench Extract Aqueous Workup & Extraction Quench->Extract Purify Column Chromatography Extract->Purify Product Pure Product Purify->Product

Caption: General workflow for the reductive amination of this compound.

Chemical Reaction Pathway

Caption: Chemical pathway of the reductive amination reaction.

Note: The image placeholders in the DOT script should be replaced with actual chemical structure images for proper visualization. As a text-based AI, I cannot generate images directly.

Purification and Characterization

Purification of the PEGylated product is a critical step. Due to the presence of the PEG linker, the product may exhibit different chromatographic behavior compared to small molecules.

  • Column Chromatography: Silica gel chromatography is generally effective. The polarity of the eluent system should be optimized based on the properties of the conjugated amine.

  • Advanced Techniques: For more challenging separations, especially in the context of bioconjugates, techniques such as ion-exchange chromatography, size-exclusion chromatography (SEC), or hydrophobic interaction chromatography (HIC) may be necessary.[13][14][15]

  • Characterization: The final product should be characterized by standard analytical methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Troubleshooting

ProblemPossible CauseSolution
Low Yield Incomplete imine formationIncrease reaction time for imine formation; add a catalytic amount of acetic acid (for STAB).
Deactivation of reducing agentEnsure anhydrous conditions when using STAB; use fresh reducing agent.
Unreactive amineConsider using a more reactive amine or more forcing reaction conditions (e.g., slight heating).
Side Product Formation Over-alkylation (dialkylation of primary amine)Use a stepwise procedure: form and isolate the imine before reduction.[6]
Reduction of the starting aldehydeUse a more selective reducing agent like STAB or ensure pH is optimal for NaBH₃CN to favor imine reduction.[1][2]
Difficult Purification Co-elution of product and starting materialsOptimize chromatography conditions (gradient, solvent system); consider alternative purification techniques like preparative HPLC.

By following these guidelines and protocols, researchers can effectively perform the reductive amination of this compound to generate valuable intermediates for drug discovery and development.

References

Application Notes and Protocols for Ald-CH2-PEG3-CH2-Boc Conjugation to E3 Ligase Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a transformative therapeutic modality that leverages the cell's natural protein degradation machinery, the ubiquitin-proteasome system, to selectively eliminate target proteins implicated in disease.[1][2][3] These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. The linker is a critical component of a PROTAC, influencing its physicochemical properties, cell permeability, and the stability and efficacy of the ternary complex (POI-PROTAC-E3 ligase).[3][4]

The Ald-CH2-PEG3-CH2-Boc linker is a versatile building block for PROTAC synthesis. It features a reactive aldehyde group for conjugation to an amine-containing E3 ligase ligand via reductive amination, a hydrophilic tri-polyethylene glycol (PEG3) spacer to enhance solubility and modulate pharmacokinetic properties, and a Boc-protected amine for subsequent coupling to a POI ligand. This application note provides detailed protocols for the conjugation of this compound to common E3 ligase ligands, subsequent deprotection, and final coupling to a POI ligand to generate the final PROTAC.

Signaling Pathway and Mechanism of Action

PROTACs function by inducing proximity between a target protein and an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Ubiquitination and Degradation PROTAC PROTAC POI Protein of Interest (POI) PROTAC->POI Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Binds Ternary_Complex POI-PROTAC-E3 Ligase Ternary Complex Poly_Ub_POI Polyubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation Experimental_Workflow start Start Materials reductive_amination Step 1: Reductive Amination start->reductive_amination boc_deprotection Step 2: Boc Deprotection reductive_amination->boc_deprotection amide_coupling Step 3: Amide Coupling boc_deprotection->amide_coupling purification Purification & Characterization amide_coupling->purification final_protac Final PROTAC purification->final_protac Logical_Relationships cluster_0 Inputs cluster_1 Key Chemical Transformations cluster_2 Intermediates & Final Product E3_Ligand E3 Ligase Ligand (with Amine) Reductive_Amination Reductive Amination E3_Ligand->Reductive_Amination Linker This compound Linker->Reductive_Amination POI_Ligand POI Ligand (with Carboxylic Acid) Amide_Coupling Amide Coupling POI_Ligand->Amide_Coupling Intermediate_1 E3 Ligand-Linker-Boc Reductive_Amination->Intermediate_1 Boc_Deprotection Boc Deprotection Intermediate_2 E3 Ligand-Linker-NH2 Boc_Deprotection->Intermediate_2 Final_PROTAC Final PROTAC Amide_Coupling->Final_PROTAC Intermediate_1->Boc_Deprotection Intermediate_2->Amide_Coupling

References

Application Notes and Protocols: A Step-by-Step Guide for PROTAC Synthesis using Ald-CH2-PEG3-CH2-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that utilize the cell's own ubiquitin-proteasome system to selectively degrade target proteins of interest (POIs).[1] These heterobifunctional molecules consist of a ligand that binds to the POI (the "warhead"), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2] The linker is a critical component that influences the formation of a stable ternary complex between the POI and the E3 ligase, ultimately dictating the efficacy of the PROTAC.[3]

This document provides a detailed, step-by-step guide for the synthesis of a PROTAC using the versatile linker, Ald-CH2-PEG3-CH2-Boc. This linker features a polyethylene glycol (PEG) chain to enhance solubility and cell permeability, a terminal aldehyde for covalent ligation to an amine-functionalized warhead or E3 ligase ligand via reductive amination, and a Boc-protected amine for subsequent coupling to the other binding moiety. As a case study, we will outline the synthesis of a hypothetical PROTAC targeting the Serum/Glucocorticoid-Regulated Kinase 3 (SGK3), a protein kinase implicated in cancer cell proliferation and survival.[4][5]

PROTAC-Mediated Degradation of SGK3

SGK3 is a downstream effector of the PI3K signaling pathway and plays a crucial role in cell growth and survival.[6][7] By designing a PROTAC that specifically targets SGK3 for degradation, it is possible to inhibit this pro-survival signaling pathway. The synthesized PROTAC will bring SGK3 into proximity with an E3 ligase, leading to the ubiquitination and subsequent degradation of SGK3 by the proteasome.[1]

SGK3_Signaling_Pathway Growth_Factors Growth Factors PI3K PI3K Growth_Factors->PI3K activates PDK1 PDK1 PI3K->PDK1 activates SGK3 SGK3 PDK1->SGK3 activates Downstream_Effectors Downstream Effectors (e.g., GSK3β, mTORC1) SGK3->Downstream_Effectors activates Proteasome Proteasome SGK3->Proteasome ubiquitination Cell_Proliferation_Survival Cell Proliferation & Survival Downstream_Effectors->Cell_Proliferation_Survival PROTAC SGK3 PROTAC PROTAC->SGK3 E3_Ligase E3 Ligase PROTAC->E3_Ligase E3_Ligase->Proteasome Degradation Degradation Proteasome->Degradation

Caption: PROTAC-mediated degradation of SGK3 disrupts the PI3K signaling pathway.

Experimental Protocols

The synthesis of the SGK3-targeting PROTAC is a multi-step process that begins with the conjugation of the linker to an amine-containing warhead via reductive amination. This is followed by the deprotection of the Boc group and subsequent amide coupling with a carboxylic acid-functionalized E3 ligase ligand.

Step 1: Reductive Amination of the Warhead with this compound

This step involves the reaction of the aldehyde group of the linker with a primary or secondary amine on the SGK3 inhibitor (warhead). Sodium triacetoxyborohydride is a mild and selective reducing agent suitable for this transformation.[3][8]

Materials:

  • Amine-functionalized SGK3 inhibitor (Warhead-NH2)

  • This compound

  • Sodium triacetoxyborohydride (NaBH(OAc)3)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Acetic acid (optional)

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Brine

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine-functionalized SGK3 inhibitor (1.0 eq) and this compound (1.1 eq) in anhydrous DCE (0.1 M concentration).

  • Stir the solution at room temperature for 30-60 minutes to allow for imine formation. For less reactive amines, a catalytic amount of acetic acid (0.1 eq) can be added.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 3-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO3 solution.

  • Transfer the mixture to a separatory funnel and extract with dichloromethane (DCM) or ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the Boc-protected Warhead-Linker conjugate.

Parameter Value
Reactants Warhead-NH2, this compound
Reagents NaBH(OAc)3, DCE, Acetic Acid (optional)
Reaction Time 3-12 hours
Temperature Room Temperature
Typical Yield 60-80%
Step 2: Boc Deprotection

The tert-butyloxycarbonyl (Boc) protecting group is removed under acidic conditions to reveal the terminal amine of the linker, which will be used for coupling to the E3 ligase ligand.

Materials:

  • Boc-protected Warhead-Linker conjugate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • Dissolve the Boc-protected Warhead-Linker conjugate (1.0 eq) in anhydrous DCM (0.1 M).

  • Add TFA (10-20 eq, typically a 20-50% solution in DCM) dropwise to the stirred solution at 0 °C (ice bath).

  • Allow the reaction to warm to room temperature and stir for 30-60 minutes. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Remove the solvent and excess TFA under reduced pressure. The resulting amine-TFA salt is often used in the next step without further purification.

Parameter Value
Reactant Boc-protected Warhead-Linker
Reagents TFA, DCM
Reaction Time 30-60 minutes
Temperature 0 °C to Room Temperature
Typical Yield >95% (often used crude)
Step 3: Amide Coupling with E3 Ligase Ligand

The final step involves the formation of an amide bond between the deprotected amine of the Warhead-Linker conjugate and a carboxylic acid-functionalized E3 ligase ligand (e.g., a derivative of VHL or Cereblon ligand). HATU is a common and efficient coupling reagent for this purpose.[9][10]

Materials:

  • Amine-TFA salt of Warhead-Linker conjugate

  • Carboxylic acid-functionalized E3 ligase ligand (E3-COOH)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve the carboxylic acid-functionalized E3 ligase ligand (1.0 eq) in anhydrous DMF (0.1 M).

  • Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add a solution of the amine-TFA salt of the Warhead-Linker conjugate (1.1 eq) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature for 2-16 hours. Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by preparative High-Performance Liquid Chromatography (HPLC) to obtain the final PROTAC.

Parameter Value
Reactants Warhead-Linker-NH2, E3-COOH
Reagents HATU, DIPEA, DMF
Reaction Time 2-16 hours
Temperature Room Temperature
Typical Yield 40-70%

PROTAC Synthesis Workflow

The overall synthetic strategy is a linear process involving three key stages: linker attachment to the warhead, deprotection, and final coupling to the E3 ligase ligand.

PROTAC_Synthesis_Workflow cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Boc Deprotection cluster_2 Step 3: Amide Coupling Warhead_NH2 Warhead-NH2 Reductive_Amination Reductive Amination (NaBH(OAc)3, DCE) Warhead_NH2->Reductive_Amination Linker_Ald This compound Linker_Ald->Reductive_Amination Boc_PROTAC_Intermediate Boc-Protected Warhead-Linker Reductive_Amination->Boc_PROTAC_Intermediate Boc_Deprotection Boc Deprotection (TFA, DCM) Boc_PROTAC_Intermediate->Boc_Deprotection Amine_Intermediate Warhead-Linker-NH2 (TFA Salt) Boc_Deprotection->Amine_Intermediate Amide_Coupling Amide Coupling (HATU, DIPEA, DMF) Amine_Intermediate->Amide_Coupling E3_COOH E3 Ligase-COOH E3_COOH->Amide_Coupling Final_PROTAC Final PROTAC Amide_Coupling->Final_PROTAC

Caption: A three-step workflow for the synthesis of a PROTAC using this compound.

Characterization and Evaluation

The final PROTAC and all intermediates should be characterized by standard analytical techniques to confirm their identity and purity.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the synthesized compounds and to monitor reaction progress.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the final PROTAC and key intermediates.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final PROTAC.

Once synthesized and characterized, the biological activity of the PROTAC should be evaluated.

  • Target Degradation Assays (e.g., Western Blot or In-Cell Western): To determine the concentration at which the PROTAC induces 50% degradation of the target protein (DC50) and the maximum degradation achieved (Dmax). For instance, an effective SGK3-PROTAC has been shown to induce 50% degradation of SGK3 at a concentration of 0.3 µM within 2 hours, with a maximal degradation of 80% achieved within 8 hours.[5][11]

  • Binding Assays (e.g., Surface Plasmon Resonance or Isothermal Titration Calorimetry): To measure the binding affinity of the PROTAC for the target protein and the E3 ligase.

  • Cell Viability Assays: To assess the cytotoxic effects of the PROTAC on cancer cell lines.

Conclusion

The use of the this compound linker provides a versatile and efficient method for the synthesis of PROTACs. The step-by-step protocol outlined in this application note, combining reductive amination and amide coupling, offers a robust strategy for the construction of these complex molecules. The successful synthesis and subsequent biological evaluation of PROTACs targeting proteins like SGK3 hold significant promise for the development of novel therapeutics in oncology and other disease areas.

References

Application Notes and Protocols for Ald-CH2-PEG3-CH2-Boc in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The field of antibody-drug conjugates (ADCs) is rapidly advancing, with linker technology playing a pivotal role in the efficacy and safety of these targeted therapeutics. The linker, which connects the monoclonal antibody (mAb) to the cytotoxic payload, critically influences the ADC's stability, pharmacokinetics, and mechanism of drug release.[1] The Ald-CH2-PEG3-CH2-Boc linker is a bifunctional molecule incorporating key chemical moieties for advanced ADC design. While direct, comprehensive studies on this specific linker are emerging, its components—an aldehyde group, a polyethylene glycol (PEG) spacer, and a Boc-protected amine—are well-established in bioconjugation chemistry.[2][3][4][5]

This document provides detailed application notes and representative protocols for the potential use of this compound in the development of ADCs. The protocols are based on established methodologies for site-specific antibody conjugation and linker-payload synthesis.

Key Features of the this compound Linker:

  • Aldehyde (Ald) Group: Enables site-specific conjugation to antibodies that have been engineered to contain a compatible functional group, such as a hydrazide or an aminooxy group. This allows for precise control over the drug-to-antibody ratio (DAR) and results in a homogeneous ADC population.[6][7][8]

  • PEG3 Spacer: A short, hydrophilic polyethylene glycol chain enhances the solubility and stability of the ADC, potentially reducing aggregation and improving its pharmacokinetic profile.[9][10] PEG linkers can also create a protective "hydration shell" around the payload, minimizing non-specific clearance.[1]

  • Boc-Protected Amine (-CH2-Boc): The tert-butyloxycarbonyl (Boc) protecting group allows for a modular approach to ADC synthesis. The amine can be deprotected under acidic conditions to reveal a reactive primary amine, which can then be conjugated to a payload or another molecular entity.[2][11][12]

Data Presentation

Due to the limited availability of specific quantitative data for ADCs constructed with the this compound linker, the following tables present representative data from studies using similar aldehyde-based conjugation strategies and PEGylated linkers. These tables are intended to provide a comparative framework for expected outcomes.

Table 1: Representative In Vitro Cytotoxicity of Site-Specific ADCs

Cell LineTarget AntigenADC Construct (Representative)EC50 (pM)Reference
HER2+ Cell Line 1HER2Anti-HER2-IgG-Oxime-Linker-Auristatin100-400[13]
HER2+ Cell Line 2HER2Anti-HER2-IgG-Oxime-Linker-Auristatin150-350[13]
CXCR4+ Cell LineCXCR4Anti-CXCR4-Oxime-Linker-Auristatin80-100
CD30+ LymphomaCD30αCD30-PEG-Glucuronide-MMAE50-200

Table 2: Representative Pharmacokinetic Parameters of PEGylated ADCs in Rodent Models

ADC Construct (Representative)DARKey Linker Featuret1/2 (hours)AUC (µg·h/mL)Reference
Non-PEGylated ADC8-~50~1000
PEG8-ADC8PEG8 Side Chain~150~4000
PEG12-ADC8PEG12 Side Chain>150>4000[14]
Pendant PEG12-ADCHighPendant PEG12Improved vs. LinearImproved vs. Linear[15]

Experimental Protocols

The following protocols describe a potential two-stage workflow for the synthesis of an ADC using the this compound linker. This proposed method involves first conjugating the linker to the payload and then attaching the linker-payload construct to a site-specifically modified antibody.

Protocol 1: Synthesis of the Linker-Payload Intermediate

This protocol details the deprotection of the Boc group on the linker and subsequent conjugation to a carboxylate-containing cytotoxic payload.

Materials:

  • This compound

  • Cytotoxic payload with a carboxylic acid group

  • Trifluoroacetic acid (TFA)

  • Anhydrous Dichloromethane (DCM)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

  • N-Hydroxysuccinimide (NHS) or Hydroxybenzotriazole (HOBt)

  • Anhydrous Dimethylformamide (DMF)

  • Diisopropylethylamine (DIPEA)

  • Reverse-phase HPLC system for purification

  • LC-MS for reaction monitoring

Procedure:

  • Boc Deprotection: a. Dissolve this compound in anhydrous DCM (e.g., 10 mg/mL). b. Add an equal volume of TFA to the solution. c. Stir the reaction mixture at room temperature for 1-2 hours. d. Monitor the deprotection by LC-MS until the starting material is consumed.[2] e. Remove the solvent and excess TFA under reduced pressure using a rotary evaporator. The resulting amine-linker is typically obtained as a TFA salt.

  • Payload Activation: a. In a separate flask, dissolve the carboxylate-containing payload (1 equivalent), NHS (1.1 equivalents), and DCC (1.1 equivalents) or HATU (1.1 equivalents) in anhydrous DMF. b. Stir the mixture at room temperature for 1-2 hours to activate the carboxylic acid by forming an NHS ester.

  • Conjugation: a. Dissolve the deprotected aldehyde-linker (TFA salt, 1 equivalent) in anhydrous DMF and add DIPEA (3 equivalents) to neutralize the TFA salt. b. Add the activated payload solution to the linker solution. c. Stir the reaction mixture at room temperature overnight. d. Monitor the reaction progress by LC-MS.

  • Purification: a. Upon completion, purify the Ald-CH2-PEG3-CH2-Payload conjugate by preparative reverse-phase HPLC. b. Lyophilize the pure fractions to obtain the final product.

Protocol 2: Site-Specific Antibody Modification and ADC Synthesis

This protocol describes the generation of an aldehyde-tagged antibody via enzymatic methods and subsequent conjugation with the linker-payload synthesized in Protocol 1.

Materials:

  • Monoclonal antibody (mAb) engineered with a formylglycine generating enzyme (FGE) recognition sequence (e.g., CxPxR).[3][14]

  • Formylglycine generating enzyme (FGE)

  • Ald-CH2-PEG3-CH2-Payload (from Protocol 1)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Aniline (as catalyst)

  • Hydroxylamine (for quenching)

  • Size-exclusion chromatography (SEC) system for purification

  • Hydrophobic interaction chromatography (HIC) for DAR analysis

  • LC-MS for intact mass analysis

Procedure:

  • Generation of Aldehyde-Tagged Antibody: a. Co-express the engineered mAb and FGE in a suitable mammalian or prokaryotic expression system.[8] b. FGE will oxidize the cysteine residue within the recognition sequence to a formylglycine (aldehyde) residue.[3][14] c. Purify the aldehyde-tagged antibody using standard protein purification techniques (e.g., Protein A chromatography).

  • ADC Conjugation (Oxime Ligation): Note: This step assumes the aldehyde on the linker reacts with an aminooxy group on the antibody. An alternative is a hydrazone linkage with a hydrazide-modified antibody. a. Prepare the purified aldehyde-tagged antibody in a reaction buffer (e.g., 100 mM acetate buffer, pH 4.5). b. Add a 10- to 30-fold molar excess of the Ald-CH2-PEG3-CH2-Payload.[13] c. Add aniline to a final concentration of 1-10 mM to catalyze the reaction.[16] d. Incubate the reaction mixture at 37°C for 24-48 hours. e. Monitor the conjugation progress by LC-MS to observe the mass shift corresponding to the attached linker-payload.

  • Purification and Characterization of the ADC: a. Purify the resulting ADC from excess linker-payload and other reagents using size-exclusion chromatography (SEC). b. Characterize the purified ADC: i. Drug-to-Antibody Ratio (DAR): Determine the average DAR using hydrophobic interaction chromatography (HIC) or reverse-phase HPLC.[4][17][18][][20] ii. Intact Mass Analysis: Confirm the identity and homogeneity of the ADC species by LC-MS. iii. Aggregation Analysis: Assess the level of aggregation using SEC. iv. In Vitro Cell Viability Assays: Evaluate the potency and specificity of the ADC on target-positive and target-negative cell lines.

Visualizations

Logical Workflow for ADC Synthesis

ADC_Synthesis_Workflow cluster_linker_payload Protocol 1: Linker-Payload Synthesis cluster_adc_synthesis Protocol 2: ADC Synthesis linker This compound deprotection Boc Deprotection (TFA, DCM) linker->deprotection deprotected_linker Ald-CH2-PEG3-CH2-NH2 deprotection->deprotected_linker conjugation1 Amide Bond Formation deprotected_linker->conjugation1 payload Payload-COOH activation Payload Activation (HATU/NHS) payload->activation activated_payload Activated Payload activation->activated_payload activated_payload->conjugation1 linker_payload Ald-CH2-PEG3-CH2-Payload conjugation1->linker_payload conjugation2 Oxime/Hydrazone Ligation linker_payload->conjugation2 mAb Engineered mAb (with CxPxR tag) fge FGE Enzymatic Modification mAb->fge aldehyde_mAb Aldehyde-Tagged mAb fge->aldehyde_mAb aldehyde_mAb->conjugation2 adc Final ADC conjugation2->adc

Caption: Workflow for ADC synthesis using the this compound linker.

Proposed Mechanism of Action for the Resulting ADC

ADC_MoA ADC 1. ADC binds to target antigen on cancer cell Internalization 2. Receptor-mediated endocytosis ADC->Internalization Lysosome 3. Trafficking to lysosome Internalization->Lysosome Release 4. Linker cleavage & Payload release Lysosome->Release Apoptosis 5. Payload induces cell death (apoptosis) Release->Apoptosis

Caption: General mechanism of action for an antibody-drug conjugate.

Components of the this compound Linker

Linker_Components cluster_info linker Ald-CH2- PEG3 -CH2-Boc Aldehyde_role Site-specific conjugation to antibody linker:f0->Aldehyde_role Reacts with Ab-NH-O-R or Ab-NH-NH2 PEG_role Improves solubility and pharmacokinetics linker:f1->PEG_role Hydrophilic spacer Boc_role Protected amine for payload attachment linker:f2->Boc_role Deprotect & react with Payload-COOH

Caption: Functional components of the this compound linker.

References

Troubleshooting & Optimization

Technical Support Center: Ald-CH2-PEG3-CH2-Boc Conjugation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the Ald-CH2-PEG3-CH2-Boc linker in their conjugation reactions. This bifunctional linker, featuring a reactive aldehyde and a Boc-protected amine, is commonly employed in the synthesis of complex biomolecules, including Proteolysis Targeting Chimeras (PROTACs).

Frequently Asked Questions (FAQs)

Q1: What is the structure and function of this compound?

A: this compound is a heterobifunctional linker. Its structure consists of an aldehyde group (-CHO), a three-unit polyethylene glycol (PEG3) chain, and a Boc (tert-butyloxycarbonyl) protected primary amine. The aldehyde group is used for conjugation to primary amines on a target molecule (e.g., a protein or peptide) via reductive amination. The Boc-protected amine can be deprotected to reveal a primary amine for subsequent conjugation to another molecule. This linker is often used in the synthesis of PROTACs to connect a target protein-binding ligand and an E3 ligase-binding ligand.[1][2][3]

Q2: What are the key reactions involved in using this linker?

A: The two primary reactions are:

  • Reductive Amination: The aldehyde group reacts with a primary amine on a target molecule to form a Schiff base (imine), which is then reduced to a stable secondary amine by a reducing agent.

  • Boc Deprotection: The Boc protecting group is removed from the terminal amine using a strong acid, typically trifluoroacetic acid (TFA), to allow for further conjugation reactions.

Q3: What are the recommended storage conditions for this compound?

A: It is recommended to store this compound at -20°C in a dry, dark environment to prevent degradation. Before use, the vial should be allowed to equilibrate to room temperature to avoid moisture condensation, which can hydrolyze the reagent.

Troubleshooting Guide: Reductive Amination

This section addresses common issues encountered during the reductive amination of the aldehyde group of the linker with a primary amine on a target molecule.

Problem 1: Low or No Conjugation Yield

Possible Causes and Solutions:

  • Incorrect pH: The formation of the Schiff base intermediate is pH-dependent. The optimal pH is typically between 6.0 and 7.5. At lower pH, the amine on the target molecule will be protonated and non-nucleophilic. At higher pH, the rate of Schiff base formation may decrease.

  • Inefficient Reducing Agent: The choice and quality of the reducing agent are critical. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are commonly used. NaBH(OAc)₃ is often preferred as it is less toxic and can be used in a one-pot reaction.

  • Suboptimal Stoichiometry: An insufficient molar excess of the linker over the target molecule can lead to low yields. A 5- to 10-fold molar excess of the linker is a good starting point.

  • Hydrolysis of the Schiff Base: The imine intermediate is susceptible to hydrolysis, especially at low pH. The reduction step should be performed promptly after the formation of the Schiff base.

Troubleshooting Workflow:

G start Low Conjugation Yield check_ph Verify pH of Reaction Buffer (Optimal: 6.0-7.5) start->check_ph ph_ok pH Optimal? check_ph->ph_ok check_reagent Evaluate Reducing Agent (Freshness, Type) check_ratio Optimize Molar Ratio (Linker:Target) check_protocol Review Reaction Protocol (Timing of Reduction) reagent_ok Reagent Active? ph_ok->reagent_ok Yes adjust_ph Adjust pH to 6.0-7.5 ph_ok->adjust_ph No ratio_ok Ratio Optimized? reagent_ok->ratio_ok Yes new_reagent Use Fresh/Alternative Reducing Agent reagent_ok->new_reagent No protocol_ok Protocol Correct? ratio_ok->protocol_ok Yes increase_ratio Increase Molar Excess of Linker ratio_ok->increase_ratio No modify_protocol Ensure Prompt Reduction after Imine Formation protocol_ok->modify_protocol No success Successful Conjugation protocol_ok->success Yes adjust_ph->check_ph new_reagent->check_reagent increase_ratio->check_ratio modify_protocol->check_protocol

Troubleshooting workflow for low yield in reductive amination.
Problem 2: Formation of Side Products

Possible Causes and Solutions:

  • Over-alkylation of the Target Molecule: If the target molecule has multiple primary amines, over-alkylation can occur. This can be minimized by controlling the stoichiometry of the linker.

  • Reduction of the Aldehyde: Strong reducing agents like sodium borohydride (NaBH₄) can reduce the aldehyde on the linker before it reacts with the amine. It is recommended to use milder reducing agents like NaBH₃CN or NaBH(OAc)₃.[4]

  • Instability of the Linker: The aldehyde group can be susceptible to oxidation. Ensure the linker is stored properly and handled under an inert atmosphere if necessary.

Troubleshooting Guide: Boc Deprotection

This section provides guidance on resolving issues that may arise during the removal of the Boc protecting group.

Problem 1: Incomplete Boc Deprotection

Possible Causes and Solutions:

  • Insufficient Acid Strength or Concentration: The Boc group is cleaved by acidolysis. A low concentration of acid or a weak acid may result in an incomplete reaction. Trifluoroacetic acid (TFA) is commonly used at concentrations of 20-50% in a solvent like dichloromethane (DCM).[5][6]

  • Inadequate Reaction Time or Temperature: Deprotection is a kinetic process. If the reaction time is too short or the temperature is too low, the reaction may not go to completion. Most deprotections are carried out at room temperature for 1-2 hours.[5]

  • Steric Hindrance: The bulky nature of the PEG chain and the substrate can hinder the approach of the acid to the Boc-protected amine, slowing down the reaction.

Troubleshooting Workflow:

G start Incomplete Boc Deprotection check_acid Verify Acid Concentration and Strength start->check_acid acid_ok Acid Sufficient? check_acid->acid_ok check_time_temp Review Reaction Time and Temperature check_substrate Consider Steric Hindrance time_temp_ok Time/Temp Adequate? acid_ok->time_temp_ok Yes increase_acid Increase TFA Concentration (e.g., 20% to 50%) or use 4M HCl in Dioxane acid_ok->increase_acid No substrate_issue Steric Hindrance Likely? time_temp_ok->substrate_issue Yes increase_time_temp Extend Reaction Time or Gently Warm (e.g., 40°C) time_temp_ok->increase_time_temp No force_conditions Combine Stronger Acid, Longer Time, and/or Elevated Temperature substrate_issue->force_conditions Yes success Complete Deprotection substrate_issue->success No increase_acid->check_acid increase_time_temp->check_time_temp force_conditions->success

Troubleshooting workflow for incomplete Boc deprotection.
Problem 2: Side Product Formation During Deprotection

Possible Causes and Solutions:

  • Alkylation of Sensitive Residues: The tert-butyl cation generated during Boc deprotection is a reactive electrophile that can modify sensitive amino acid residues such as tryptophan, methionine, cysteine, and tyrosine.

  • Solution: Use of Scavengers: Scavengers are nucleophilic compounds added to the reaction mixture to trap the tert-butyl cation. The choice of scavenger depends on the sensitive residues present in your molecule.

Quantitative Data Summary

Table 1: Comparison of Common Reducing Agents for Reductive Amination
Reducing AgentTypical Solvent(s)Key AdvantagesKey Disadvantages
Sodium Cyanoborohydride (NaBH₃CN) Methanol, WaterStable in protic solvents; selectively reduces imines in the presence of aldehydes.[4]Highly toxic (releases HCN in strong acid).[4]
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Dichloromethane (DCM), Dichloroethane (DCE)Mild and selective; can be used in one-pot reactions; less toxic than NaBH₃CN.[4][7]Moisture-sensitive; not compatible with methanol.[8]
Sodium Borohydride (NaBH₄) Methanol, EthanolInexpensive and readily available.Can reduce the starting aldehyde or ketone; typically requires a two-step process.[4]
Table 2: Influence of TFA Concentration on Boc Deprotection
TFA Concentration in DCMReaction TimePurity of ProductNotes
25%2 hoursGoodA commonly used condition for standard deprotections.[9]
55%30 minutesHigherFound to result in higher purity peptides compared to 100% TFA in some studies.[6]
100%5 minutesLowerCan lead to incomplete deprotection due to poor resin swelling in solid-phase synthesis.[6]
Table 3: Common Scavengers for Boc Deprotection
ScavengerTarget Residue(s)Typical Concentration
Triisopropylsilane (TIS) Tryptophan, Cysteine2.5-5% (v/v)
Triethylsilane (TES) Tryptophan10-20 equivalents
Thioanisole Methionine5% (v/v)
Ethanedithiol (EDT) Cysteine2.5% (v/v)
Water General2.5-5% (v/v)
Phenol Tyrosine5% (v/v)

A common scavenger cocktail is TFA/TIS/H₂O (95:2.5:2.5 v/v/v).

Key Experimental Protocols

Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride

Materials:

  • This compound linker

  • Amine-containing molecule (e.g., peptide, protein)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Reaction buffer (e.g., phosphate buffer, pH 6.0-7.5)

  • Quenching solution (e.g., saturated aqueous sodium bicarbonate)

Procedure:

  • Dissolve the amine-containing molecule in the reaction buffer.

  • Add a 5- to 10-fold molar excess of the this compound linker to the solution.

  • Stir the mixture at room temperature for 1-2 hours to allow for Schiff base formation.

  • In a separate vial, dissolve 1.5-2.0 equivalents of sodium triacetoxyborohydride in anhydrous DCM or DCE.

  • Add the reducing agent solution to the reaction mixture.

  • Stir the reaction at room temperature for 2-4 hours, or until the reaction is complete as monitored by an appropriate analytical technique (e.g., LC-MS).

  • Quench the reaction by adding the quenching solution.

  • Extract the aqueous layer with an organic solvent (e.g., DCM).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the conjugate using an appropriate chromatographic method (e.g., size-exclusion or reversed-phase chromatography).

Protocol 2: Boc Deprotection using Trifluoroacetic Acid (TFA)

Materials:

  • Boc-protected conjugate

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Scavengers (if necessary, see Table 3)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the Boc-protected conjugate in anhydrous DCM.

  • If required, add the appropriate scavenger(s).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add TFA to the desired final concentration (e.g., 20-50% v/v).

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).

  • Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporation with toluene can help remove residual TFA.

  • For neutralization, dissolve the residue in a suitable organic solvent and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected amine. The product can be further purified by chromatography if necessary.

References

Technical Support Center: Optimizing Reactions with Ald-CH2-PEG3-CH2-Boc

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to optimize reaction conditions for the bifunctional linker, Ald-CH2-PEG3-CH2-Boc.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a heterobifunctional linker featuring a terminal aldehyde group and a Boc-protected amine, separated by a three-unit polyethylene glycol (PEG) chain. The aldehyde is reactive towards primary amines, hydrazides, and aminooxy groups, making it ideal for conjugation to proteins, peptides, or other molecules. The Boc-protected amine can be deprotected to reveal a primary amine for subsequent modification. This linker is commonly used in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other targeted drug delivery systems.[1]

Q2: What is the primary reaction involving the aldehyde group of this linker?

The aldehyde group readily participates in reductive amination reactions with primary amines.[2][3] This two-step process involves the initial formation of a Schiff base (imine), which is then reduced to a stable secondary amine linkage using a mild reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃).[3][4]

Q3: Why is the pH of the reaction buffer critical for reductive amination?

The pH is a crucial parameter for successful reductive amination. Imine formation is generally favored under slightly acidic conditions (pH 4-6) to facilitate the dehydration step.[4] However, if the pH is too low, the amine nucleophile will be protonated, rendering it non-reactive.[4] Conversely, a pH that is too high can lead to side reactions. Careful optimization of the pH is therefore essential for achieving high yields.

Q4: How do I remove the Boc protecting group?

The tert-butyloxycarbonyl (Boc) protecting group is reliably removed under acidic conditions.[5][6] The most common method involves treatment with trifluoroacetic acid (TFA), typically in a solvent like dichloromethane (DCM).[5][6] Other acidic reagents, such as hydrogen chloride (HCl) in 1,4-dioxane, can also be used.[7]

Q5: What are the best methods for purifying the reaction products?

The purification of PEGylated compounds can be challenging due to their propensity to be oils or waxy solids and their unique solubility profiles. Standard silica gel chromatography can sometimes result in streaking of the product.[8] More effective techniques include:

  • Reverse-Phase HPLC (RP-HPLC): Particularly useful for small molecule PEG conjugates.[]

  • Size Exclusion Chromatography (SEC): Effective for separating compounds based on their hydrodynamic radius, which increases upon PEGylation.[][10]

  • Ion Exchange Chromatography (IEX): Can be used if the conjugated molecule has ionizable groups, as the PEG chain can shield surface charges, altering the molecule's interaction with the stationary phase.[][10]

Section 2: Troubleshooting Guides

Guide 1: Low Yield in Reductive Amination
Symptom Potential Cause Suggested Solution
Low or no product formation Inefficient imine formation - Optimize pH: Ensure the reaction pH is in the optimal range (typically 4-6).[4] - Remove water: Add molecular sieves to the reaction to drive the equilibrium towards imine formation. - Increase concentration: Higher reactant concentrations can favor the formation of the imine.
Incorrect choice or inactive reducing agent - Use a milder reducing agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred as it is less likely to reduce the starting aldehyde before imine formation.[3][4] - Check reagent quality: Ensure your reducing agent has not degraded. Use a fresh bottle if necessary.
Suboptimal stoichiometry - Increase excess of one reagent: Use a slight excess (1.2-1.5 equivalents) of either the amine or the aldehyde to drive the reaction to completion.
Degradation of this compound - Check storage conditions: Store the linker at the recommended temperature (typically -20°C) and protect from moisture.[] - Avoid prolonged exposure to air: The aldehyde group can be susceptible to oxidation.[2]
Guide 2: Presence of Side Products
Symptom Potential Cause Suggested Solution
Unreacted starting materials Incomplete reaction - Increase reaction time: Monitor the reaction by TLC or LC-MS and allow it to proceed until the starting material is consumed. - Slightly increase temperature: Gentle heating may improve the reaction rate, but be cautious of potential degradation.
Byproduct corresponding to the reduced aldehyde Reducing agent is too reactive - Switch from a strong reducing agent like sodium borohydride to a milder one such as sodium cyanoborohydride or sodium triacetoxyborohydride, which are more selective for the imine.[3][4]
Multiple PEGylated species Target molecule has multiple amine groups - Control stoichiometry: Use a limiting amount of the this compound linker to favor mono-PEGylation. - Optimize pH: At lower pH values, the N-terminal alpha-amine can sometimes be selectively targeted over lysine epsilon-amines.
Side products from Boc deprotection Alkylation by t-butyl cation - Use a scavenger: Add a scavenger like triisopropylsilane (TIS) or anisole to the deprotection reaction to trap the tert-butyl cation that is formed.[7]

Section 3: Quantitative Data and Protocols

Table 1: Recommended Reaction Conditions for Reductive Amination
ParameterRecommended RangeNotes
Stoichiometry (Aldehyde:Amine) 1:1 to 1:1.5A slight excess of the amine can help drive the reaction.
Reducing Agent 1.2 - 2.0 equivalentsSodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN).
Solvent Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Methanol (MeOH), THFEnsure both reactants are soluble. For NaBH(OAc)₃, aprotic solvents are preferred.[12]
pH 4.0 - 6.0Addition of a small amount of acetic acid can be beneficial.
Temperature Room Temperature (20-25°C)Gentle heating (up to 40°C) can be applied for slow reactions.
Reaction Time 2 - 24 hoursMonitor by TLC or LC-MS for completion.
Table 2: Recommended Conditions for Boc Deprotection
ParameterRecommended RangeNotes
Reagent Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxaneTFA is the most common reagent.[5][6]
Solvent Dichloromethane (DCM)Ensure the substrate is fully dissolved.
TFA Concentration 20% - 50% (v/v) in DCMHigher concentrations can lead to faster reactions but also more side products.[7]
Scavenger Triisopropylsilane (TIS) (2.5 - 5% v/v)Recommended if the substrate contains sensitive functional groups.[7]
Temperature 0°C to Room TemperatureStart at 0°C and allow to warm to room temperature.[7]
Reaction Time 30 minutes - 2 hoursMonitor by TLC or LC-MS for completion.[5]

Experimental Protocol: Reductive Amination of a Primary Amine with this compound

Materials:

  • This compound

  • Primary amine-containing molecule

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous Dichloromethane (DCM)

  • Acetic Acid

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask, magnetic stirrer, and other standard laboratory glassware

Procedure:

  • To a solution of the primary amine (1.0 equivalent) in anhydrous DCM, add this compound (1.1 equivalents).

  • Add a catalytic amount of acetic acid (e.g., 0.1 equivalents).

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.

  • Continue to stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by an appropriate chromatography method (e.g., RP-HPLC or silica gel chromatography with a suitable eluent system).

Section 4: Visualized Workflows

Troubleshooting_Low_Yield Troubleshooting Workflow for Low Reductive Amination Yield start Low or No Product by LC-MS/TLC check_sm Are starting materials present? start->check_sm check_imine Check for Imine Intermediate check_sm->check_imine Yes degradation Suspect Starting Material Degradation: - Check storage conditions - Use fresh linker check_sm->degradation No optimize_imine Optimize Imine Formation: - Adjust pH to 4-6 - Add molecular sieves - Increase reactant concentration check_imine->optimize_imine Imine not detected check_reductant Check Reducing Agent: - Use fresh NaBH(OAc)3 - Ensure correct stoichiometry (1.5 eq) check_imine->check_reductant Imine detected success Yield Improved optimize_imine->success increase_time_temp Increase Reaction Time or Temperature (e.g., to 40°C) check_reductant->increase_time_temp increase_time_temp->success degradation->success

Caption: Troubleshooting workflow for low reductive amination yield.

Boc_Deprotection_Workflow Workflow for Boc Deprotection start Start: Boc-Protected PEG Conjugate dissolve Dissolve in anhydrous DCM start->dissolve cool Cool to 0°C dissolve->cool add_tfa Add TFA (20-50% v/v) Add scavenger (e.g., TIS) if needed cool->add_tfa react Stir at 0°C to RT for 1-2h add_tfa->react monitor Monitor by LC-MS react->monitor monitor->react Incomplete workup Work-up: - Concentrate under reduced pressure - Co-evaporate with toluene monitor->workup Complete end End: Deprotected Amine (TFA Salt) workup->end

Caption: Standard experimental workflow for Boc deprotection.

References

Technical Support Center: Ald-CH2-PEG3-CH2-Boc Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the synthesis of Ald-CH2-PEG3-CH2-Boc, a common linker used in the development of PROTACs and other chemical biology tools.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed during the synthesis of this compound?

A1: While the specific side product profile can vary based on the synthetic route, common impurities often arise from the aldehyde or the Boc-protected amine functionalities. These can include over-oxidation of the aldehyde to a carboxylic acid, formation of acetals, and incomplete or premature deprotection of the Boc group. During Boc deprotection, the formation of tert-butyl adducts with nucleophilic scavenger agents is also a possibility.[1]

Q2: My final product shows a low yield. What are the potential causes?

A2: Low yields can be attributed to several factors. Inefficient coupling of the PEG linker, degradation of the aldehyde functionality during purification, or side reactions can all contribute. It is also crucial to ensure the complete removal of the Boc protecting group in the final step, as incomplete deprotection will lower the yield of the desired product.

Q3: I am observing an unexpected mass in my LC-MS analysis. How can I identify the impurity?

A3: Unexpected masses often correspond to common side products. Refer to the table below for masses of potential impurities. Tandem mass spectrometry (MS/MS) can provide fragmentation data to help elucidate the structure of the unknown species.

Troubleshooting Guides

Issue 1: Presence of a Carboxylic Acid Impurity (Ald-COOH-PEG3-CH2-Boc)
  • Symptom: A peak corresponding to the mass of the carboxylic acid analog is observed in the LC-MS analysis.

  • Cause: Over-oxidation of the aldehyde can occur, particularly if using strong oxidizing agents or if the reaction is exposed to air for extended periods.

  • Solution:

    • Use milder and more selective oxidizing agents for the aldehyde synthesis step, such as Dess-Martin periodinane (DMP) or a Swern oxidation.

    • Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize air exposure.

    • Purify the final product using flash chromatography on silica gel, as the polarity difference between the aldehyde and the carboxylic acid should allow for good separation.

Issue 2: Incomplete Boc Deprotection
  • Symptom: The presence of the starting material (Boc-protected precursor) is observed in the final product mixture.

  • Cause: Insufficient reaction time, inadequate concentration of the deprotecting agent (e.g., trifluoroacetic acid - TFA), or the presence of base quenching the acid can lead to incomplete deprotection.

  • Solution:

    • Increase the reaction time for the deprotection step.

    • Ensure the concentration of TFA is sufficient (typically 20-50% in a solvent like dichloromethane - DCM).[1]

    • Confirm that no residual base from a previous step is present in the reaction mixture.

Issue 3: Formation of tert-Butyl Adducts
  • Symptom: A mass corresponding to the addition of a tert-butyl group to a scavenger or the product itself is detected.

  • Cause: During Boc deprotection with TFA, tert-butyl cations are generated.[1] These reactive intermediates can be trapped by nucleophiles in the reaction mixture.

  • Solution:

    • Use a scavenger, such as triisopropylsilane (TIS) or thioanisole, to trap the tert-butyl cations.

    • Optimize the scavenger concentration to efficiently capture the carbocations without leading to other side reactions.

Data Presentation

Table 1: Common Side Products and Their Molecular Weights

Compound NameStructureMolecular Weight ( g/mol )Common Observation
Desired Product This compound291.34Target peak in LC-MS
Carboxylic Acid ImpurityHOOC-CH2-PEG3-CH2-Boc307.34M+16 peak
Over-reduced ImpurityHO-CH2-CH2-PEG3-CH2-Boc293.36M+2 peak
Dimerization ProductBoc-NH-CH2-PEG3-CH2-CH(O-PEG3-CH2-NH-Boc)-CH2-PEG3-CH2-NH-Boc582.68High molecular weight peak

Experimental Protocols

Protocol 1: Purification of this compound via Flash Chromatography
  • Slurry Preparation: Dissolve the crude product in a minimal amount of dichloromethane (DCM). Add silica gel and evaporate the solvent to obtain a dry powder.

  • Column Packing: Pack a glass column with silica gel using a hexane/ethyl acetate mixture as the mobile phase.

  • Loading: Carefully load the dried crude product onto the top of the packed column.

  • Elution: Begin elution with a low polarity mobile phase (e.g., 9:1 hexane/ethyl acetate). Gradually increase the polarity by increasing the proportion of ethyl acetate.

  • Fraction Collection: Collect fractions and analyze them by thin-layer chromatography (TLC) or LC-MS to identify the fractions containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

Ald_CH2_PEG3_CH2_Boc_Synthesis_Pathway Starting_Material HO-CH2-PEG3-CH2-NH-Boc Intermediate_Aldehyde Ald-CH2-PEG3-CH2-NH-Boc Starting_Material->Intermediate_Aldehyde Mild Oxidation (e.g., DMP) Side_Product_Acid HOOC-CH2-PEG3-CH2-NH-Boc Starting_Material->Side_Product_Acid Over-oxidation Final_Product Ald-CH2-PEG3-CH2-NH2 Intermediate_Aldehyde->Final_Product Boc Deprotection (TFA, DCM) Side_Product_tBu tBu-Adducts Intermediate_Aldehyde->Side_Product_tBu tBu+ Cation (from TFA)

Caption: Synthetic pathway and common side products.

Troubleshooting_Workflow Start Synthesis of This compound Analysis LC-MS Analysis Start->Analysis Pure Product is Pure Analysis->Pure Success Impure Impurity Detected Analysis->Impure Failure Identify Identify Impurity (Mass, MS/MS) Impure->Identify Acid Carboxylic Acid Identify->Acid M+16 Boc Unreacted Boc-Protected SM Identify->Boc Starting Material Mass Other Other Impurity Identify->Other Unknown Mass Optimize_Oxidation Optimize Oxidation (Milder Reagents) Acid->Optimize_Oxidation Optimize_Deprotection Optimize Deprotection (Time, [TFA]) Boc->Optimize_Deprotection Purify Purify via Chromatography Other->Purify Optimize_Oxidation->Start Optimize_Deprotection->Start Purify->Analysis

Caption: Troubleshooting workflow for synthesis.

References

Ald-CH2-PEG3-CH2-Boc stability and storage issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of Ald-CH2-PEG3-CH2-Boc. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the integrity of the molecule throughout your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound?

For optimal stability, this compound should be stored at -20°C , protected from light, and kept in a dry environment. For short-term storage, 2-8°C is acceptable, but for long-term preservation, -20°C is strongly advised. The compound is moisture-sensitive.

Q2: What is the expected shelf-life of this compound?

Q3: What are the main functional groups in this compound and their inherent stability?

This compound contains three key chemical features:

  • An aldehyde (-CHO) group : This is a reactive functional group susceptible to oxidation to a carboxylic acid, especially if exposed to air and light. It can also form a hydrate in the presence of water.

  • A tert-butyloxycarbonyl (Boc) protecting group : The Boc group is sensitive to acidic conditions and will be cleaved to reveal a primary amine.[1][2][3] It is generally stable to basic and nucleophilic conditions.

  • A polyethylene glycol (PEG) linker : The PEG backbone itself is generally stable and hydrophilic.

Q4: Can I handle this compound at room temperature?

For short periods, such as weighing and preparing solutions, handling at room temperature is acceptable. However, to minimize degradation, the compound should be allowed to warm to room temperature before opening to prevent moisture condensation and should be returned to the recommended storage conditions as soon as possible.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low reactivity of the aldehyde group in conjugation reactions. 1. Oxidation of the aldehyde: Prolonged exposure to air may have oxidized the aldehyde to a less reactive carboxylic acid.2. Hydrate formation: The presence of moisture can lead to the formation of an aldehyde hydrate, which can affect reactivity.1. Use fresh compound: If possible, use a fresh vial of the reagent.2. Check for proper storage: Ensure the compound has been stored under the recommended conditions.3. Dry the compound: If moisture contamination is suspected, the compound can be dried under vacuum.
Unexpected deprotection of the Boc group. Acidic conditions: The Boc group is labile in the presence of acid.[1][2][3] Your reaction or solvent may contain acidic impurities.1. Use anhydrous and non-acidic solvents: Ensure all solvents are of high purity and free from acidic contaminants.2. Buffer the reaction: If compatible with your reaction, use a non-nucleophilic base to neutralize any trace acids.
Compound appears oily or has changed in appearance. Hygroscopicity and degradation: The PEG linker can be hygroscopic, and changes in appearance may indicate water absorption or degradation.1. Visual inspection: Do not use the product if it appears significantly different from its initial state.2. Proper handling: Always allow the container to reach room temperature before opening to minimize moisture uptake.

Stability and Storage Summary

Parameter Recommendation Reasoning
Storage Temperature -20°C (long-term), 2-8°C (short-term)Minimizes degradation of the aldehyde and Boc groups. Similar PEG linkers are recommended to be stored at these temperatures.[2][4]
Atmosphere Store under an inert gas (e.g., Argon or Nitrogen)Protects the aldehyde group from oxidation.
Light Store in a dark container or protected from lightPrevents light-catalyzed degradation of the molecule.
Moisture Keep in a dry environment and in a tightly sealed containerThe compound is hygroscopic and the aldehyde can form a hydrate. Moisture sensitivity is noted for similar compounds.[5]

Experimental Protocols

Protocol 1: General Procedure for Handling and Dissolving this compound

  • Remove the vial of this compound from the freezer and allow it to warm to room temperature for at least 20-30 minutes before opening.

  • Briefly centrifuge the vial to ensure all the powder is at the bottom.

  • Under an inert atmosphere (e.g., in a glovebox or under a stream of argon), open the vial.

  • Weigh the desired amount of the compound quickly and transfer it to a clean, dry reaction vessel.

  • Add the appropriate anhydrous solvent (e.g., DMF, DMSO, or DCM) to the reaction vessel to achieve the desired concentration.

  • If not using the entire amount, reseal the vial tightly under an inert atmosphere and return it to the recommended storage condition.

Visualizations

experimental_workflow Experimental Workflow: Handling this compound storage Store at -20°C warm Warm to Room Temperature storage->warm 1. Equilibrate weigh Weigh Compound warm->weigh 2. Prepare dissolve Dissolve in Anhydrous Solvent weigh->dissolve 3. Solubilize reaction Perform Reaction dissolve->reaction 4. Use

Caption: A typical workflow for handling this compound in a laboratory setting.

troubleshooting_logic Troubleshooting Logic for Reaction Issues start Reaction Failure or Low Yield check_aldehyde Check Aldehyde Integrity start->check_aldehyde check_boc Check Boc Group Integrity start->check_boc check_storage Review Storage Conditions check_aldehyde->check_storage solution_aldehyde Use Fresh Reagent or Purify check_aldehyde->solution_aldehyde check_solvents Verify Solvent Purity check_boc->check_solvents solution_boc Use Anhydrous/ Neutral Solvents check_boc->solution_boc

References

How to improve the solubility of PROTACs with Ald-CH2-PEG3-CH2-Boc

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Improving PROTAC Solubility

Welcome to the technical support center for PROTAC development. This guide focuses on improving the aqueous solubility of Proteolysis Targeting Chimeras (PROTACs) by conjugation with the hydrophilic linker, Ald-CH2-PEG3-CH2-Boc . Poor solubility is a critical challenge in PROTAC development, impacting everything from in vitro assay reliability to in vivo bioavailability.[1] This resource provides frequently asked questions, troubleshooting advice, and detailed experimental protocols for researchers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it improve PROTAC solubility?

A: this compound is a heterobifunctional chemical linker.[2][3] It contains:

  • An Aldehyde (Ald) group: A reactive handle used to conjugate the linker to a primary or secondary amine on a PROTAC molecule.

  • A PEG3 moiety: A short, hydrophilic polyethylene glycol chain that increases the overall polarity and aqueous solubility of the modified PROTAC.[4][5]

  • A Boc-protected amine : A tert-butyloxycarbonyl (Boc) group protecting an amine, which can be deprotected for further modification if needed, though in this context, the aldehyde is the primary reactive site for attachment.[]

By covalently attaching this hydrophilic PEG chain, the overall lipophilicity of the PROTAC is reduced, which can significantly enhance its solubility in aqueous buffers used for biological assays.

Q2: What is the chemical reaction used to attach this linker to a PROTAC?

A: The primary method for conjugation is reductive amination .[7] The aldehyde group on the linker reacts with an available amine group on the PROTAC (e.g., on the E3 ligase ligand or the warhead) to form an intermediate imine, which is then immediately reduced to a stable secondary or tertiary amine by a mild reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH3CN).[8][9]

Q3: Will modifying my PROTAC with a PEG linker affect its degradation activity?

A: It is possible. The linker's attachment point is critical and can influence the PROTAC's ability to form a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase).[10][11] If the linker is attached at a position that sterically hinders this interaction, a loss of activity may be observed. Therefore, it is crucial to test the modified PROTAC's degradation efficiency after confirming solubility improvement.

Troubleshooting Guide

This section addresses specific issues that may arise during your experiments.

Problem / Observation Possible Cause(s) Suggested Solution(s)
Low or no product yield from the reductive amination reaction. 1. Poor solubility of reactants: The PROTAC or linker may not be fully dissolved in the reaction solvent.[7] 2. Inactive reducing agent: The borohydride reagent may have degraded due to moisture. 3. Suboptimal pH: The reaction pH is critical for imine formation. 4. Degraded aldehyde: The aldehyde on the linker can oxidize over time.1. Use a co-solvent like hexafluoroisopropanol (HFIP) to improve solubility.[8] Test different solvent systems (e.g., DCM, DMF). 2. Use a fresh bottle of the reducing agent. 3. Add a small amount of acetic acid to catalyze imine formation, especially when using STAB. 4. Use a fresh lot of the linker or verify its purity before the reaction.
Solubility has not improved significantly after conjugation. 1. PROTAC is extremely hydrophobic: The short PEG3 chain may not be sufficient to overcome the high lipophilicity of the parent molecule.[1] 2. Aggregation: The modified PROTAC may still be self-associating in solution.1. Synthesize and test linkers with longer PEG chains (e.g., PEG4, PEG6, PEG10).[12][13][14] 2. Consider alternative solubilization strategies, such as incorporating ionizable groups (e.g., piperazine) into the linker.[15] 3. For in vivo studies, consider advanced formulation approaches like amorphous solid dispersions (ASDs).[16]
The modified PROTAC has lost its degradation activity. 1. Steric hindrance: The linker attachment site interferes with the formation of the ternary complex.[11] 2. Incorrect linker length: The linker may be too short or too long to allow for optimal orientation of the target protein and E3 ligase.[11]1. Identify alternative amine handles on the PROTAC that are further away from the key binding interfaces. 2. Synthesize a small library of PROTACs with different linker attachment points and lengths to screen for optimal activity.
I'm observing the "Hook Effect" at high concentrations. This is a known phenomenon for PROTACs where high concentrations lead to the formation of non-productive binary complexes, reducing degradation efficiency.[10]This is not a solubility issue but an intrinsic mechanistic feature. Ensure you test your PROTAC over a wide concentration range (e.g., 8-10 log units) to accurately determine the optimal concentration window for degradation and the DC50 value.

Experimental Protocols & Data

Protocol 1: Conjugation of this compound to an Amine-Containing PROTAC via Reductive Amination

This protocol is a general guideline for a 0.1 mmol scale reaction.[8]

Materials:

  • Amine-containing PROTAC (0.1 mmol)

  • This compound (1.1 eq, 0.11 mmol)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq, 0.15 mmol)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Acetic Acid (catalytic amount, ~5 µL)

  • Nitrogen or Argon atmosphere

Procedure:

  • In a clean, dry vial under an inert atmosphere, dissolve the amine-containing PROTAC in the chosen anhydrous solvent (e.g., 3 mL DCM).

  • Add the this compound linker to the solution.

  • Add a catalytic amount of acetic acid and stir the mixture for 20-30 minutes at room temperature to facilitate imine formation.

  • Add the sodium triacetoxyborohydride (STAB) portion-wise over 5 minutes.

  • Allow the reaction to stir at room temperature for 3-12 hours. Monitor reaction progress using LC-MS.

  • Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate solution.

  • Extract the product with DCM or ethyl acetate.

  • Dry the combined organic layers over sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product using flash chromatography or preparative HPLC to obtain the final PEGylated PROTAC.

Protocol 2: Aqueous Thermodynamic Solubility Assay

This "shake-flask" method is considered the gold standard for determining thermodynamic solubility.[17]

Materials:

  • Lyophilized powder of unmodified and PEGylated PROTAC

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • DMSO (for stock solutions)

  • HPLC or LC-MS/MS system

  • Thermomixer or shaking incubator

  • 0.22 µm syringe filters

Procedure:

  • Prepare a high-concentration calibration curve for the test compound using your HPLC/LC-MS method.

  • Add an excess amount of solid compound (e.g., 1-2 mg) to a vial containing a known volume of PBS (e.g., 1 mL). Ensure solid is visible.

  • Seal the vial and place it in a shaking incubator set at 25°C or 37°C.

  • Agitate the slurry for 24 hours to ensure equilibrium is reached.[17]

  • After incubation, filter the suspension through a 0.22 µm syringe filter to remove all undissolved solid.

  • Dilute the resulting filtrate with an appropriate solvent (e.g., 50:50 Acetonitrile:Water) to fall within the range of your calibration curve.

  • Analyze the diluted sample by HPLC or LC-MS/MS to determine the concentration.

  • The measured concentration is the thermodynamic solubility of the compound under these conditions.

Illustrative Solubility Data

The following table provides an example of how PEGylation can improve the aqueous solubility of a model hydrophobic PROTAC. Actual results will vary depending on the specific PROTAC structure.

CompoundcLogP (Calculated)Solubility Class[18]Thermodynamic Solubility (µM in PBS, pH 7.4)
Unmodified PROTAC X6.8Low< 10
PROTAC X + PEG3 Linker5.9Intermediate45
PROTAC X + PEG6 Linker5.2Intermediate110

Data is illustrative and based on typical improvements observed for hydrophobic molecules after PEGylation.

Visualized Workflows and Mechanisms

General PROTAC Mechanism of Action

The diagram below illustrates the catalytic cycle of a PROTAC, inducing the ubiquitination and subsequent degradation of a target protein.

PROTAC_Mechanism cluster_formation Ternary Complex Formation PROTAC PROTAC Ternary POI-PROTAC-E3 Ternary Complex PROTAC->Ternary POI Target Protein (POI) POI->Ternary E3 E3 Ligase E3->Ternary Ternary->PROTAC Release & Recycling PolyUb Poly-Ubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin (Ub) Ub->Ternary Proteasome Proteasome PolyUb->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Experimental Workflow for Solubility Enhancement

This workflow outlines the key steps from conjugation to final analysis.

experimental_workflow start Start: Amine-PROTAC step1 Step 1: Reductive Amination (Conjugate with this compound) start->step1 step2 Step 2: Purification (HPLC or Chromatography) step1->step2 step3 Step 3: Characterization (Confirm structure via LC-MS, NMR) step2->step3 step4 Step 4: Solubility Assay (Compare Unmodified vs. Modified) step3->step4 decision Solubility Improved? step4->decision step5_yes Step 5: Activity Assay (Western Blot for Degradation) decision->step5_yes  Yes step5_no Troubleshoot: - Use longer PEG linker - Change attachment site decision->step5_no  No end End: Characterized PROTAC step5_yes->end troubleshooting_logic start Problem: Modified PROTAC is Inactive q1 Was solubility successfully improved? start->q1 sol_fail Action: Revisit solubility strategy. (e.g., longer PEG linker) q1->sol_fail No q2 Does PROTAC still bind to Target and E3 Ligase (Binary Binding)? q1->q2 Yes bind_fail Cause: Linker interferes with binding pocket. Action: Change attachment site. q2->bind_fail No q3 Can the PROTAC form a stable Ternary Complex? q2->q3 Yes ternary_fail Cause: Incorrect linker length or steric clash. Action: Test different linkers. q3->ternary_fail No success Root cause identified. Proceed with redesign. q3->success Yes

References

Preventing linker cleavage of Ald-CH2-PEG3-CH2-Boc in cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides structured advice for troubleshooting and preventing the intracellular cleavage of the Ald-CH2-PEG3-CH2-Boc linker. The information is organized into frequently asked questions (FAQs) and a detailed troubleshooting section to address common challenges encountered during cellular experiments.

Frequently Asked Questions (FAQs)

Q1: My experimental results suggest the this compound linker is being cleaved inside cells. What are the most likely causes?

A1: Intracellular cleavage of this linker is primarily attributed to two vulnerable sites in its structure:

  • Boc (tert-butyloxycarbonyl) Group: The carbamate bond in the Boc group is susceptible to hydrolysis under acidic conditions. This is a significant concern if your conjugate is internalized into acidic organelles like endosomes (pH 5-6) and lysosomes (pH 4.8).[1] Additionally, some cellular enzymes, such as esterases, may exhibit carbamatase activity and cleave this bond.[2][3]

  • Aldehyde (Ald) Group: Aldehydes are highly reactive and can be readily oxidized to carboxylic acids or reduced to primary alcohols by intracellular enzymes, particularly aldehyde dehydrogenases (ALDHs) and reductases.[4][5] This transformation alters the linker's structure and functionality.

Q2: How can I determine where the linker is being cleaved?

A2: The most definitive method is to analyze cell lysates or culture media using Liquid Chromatography-Mass Spectrometry (LC-MS). By incubating your conjugate with cells and then analyzing the resulting mixture, you can identify the specific masses of cleavage products. This allows you to distinguish between Boc-group removal and aldehyde modification.[6][7][8]

Q3: Is linker cleavage dependent on the cell type I am using?

A3: Yes, significant variability can exist between cell types. This is due to differences in enzymatic profiles (e.g., levels of specific esterases, proteases, or reductases) and the efficiency of intracellular trafficking pathways.[6] For instance, cells with high lysosomal activity or high expression of certain carboxylesterases may exhibit faster linker degradation.[3]

Q4: What are the primary strategies to prevent or minimize linker cleavage?

A4: Key strategies include:

  • Enzyme Inhibition: If cleavage is enzymatic, co-incubating your cells with a general esterase inhibitor (e.g., phenylmethylsulfonyl fluoride - PMSF, or diisopropyl fluorophosphate - DFP) can reduce carbamate hydrolysis.

  • pH Neutralization: For acid-labile cleavage in lysosomes, using lysosomotropic agents like chloroquine or bafilomycin A1 can raise the pH of these organelles and slow down acid-catalyzed hydrolysis.

  • Chemical Modification: If cleavage remains a persistent issue, consider redesigning the linker. Replacing the acid-labile Boc group with a more stable protecting group or modifying the linker to be less recognizable by enzymes can improve stability.[9][10]

Q5: Could the PEG3 portion of the linker be a source of instability?

A5: Generally, polyethylene glycol (PEG) linkers are considered stable, biocompatible, and water-soluble.[11][12] While they can be susceptible to oxidative damage under certain conditions, direct enzymatic or hydrolytic cleavage of the PEG ethers is not a primary concern in typical cell culture environments. However, the PEG component can influence the overall metabolism and excretion of the conjugate if cleavage does occur elsewhere in the molecule.[13]

Troubleshooting Guide: Linker Instability

This section provides a systematic approach to diagnosing and solving issues related to the cleavage of the this compound linker.

Step 1: Confirm and Characterize the Cleavage

The first step is to confirm that cleavage is occurring and identify the resulting fragments.

Experimental Protocol 1: LC-MS Analysis of Linker Cleavage

  • Cell Treatment: Plate your cells of interest and allow them to adhere. Treat the cells with your this compound-containing conjugate at the desired concentration and incubate for various time points (e.g., 2, 6, 12, 24 hours).

  • Sample Collection:

    • Media: Collect the cell culture supernatant.

    • Lysate: Wash the cells with cold PBS, then lyse them using a suitable buffer (e.g., RIPA buffer). Scrape the cells and collect the lysate.

  • Sample Preparation: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.[6] Collect the supernatant. For both media and lysate samples, perform a protein precipitation step (e.g., with cold acetone or acetonitrile) to remove larger proteins.

  • LC-MS Analysis: Analyze the prepared supernatants via LC-MS/MS. Monitor for the mass of the intact conjugate as well as the predicted masses of key cleavage products.[7][8]

Data Presentation: Expected vs. Observed Masses

Compound DescriptionExpected Mass (m/z)Observed Mass (m/z) in LysateInterpretation
Intact Linker-Conjugate[Mass of your conjugate]Peak detected, decreases over timeIntact compound is being processed/cleaved
Cleavage Product (Loss of Boc)[Mass] - 100.12 DaPeak detected, increases over timeBoc group is being cleaved
Cleavage Product (Aldehyde Oxidation)[Mass] + 16.00 DaPeak detectedAldehyde is oxidized to a carboxylic acid
Cleavage Product (Aldehyde Reduction)[Mass] + 2.02 DaPeak detectedAldehyde is reduced to an alcohol
Step 2: Differentiate Between Cleavage Mechanisms

Once cleavage is confirmed, determine whether the cause is enzymatic or pH-dependent.

Experimental Protocol 2: In Vitro Stability Assays

  • Prepare Conditions:

    • Control Buffer: PBS, pH 7.4.

    • Acidic Buffer: Citrate or acetate buffer, pH 5.0 (to mimic lysosomal conditions).[1]

    • Cell Lysate: Freshly prepared cell lysate from your target cells.

    • Lysate + Inhibitor: Cell lysate pre-incubated with an esterase inhibitor cocktail or 1 mM PMSF for 30 minutes.

  • Incubation: Add your conjugate to each of the four conditions at a final concentration of 10 µM. Incubate at 37°C.

  • Time Points: Collect aliquots at 0, 1, 4, and 8 hours.

  • Analysis: Quench the reaction (e.g., with cold acetonitrile) and analyze the samples by LC-MS to quantify the percentage of remaining intact conjugate.

Data Presentation: Comparative Linker Stability

Condition% Intact Conjugate (1 hr)% Intact Conjugate (4 hr)% Intact Conjugate (8 hr)Probable Cause of Cleavage
PBS, pH 7.498%95%92%Baseline (minimal chemical hydrolysis)
Acidic Buffer, pH 5.075%40%15%Acid-driven hydrolysis (Boc cleavage)
Cell Lysate, pH 7.460%25%5%Enzymatic degradation
Lysate + Inhibitor90%82%75%Esterase-mediated degradation
Step 3: Implement Mitigation Strategies

Based on your findings, apply a targeted strategy to improve linker stability in your cellular experiments.

Problem IdentifiedRecommended StrategyExperimental Protocol
Acid-driven Cleavage Neutralize acidic organellesCo-incubate cells with your conjugate and a lysosomotropic agent (e.g., 50 µM Chloroquine or 100 nM Bafilomycin A1).
Esterase-mediated Cleavage Inhibit cellular esterasesCo-incubate cells with your conjugate and a cell-permeable esterase inhibitor (e.g., 100 µM PMSF). Note: check for off-target effects.
Aldehyde Reactivity Modify the linkerIf aldehyde modification is the primary issue, consider synthesizing a version of the linker where the aldehyde is protected as an acetal, which is more stable and can be designed to cleave under specific conditions.
Persistent Instability Redesign the linkerReplace the Boc group with an alternative protecting group known for greater stability in cellular environments, such as Fmoc (base-labile) or Cbz (removed by hydrogenolysis), though their removal inside a cell is not trivial.[14][15] A non-cleavable linker might be necessary if stability is paramount.[1]
Visualizations

Below are diagrams illustrating the key concepts discussed in this guide.

Potential Cleavage Sites of this compound cluster_cleavage linker This compound CHO-CH2 (O-CH2-CH2)3 NH-Boc c1 Oxidation/Reduction (e.g., by ALDH) c1->linker:f0 Site 1: Aldehyde c2 Acid Hydrolysis (Lysosomes) or Enzymatic Cleavage (Esterases) c2->linker:f2 Site 2: Boc-Carbamate

Caption: Vulnerable points in the this compound linker.

Troubleshooting Workflow for Linker Cleavage start Problem: Suspected Linker Cleavage confirm Step 1: Confirm Cleavage (LC-MS Analysis) start->confirm is_cleaved Is Cleavage Confirmed? confirm->is_cleaved differentiate Step 2: Differentiate Mechanism (In Vitro Stability Assays) is_cleaved->differentiate Yes end_ok No significant cleavage. Proceed with experiment. is_cleaved->end_ok No mechanism Primary Cause? differentiate->mechanism implement Step 3: Implement Strategy mechanism->implement Acidic pH mechanism->implement Enzymatic end_solved Problem Solved. Continue experiment with modified protocol. implement->end_solved Strategy is effective redesign Consider Linker Redesign implement->redesign Strategy is ineffective

Caption: Systematic workflow for diagnosing and solving linker instability.

Cellular Pathways of Linker Degradation cluster_cell Cell cytosol Cytosol (pH ~7.4) esterase Esterases / Reductases cleavage1 Enzymatic Cleavage cytosol->cleavage1 endosome Endosome (pH 5-6) lysosome Lysosome (pH ~4.8) endosome->lysosome 2. Trafficking acid Acidic Environment cleavage2 Acid Hydrolysis lysosome->cleavage2 conjugate Linker-Conjugate (Extracellular) internalization Endocytosis conjugate->internalization 1. Internalization internalization->cytosol Cytosolic Entry (alternative) internalization->endosome cleavage1->esterase cleavage2->acid

Caption: Mechanisms of linker cleavage within different cellular compartments.

References

Technical Support Center: Monitoring Ald-CH2-PEG3-CH2-Boc Reactions by LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for monitoring the reaction of Ald-CH2-PEG3-CH2-Boc, a PEG- and Alkyl/ether-based PROTAC linker, by Liquid Chromatography-Mass Spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction of this compound and how is it typically monitored?

A1: this compound is commonly used in bioconjugation and PROTAC synthesis, where its aldehyde group reacts with a primary amine via reductive amination to form a stable secondary amine linkage. This reaction is typically monitored by LC-MS to track the consumption of the starting materials and the formation of the desired product.

Q2: What are the expected m/z values for the starting material and the product?

A2: The exact mass-to-charge ratio (m/z) will depend on the ionization state. For this compound (Molecular Formula: C₁₄H₂₇NO₆), the expected protonated molecule [M+H]⁺ is approximately 306.19 m/z. When reacted with a primary amine, the mass of the product will be the sum of the this compound, the amine, and two hydrogen atoms (from the reduction of the imine), minus the mass of a water molecule. For example, in a reaction with butylamine (C₄H₁₁N), the expected protonated product [M+H]⁺ would be approximately 363.28 m/z.

Q3: What are common side products in a reductive amination reaction involving this compound?

A3: Common side products can include the over-alkylation of the primary amine to form a tertiary amine, or the reduction of the starting aldehyde to an alcohol.[1] The formation of these byproducts can be minimized by carefully controlling the stoichiometry of the reactants and the choice of reducing agent.[1]

Q4: What is the optimal pH for this reductive amination reaction?

A4: The optimal pH for reductive amination is typically between 4 and 5.[1] This pH range is a compromise to facilitate both the formation of the imine intermediate and its subsequent reduction, while avoiding excessive protonation of the starting amine which would render it non-nucleophilic.[1]

Troubleshooting Guide

This guide addresses common issues encountered during the LC-MS monitoring of the this compound reaction.

Issue Potential Cause Recommended Action
Low or No Product Formation Inefficient imine formation due to steric hindrance or electronic effects.Ensure the reaction pH is optimal (pH 4-5). Consider using a different, less hindered primary amine if possible.
Degradation of the reducing agent.Use a fresh batch of the reducing agent. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are commonly used.
Presence of water in the reaction.Use anhydrous solvents and reagents to prevent hydrolysis of the imine intermediate.
Multiple Peaks in the Chromatogram Presence of side products (e.g., over-alkylation, aldehyde reduction).Adjust the molar ratio of the amine to the aldehyde. A slight excess of the amine can sometimes minimize over-alkylation. Use a milder reducing agent to prevent aldehyde reduction.[1]
Impurities in the starting materials.Characterize the purity of this compound and the primary amine by LC-MS before starting the reaction.
Poor Peak Shape (Tailing or Fronting) Column overload.Reduce the injection volume or dilute the sample.
Secondary interactions with the column.Add a small amount of a competing amine, such as triethylamine, to the mobile phase to improve peak shape.
Column contamination.Flush the column with a strong solvent wash. If the problem persists, replace the column.
Weak or No MS Signal Poor ionization of the analyte.Optimize the ion source parameters (e.g., capillary voltage, gas flow, temperature). Consider using a mobile phase additive like formic acid or ammonium acetate to enhance protonation.
In-source fragmentation of the Boc-protecting group.The tert-butyloxycarbonyl (Boc) group can be labile under certain MS conditions. Use a softer ionization method if possible. On-column H/D exchange HPLC/ESI/MS can be a useful technique to confirm the presence of the Boc group.
Contamination with Polyethylene Glycol (PEG) Carryover from previous injections or contaminated lab consumables.PEG is known to be "sticky" in LC systems. Thoroughly flush the LC system with a suitable solvent. Check for PEG contamination in solvents, vials, and pipette tips.

Experimental Protocol: LC-MS Monitoring of Reductive Amination

This protocol provides a general methodology for monitoring the reaction of this compound with a primary amine.

1. Reaction Setup:

  • In a clean, dry vial, dissolve this compound (1 equivalent) in an appropriate anhydrous solvent (e.g., methanol, dichloromethane).

  • Add the primary amine (1-1.2 equivalents).

  • Add a catalytic amount of acetic acid to achieve a pH of approximately 4-5.

  • Stir the reaction mixture at room temperature for 1-2 hours to allow for imine formation.

  • Add the reducing agent (e.g., sodium cyanoborohydride, 1.5 equivalents) portion-wise.

  • Monitor the reaction progress by LC-MS.

2. LC-MS Sample Preparation:

  • At various time points (e.g., 0, 1, 2, 4, and 24 hours), withdraw a small aliquot (e.g., 10 µL) of the reaction mixture.

  • Quench the reaction by diluting the aliquot in a large volume of mobile phase (e.g., 1 mL of 50:50 acetonitrile:water with 0.1% formic acid).

  • Filter the diluted sample through a 0.22 µm syringe filter before injection into the LC-MS system.

3. LC-MS Parameters (Example):

Parameter Value
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5-95% B over 5 minutes
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 1-5 µL
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Range m/z 100-1000
Capillary Voltage 3.5 kV
Source Temperature 120 °C
Desolvation Temperature 350 °C

Visualizations

Reaction_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_monitoring LC-MS Monitoring Reactants This compound + Primary Amine Imine_Formation Imine Formation (1-2 hours) Reactants->Imine_Formation Solvent Anhydrous Solvent (e.g., Methanol) Solvent->Imine_Formation Catalyst Acetic Acid (to pH 4-5) Catalyst->Imine_Formation Reduction Reduction (add NaBH3CN) Imine_Formation->Reduction Aliquots Take Aliquots (t = 0, 1, 2, 4, 24h) Reduction->Aliquots Quench Quench & Dilute Aliquots->Quench Analyze LC-MS Analysis Quench->Analyze

Caption: Experimental workflow for the reductive amination of this compound.

Troubleshooting_Logic cluster_identification Problem Identification cluster_causes Potential Causes cluster_solutions Solutions Start LC-MS Data Shows Issue No_Product No/Low Product Peak Start->No_Product Multiple_Peaks Multiple Unexpected Peaks Start->Multiple_Peaks Bad_Peak_Shape Poor Peak Shape Start->Bad_Peak_Shape No_Signal Weak/No MS Signal Start->No_Signal Cause_Reaction Reaction Conditions (pH, Reagents, Water) No_Product->Cause_Reaction Cause_Impurity Starting Material Impurity or Side Reactions Multiple_Peaks->Cause_Impurity Cause_LC LC Method Issue (Overload, Contamination) Bad_Peak_Shape->Cause_LC Cause_MS MS Source/Method Issue (Ionization, Fragmentation) No_Signal->Cause_MS Sol_Reaction Optimize Reaction: - Check pH - Fresh Reagents - Anhydrous Conditions Cause_Reaction->Sol_Reaction Sol_Purity Verify Starting Material Purity Adjust Stoichiometry Cause_Impurity->Sol_Purity Sol_LC Optimize LC Method: - Dilute Sample - Flush/Change Column Cause_LC->Sol_LC Sol_MS Optimize MS Parameters: - Source Tuning - Softer Ionization Cause_MS->Sol_MS

Caption: Troubleshooting logic for LC-MS analysis of the reaction.

References

Technical Support Center: Challenges in Boc Deprotection of PEGylated Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting challenges related to the tert-butyloxycarbonyl (Boc) deprotection of polyethylene glycol (PEG)ylated compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate common issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of the Boc group in PEG linkers?

The Boc group serves as a crucial acid-labile protecting group for amines in PEG linkers. Its primary function is to temporarily block the reactivity of a primary or secondary amine. This protection is essential for directing chemical reactions to other functional groups on the linker or a conjugated molecule, enabling controlled, stepwise synthesis of complex biomolecules like antibody-drug conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs).[1] The Boc group is stable under a wide range of conditions, including basic and nucleophilic environments, but can be easily removed under acidic conditions to regenerate the free amine for subsequent conjugation steps.[1]

Q2: Why is my Boc deprotection of the PEGylated compound incomplete?

Incomplete Boc deprotection is a common challenge that can be attributed to several factors:

  • Insufficient Acid Strength or Concentration: The cleavage of the Boc group is an acidolysis reaction. If the acid is too weak or its concentration is too low, the reaction may not proceed to completion.[2] Trifluoroacetic acid (TFA) is a commonly used reagent for this purpose.[2][3]

  • Inadequate Reaction Time or Temperature: Deprotection is a kinetic process, and short reaction times or low temperatures may not be sufficient for complete removal of the Boc group. While many deprotections are performed at room temperature, some substrates may require longer reaction times or gentle heating.[2]

  • Steric Hindrance: The bulky nature of the PEG chain, particularly in high molecular weight PEGs, can sterically hinder the approach of the acid to the Boc-protected amine, thus slowing down the reaction rate.[2]

  • Solvent Issues: The choice of solvent is critical to ensure that both the PEGylated compound and the acid are fully solvated. Dichloromethane (DCM) is a common and effective solvent for TFA-mediated deprotection.[2]

  • Poor Resin Swelling (for Solid-Phase Synthesis): In solid-phase peptide synthesis (SPPS), inadequate swelling of the resin in the deprotection solvent can prevent the acid from efficiently accessing all the peptide chains, leading to incomplete deprotection.[4] Interestingly, a 55% TFA solution in DCM can sometimes lead to better resin swelling and higher purity peptides compared to 100% TFA.[2]

Q3: What are the common side reactions observed during Boc deprotection of PEGylated compounds?

Several side reactions can occur during the acidic deprotection of Boc groups:

  • Alkylation by tert-butyl Cations: The cleavage of the Boc group generates a reactive tert-butyl cation. This electrophile can alkylate nucleophilic residues in the molecule, such as tryptophan, methionine, tyrosine, and cysteine, leading to undesired byproducts.[2] The use of scavengers can help suppress this side reaction.[5]

  • Cleavage of Other Acid-Labile Groups: If the PEGylated compound contains other acid-sensitive functional groups, such as certain esters, they may be cleaved under the acidic conditions required for Boc deprotection.[2] For instance, one user reported a 10-20% loss of ester bonds when using TFA in DCM.[6]

Troubleshooting Guide

This section provides solutions to specific problems you might encounter during the Boc deprotection of PEGylated compounds.

Problem 1: Incomplete Deprotection

  • Symptom: Analytical monitoring (e.g., TLC, LC-MS) shows the presence of starting material after the expected reaction time.

  • Troubleshooting Steps:

    • Increase Acid Concentration: Gradually increase the concentration of the acid. For example, if using 20% TFA in DCM, try increasing it to 50%.[2]

    • Extend Reaction Time: Monitor the reaction at regular intervals (e.g., 30 min, 1 hr, 2 hr) to determine the optimal time for complete conversion.[4]

    • Consider a Stronger Acid System: If increasing the concentration of TFA is not effective, consider using a stronger acid system like 4M HCl in 1,4-dioxane.[2]

    • Optimize Solvent: Ensure the chosen solvent provides good solubility for your PEGylated compound.[2]

Problem 2: Observation of Side Products

  • Symptom: Analytical data (e.g., LC-MS) indicates the formation of unexpected byproducts.

  • Troubleshooting Steps:

    • Use Scavengers: To prevent alkylation by the tert-butyl cation, add scavengers like triisopropylsilane (TIS) to the reaction mixture.[2]

    • Consider Milder Deprotection Methods:

      • Lewis Acid Catalysis: Reagents like zinc bromide or trimethylsilyl iodide (TMSI) in a suitable organic solvent can effect Boc deprotection under milder conditions than strong Brønsted acids.[2][7]

      • Oxalyl Chloride/Methanol: This system has been shown to be effective for deprotecting N-Boc groups in the presence of other acid-labile functionalities.[2][8]

      • Thermal Deprotection: In some cases, heating the Boc-protected compound can lead to thermal cleavage of the protecting group, although this may require high temperatures and long reaction times.[2][9]

Problem 3: Difficulty in Monitoring Reaction Progress

  • Symptom: Uncertainty about the completion of the deprotection reaction.

  • Troubleshooting Steps:

    • Thin-Layer Chromatography (TLC): TLC is a quick and convenient method to monitor the disappearance of the starting material and the appearance of the deprotected product. The deprotected amine is typically more polar and will have a lower Rf value than the Boc-protected starting material.[2]

    • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides a more accurate assessment of the reaction progress, allowing for the quantification of the starting material, product, and any side products.[2]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can be used to monitor the disappearance of the characteristic singlet signal of the tert-butyl protons of the Boc group at approximately 1.4 ppm.[2]

Data Presentation

Table 1: Common Acidic Conditions for Boc Deprotection

ReagentConcentrationSolventTypical Reaction TimeTemperature
Trifluoroacetic Acid (TFA)20-50% (v/v)Dichloromethane (DCM)1-2 hours0°C to Room Temp
Hydrochloric Acid (HCl)4M1,4-Dioxane30 min - 2 hoursRoom Temp
p-Toluenesulfonic acid (pTSA)CatalyticCholine chloride/pTSA (DES)Short reaction timesRoom Temp

Data synthesized from multiple sources.[2][3][10]

Table 2: Comparative Analysis of Acidic Conditions for Boc Deprotection of a Model Tetrapeptide

EntryDeprotection ConditionsDeprotection Time (min)Purity of Target Peptide (%)
150% TFA/DCM578
250% TFA/DCM30>95
34 M HCl/dioxane585
44 M HCl/dioxane30>95

Adapted from a study on solid-phase peptide synthesis.[10]

Experimental Protocols

Protocol 1: Standard TFA-Mediated Boc Deprotection in Solution

  • Preparation: Dissolve the Boc-protected PEGylated compound in dichloromethane (DCM) to a concentration of 0.1-0.2 M in a round-bottom flask.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Reagent Addition: Slowly add trifluoroacetic acid (TFA) to the desired final concentration (e.g., 20-50% v/v). If the substrate contains acid-sensitive residues, add a scavenger such as triisopropylsilane (TIS) (2.5-5% v/v).[1][2]

  • Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).[2]

  • Workup:

    • Evaporation: Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA. Co-evaporate with toluene (3 times) to remove residual TFA. The resulting TFA salt of the deprotected amine can often be used directly in the next step.[2]

    • Aqueous Workup (for non-water-soluble products): Dilute the reaction mixture with an organic solvent and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the free amine.[2]

    • Precipitation: The deprotected PEGylated compound, often as an ammonium salt, can sometimes be precipitated by adding a non-polar solvent like diethyl ether.[2]

Visualizations

Boc_Deprotection_Workflow Experimental Workflow for Boc Deprotection cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup start Dissolve Boc-PEG Compound in DCM cool Cool to 0°C start->cool add_reagents Add TFA and Scavengers cool->add_reagents react Stir and Warm to RT add_reagents->react monitor Monitor by TLC/LC-MS react->monitor evaporate Evaporate Solvents monitor->evaporate Upon Completion neutralize Neutralize with NaHCO3 (aq) monitor->neutralize Upon Completion precipitate Precipitate with Ether monitor->precipitate Upon Completion product Isolated Deprotected Product evaporate->product neutralize->product precipitate->product

Caption: A flowchart of the standard Boc deprotection experimental workflow.

Troubleshooting_Logic Troubleshooting Logic for Incomplete Deprotection cluster_primary_actions Primary Actions cluster_secondary_actions Secondary Actions cluster_alternative_methods Alternative Methods start Incomplete Deprotection Observed increase_acid Increase Acid Concentration start->increase_acid extend_time Extend Reaction Time start->extend_time stronger_acid Use Stronger Acid (e.g., HCl/Dioxane) increase_acid->stronger_acid If Not Successful success Complete Deprotection Achieved increase_acid->success If Successful change_solvent Optimize Solvent extend_time->change_solvent If Not Successful extend_time->success If Successful lewis_acid Lewis Acid Catalysis stronger_acid->lewis_acid If Still Issues stronger_acid->success If Successful thermal Thermal Deprotection change_solvent->thermal If Still Issues change_solvent->success If Successful lewis_acid->success thermal->success

Caption: A decision tree for troubleshooting incomplete Boc deprotection.

References

Technical Support Center: Enhancing Cellular Permeability of Ald-CH2-PEG3-CH2-Boc PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with Proteolysis-Targeting Chimeras (PROTACs), specifically those with an Ald-CH2-PEG3-CH2-Boc linker structure.

Frequently Asked Questions (FAQs)

Q1: My this compound PROTAC shows low cellular activity. Could poor permeability be the cause?

A1: Yes, low cellular permeability is a common issue for PROTACs due to their high molecular weight and polar surface area, which often fall outside of traditional drug-like chemical space.[1][2][3] To induce degradation, your PROTAC must first cross the cell membrane to engage the target protein and the E3 ligase in the cytoplasm.[4][5] If your PROTAC is active in biochemical assays but not in cellular assays, poor permeability is a likely culprit.

Q2: How does the PEG3 linker in my PROTAC affect its permeability?

A2: Polyethylene glycol (PEG) linkers are often used in PROTAC design for their flexibility and solubility properties. However, the ether oxygens in the PEG chain are hydrogen bond acceptors (HBAs) which can increase the polar surface area and potentially reduce passive diffusion across the cell membrane.[1][2] While some studies suggest shorter alkyl linkers may be preferable to PEG linkers to improve permeability, other research has shown that PEG linkers can sometimes shield hydrogen bond donors (HBDs) through intramolecular hydrogen bonding (IMHB), which can actually improve permeability.[1][2] The impact of the PEG3 linker is therefore context-dependent and relates to the overall conformation of the PROTAC.

Q3: What is the role of the Boc protecting group in my PROTAC's permeability?

A3: The tert-butyloxycarbonyl (Boc) protecting group is generally lipophilic, which might be expected to increase permeability. However, it also adds to the overall molecular weight. The key consideration is whether the Boc group is masking a polar functional group, such as an amine. If so, it could be beneficial for permeability by reducing the hydrogen bond donor count.

Q4: What are the key physicochemical properties I should consider for improving the permeability of my PROTAC?

A4: Key properties to consider include:

  • Molecular Weight (MW): While PROTACs often exceed the Rule of 5, minimizing MW where possible is generally beneficial.[1]

  • Topological Polar Surface Area (TPSA): A lower TPSA is generally correlated with better passive diffusion.

  • Lipophilicity (logP/logD): A balance is crucial. While increased lipophilicity can enhance membrane partitioning, excessively high logP can lead to poor solubility and non-specific binding. Aiming for an ALogP below 5.0 may favor higher permeability.[2]

  • Hydrogen Bond Donors (HBDs) and Acceptors (HBAs): Minimizing the number of exposed HBDs and HBAs can improve permeability.[2]

  • Rotatable Bonds: A high number of rotatable bonds, common in flexible linkers, can be entropically unfavorable for membrane crossing. Rigidifying the linker may be beneficial.[3]

Troubleshooting Guide: Low Cellular Permeability

Observed Problem Potential Cause Suggested Solution
PROTAC is potent in biochemical assays but inactive in cellular assays. Low passive permeability across the cell membrane.1. Modify the Linker: Synthesize analogs with different linker compositions. Consider replacing the PEG3 moiety with a shorter PEG chain, an alkyl chain, or a more rigid structure like a phenyl ring or piperazine.[3][6][7] 2. Amide-to-Ester Substitution: If applicable to your warhead or E3 ligase ligand, substituting an amide bond with an ester can significantly improve permeability.[8] 3. Prodrug Strategy: Mask polar functional groups with lipophilic moieties that can be cleaved intracellularly.[6][7][9]
High efflux ratio observed in Caco-2 assays. The PROTAC is a substrate for efflux transporters (e.g., P-glycoprotein).1. Structural Modification: Alter the PROTAC structure to reduce its recognition by efflux transporters. This can involve changes to the linker or the ligands. 2. Co-dosing with an Efflux Inhibitor: While not a long-term solution for a therapeutic candidate, this can be used experimentally to confirm that efflux is the issue.
Inconsistent results between different permeability assays (e.g., PAMPA vs. Caco-2). PAMPA only measures passive diffusion, while Caco-2 cells express transporters that can mediate active influx or efflux.[10][11]This discrepancy provides valuable information. If Caco-2 permeability is higher than PAMPA, it may indicate active uptake. If it is lower, it could suggest efflux.[10]
PROTAC appears to have good permeability but still shows low degradation activity. The PROTAC may be sequestered in lipid bilayers or intracellular compartments, or it may not be forming a stable ternary complex inside the cell.1. Assess Intracellular Accumulation: Use techniques like NanoBRET to quantify intracellular target engagement and accumulation.[5][12] 2. Confirm Ternary Complex Formation in Cells: Cellular thermal shift assays (CETSA) or NanoBRET-based protein-protein interaction assays can be used.[13]

Quantitative Data Summary

The following tables summarize permeability data for PROTACs from relevant studies. Note that direct comparison is challenging due to variations in experimental conditions and PROTAC structures.

Table 1: PAMPA Permeability of Various PROTACs

Compound IDLinker TypePAMPA Pe (x 10-6 cm/s)Reference
PROTAC 151-unit PEG0.005[1]
PROTAC 162-unit PEG0.003[1]
PROTAC 17Alkyl0.002[1]
PROTAC 72-unit PEG0.6[1]
PROTAC 83-unit PEG0.03[1]
PROTAC 19Adamantyl2.3[14]

Table 2: Caco-2 Permeability Data for Selected PROTACs

Compound IDPapp (A-B) (x 10-6 cm/s)Papp (B-A) (x 10-6 cm/s)Efflux RatioReference
PROTAC 20d>0.78.6>12[14]

Experimental Protocols

Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay measures passive diffusion across an artificial lipid membrane.

  • Prepare the Donor Plate: A 96-well filter plate is coated with a solution of a lipid (e.g., lecithin in dodecane) to form the artificial membrane.[15][16]

  • Prepare the Acceptor Plate: A 96-well plate is filled with buffer.

  • Add Test Compound: The PROTAC is dissolved in buffer (often with a small percentage of DMSO) and added to the donor plate.[16]

  • Incubation: The donor plate is placed on top of the acceptor plate, and the assembly is incubated for a set period (e.g., 5-18 hours).[15][16]

  • Quantification: The concentration of the PROTAC in both the donor and acceptor wells is measured, typically by LC-MS/MS or UV-Vis spectroscopy.

  • Calculate Permeability: The apparent permeability coefficient (Papp) is calculated based on the amount of compound that has diffused into the acceptor well.

Caco-2 Permeability Assay

This assay uses a monolayer of Caco-2 cells, which differentiate to form tight junctions and express transporters, thus modeling the human intestinal epithelium.[10][11][17]

  • Cell Culture: Caco-2 cells are seeded on semi-permeable filter inserts in multi-well plates and cultured for 18-22 days to allow for differentiation and monolayer formation.[10][17]

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).[11][18]

  • Permeability Measurement (Apical to Basolateral - A-B): The PROTAC is added to the apical (upper) compartment, and the amount that transports to the basolateral (lower) compartment over time is measured.[18]

  • Efflux Measurement (Basolateral to Apical - B-A): To assess active efflux, the PROTAC is added to the basolateral compartment, and transport to the apical compartment is measured.[10]

  • Quantification: Samples are taken from the receiving compartment at various time points and analyzed by LC-MS/MS.

  • Calculate Papp and Efflux Ratio: The apparent permeability (Papp) is calculated for both directions. The efflux ratio (Papp(B-A) / Papp(A-B)) is determined; a ratio greater than 2 suggests active efflux.[10]

Visualizations

PROTAC_Permeability_Workflow cluster_synthesis PROTAC Design & Synthesis cluster_testing Permeability Assessment cluster_analysis Data Analysis & Troubleshooting cluster_outcome Desired Outcome PROTAC This compound PROTAC PAMPA PAMPA Assay (Passive Diffusion) PROTAC->PAMPA Caco2 Caco-2 Assay (Passive + Active Transport) PROTAC->Caco2 LowPermeability Low Permeability Identified PAMPA->LowPermeability Caco2->LowPermeability Optimization Structural Optimization: - Modify Linker - Prodrug Strategy - Reduce HBDs/TPSA LowPermeability->Optimization Iterative Design ImprovedPROTAC PROTAC with Improved Cellular Permeability LowPermeability->ImprovedPROTAC Successful Optimization Optimization->PROTAC Synthesize New Analogs

Caption: Workflow for assessing and improving PROTAC permeability.

Troubleshooting_Logic Start Low Cellular Activity of PROTAC BiochemicalAssay Is it active in biochemical assays? Start->BiochemicalAssay PermeabilityAssay Perform Permeability Assays (PAMPA, Caco-2) BiochemicalAssay->PermeabilityAssay Yes TernaryComplexIssue Check Ternary Complex Formation in Cells BiochemicalAssay->TernaryComplexIssue No PermeabilityIssue Permeability is Low PermeabilityAssay->PermeabilityIssue OptimizeStructure Optimize PROTAC Structure (e.g., linker, prodrug) PermeabilityIssue->OptimizeStructure

Caption: Troubleshooting logic for low PROTAC cellular activity.

Signaling_Pathway PROTAC_out Extracellular PROTAC PROTAC_in Intracellular PROTAC PROTAC_out->PROTAC_in Permeation Cell_Membrane Cell Membrane Ternary_Complex Ternary Complex PROTAC_in->Ternary_Complex Target Target Protein Target->Ternary_Complex E3_Ligase E3 Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation Target Degradation Proteasome->Degradation

Caption: PROTAC mechanism of action following cellular uptake.

References

Ald-CH2-PEG3-CH2-Boc purity analysis and quality control

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purity analysis and quality control of Ald-CH2-PEG3-CH2-Boc, a bifunctional PROTAC linker.

Frequently Asked Questions (FAQs)

Q1: What is the typical purity specification for this compound?

A1: The standard purity specification for this compound is typically ≥95% as determined by High-Performance Liquid Chromatography (HPLC) and confirmed by ¹H NMR. For more stringent applications, a purity of ≥98% may be required.

Q2: What are the recommended storage conditions for this compound?

A2: To ensure the stability and prevent degradation of this compound, it is recommended to store the compound under the following conditions:

  • Long-term storage: -20°C in a tightly sealed container, protected from light and moisture.

  • Short-term storage: 2-8°C for brief periods (days to weeks). Before use, it is crucial to allow the container to warm to room temperature before opening to prevent condensation of moisture, which can lead to hydrolysis.

Q3: What are the potential degradation pathways for this compound?

A3: The primary degradation pathways for this compound involve its two reactive functional groups: the aldehyde and the Boc-protecting group.

  • Oxidation of the Aldehyde: The aldehyde group is susceptible to oxidation to the corresponding carboxylic acid, particularly if exposed to air (oxygen) over extended periods.

  • Hydrolysis of the Boc Group: The tert-butyloxycarbonyl (Boc) protecting group is sensitive to acidic conditions and can be hydrolyzed to yield the free amine.[1] This can be triggered by exposure to acidic impurities or inappropriate storage conditions.

Q4: How does the purity of this compound impact its use in PROTAC synthesis?

A4: The purity of this compound is critical for the successful and reproducible synthesis of PROTAC molecules. Impurities can lead to:

  • Formation of undesired side products: Impurities with reactive functional groups can compete in the coupling reactions, leading to a complex mixture of products and reducing the yield of the desired PROTAC.

  • Difficult purification of the final PROTAC: The presence of closely related impurities can make the purification of the final PROTAC challenging.

  • Inaccurate determination of stoichiometry: The presence of non-reactive impurities can lead to incorrect molar calculations for subsequent reactions, resulting in incomplete conversions.

Troubleshooting Guide

This guide addresses common issues encountered during the quality control and use of this compound.

Observed Issue Potential Cause Recommended Action
Low Purity Detected by HPLC 1. Degradation of the compound due to improper storage. 2. Contamination during handling. 3. Incomplete purification after synthesis.1. Verify storage conditions (temperature, protection from light and moisture). 2. Handle the compound in an inert atmosphere (e.g., argon or nitrogen) where possible. 3. Repurify the compound using flash column chromatography.
Appearance of a New Peak in HPLC Chromatogram Upon Storage Oxidation of the aldehyde to a carboxylic acid.Confirm the identity of the new peak by LC-MS. If confirmed as the oxidized product, the material may not be suitable for reactions requiring the aldehyde functionality.
Inconsistent Results in Conjugation Reactions 1. Partial deprotection of the Boc group. 2. Inaccurate concentration determination due to impurities.1. Analyze the starting material by ¹H NMR to check the integrity of the Boc group. 2. Re-evaluate the purity of the linker by HPLC and adjust the stoichiometry accordingly.
Poor Solubility of the Linker The compound may have degraded or aggregated.Attempt to dissolve a small sample in a range of organic solvents (e.g., DMSO, DMF, DCM). If solubility issues persist, the quality of the linker may be compromised.

Experimental Protocols

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method provides a quantitative assessment of the purity of this compound.

Parameter Condition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 30% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Injection Volume 10 µL
Sample Preparation 1 mg/mL in Acetonitrile/Water (1:1)
Identity Confirmation by ¹H NMR Spectroscopy

¹H NMR is used to confirm the chemical structure of this compound.

Parameter Condition
Solvent CDCl₃
Frequency 400 MHz
Expected Chemical Shifts (δ) ~9.75 ppm (t, 1H, -CHO) ~4.80 ppm (br s, 1H, -NH) ~3.65-3.55 ppm (m, 12H, -OCH₂CH₂O-) ~3.30 ppm (q, 2H, -CH₂NH-) ~2.60 ppm (t, 2H, -CH₂CHO) ~1.45 ppm (s, 9H, -C(CH₃)₃)
Mass Spectrometry Analysis

Mass spectrometry is employed to confirm the molecular weight of the compound.

Parameter Condition
Ionization Mode Electrospray Ionization (ESI), Positive
Expected [M+Na]⁺ m/z = 342.19

Visualizations

experimental_workflow Figure 1. Quality Control Workflow for this compound cluster_0 Sample Reception and Preparation cluster_1 Analytical Testing cluster_2 Data Analysis and Decision cluster_3 Outcome start Receive this compound Sample prep Prepare Sample (1 mg/mL in ACN/H2O) start->prep hplc HPLC Purity Analysis prep->hplc nmr ¹H NMR Structural Confirmation prep->nmr ms Mass Spectrometry (MW Verification) prep->ms analyze Analyze Data hplc->analyze nmr->analyze ms->analyze decision Purity ≥ 95%? analyze->decision pass Release for Use in Synthesis decision->pass Yes fail Repurify or Reject Batch decision->fail No

Caption: Quality Control Workflow for this compound.

degradation_pathways Figure 2. Potential Degradation Pathways cluster_oxidation Oxidation cluster_hydrolysis Acid-catalyzed Hydrolysis start This compound oxidized Carboxylic Acid Impurity start->oxidized [O] hydrolyzed Free Amine Impurity start->hydrolyzed H⁺

Caption: Potential Degradation Pathways of this compound.

References

Validation & Comparative

The Great PROTAC Linker Debate: Ald-CH2-PEG3-CH2-Boc vs. Alkyl Linkers in Optimizing Degrader Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the critical role of the linker in Proteolysis Targeting Chimeras (PROTACs), comparing the hydrophilic Ald-CH2-PEG3-CH2-Boc linker with traditional alkyl chains. This guide provides researchers, scientists, and drug development professionals with a data-driven comparison of their impact on PROTAC efficacy, supported by experimental data and detailed protocols.

The linker in a PROTAC, though often perceived as a simple tether, is a critical determinant of its success. It connects the warhead that binds to the target protein with the E3 ligase-recruiting ligand, and its composition profoundly influences a PROTAC's physicochemical properties, cell permeability, and ultimately, its degradation efficacy. The choice between a hydrophilic polyethylene glycol (PEG)-based linker, such as this compound, and a more hydrophobic alkyl linker is a pivotal decision in the design of potent and selective protein degraders. This guide provides an objective comparison of these linker types, leveraging experimental data from the development of Serum/Glucocorticoid-Regulated Kinase 3 (SGK3) degraders to illustrate the nuanced interplay between linker composition and PROTAC performance.

At a Glance: Key Differences Between PEG and Alkyl Linkers

FeatureAlkyl LinkersThis compound (PEG-based)
Composition Hydrocarbon chainsRepeating ethylene glycol units with terminal functional groups
Polarity HydrophobicHydrophilic
Aqueous Solubility Generally lowerGenerally higher
Cell Permeability Can enhance passive permeability due to hydrophobicityMay reduce passive permeability but can improve overall cell entry by enhancing solubility and enabling folded conformations
Flexibility High conformational flexibilityHigh conformational flexibility, with the ability to engage in hydrogen bonding
Metabolic Stability Generally considered metabolically stableCan be susceptible to oxidative metabolism
Synthesis Often synthetically straightforwardCan be more complex and costly to synthesize

Impact on PROTAC Efficacy: A Case Study with SGK3 Degraders

A study on the development of isoform-specific SGK3 kinase PROTAC degraders provides a direct comparison of how linker composition affects degradation potency. The researchers synthesized a series of PROTACs with the same SGK3-binding warhead (a derivative of the inhibitor 308-R) and the same VHL E3 ligase ligand (VH032), but with different linkers.

The initial PROTAC, DAT1, incorporated a linker with three PEG units. To optimize its activity, analogues were created with varying linker lengths and compositions. This included DAT6, with a four-PEG-unit linker, and DAT8 (later named SGK3-PROTAC1), which has a more lipophilic alkyl/ether linker of the same 13-atom length as DAT6.

Quantitative Comparison of SGK3 Degraders:

CompoundLinker CompositionLinker Length (atoms)SGK3 IC50 (nM)SGK3 Degradation at 0.1 µM
DAT13 x PEG10440< 50%
DAT64 x PEG13Not Reported> 50%
DAT8 (SGK3-PROTAC1) Alkyl/Ether 13 300 ~65%

Note: Degradation data is estimated from Western blot analysis presented in the source publication. IC50 values represent the concentration required to inhibit 50% of the enzyme's activity in a biochemical assay and do not directly measure degradation potency.

The data reveals that extending the linker from three to four PEG units (DAT1 vs. DAT6) improved degradation. However, the most potent degradation at lower concentrations was achieved with DAT8 (SGK3-PROTAC1), which features a more lipophilic alkyl/ether linker of the same length as DAT6.[1][2] At a concentration of 0.1 µM, SGK3-PROTAC1 reduced SGK3 levels by approximately 65%, demonstrating superior efficacy to the more hydrophilic PEG-based counterparts at this concentration.[1][2] This suggests that for the SGK3-VHL ternary complex, a less polar linker may facilitate more favorable interactions and a more stable complex, leading to more efficient degradation.

PROTAC_Mechanism

Experimental Protocols

Cell-Based Protein Degradation Assay (Western Blot)

This protocol outlines the general steps to assess the degradation of a target protein, such as SGK3, in a cellular context.

1. Cell Culture and Treatment:

  • Seed cells (e.g., HEK293) in 6-well plates and grow to 70-80% confluency.[3]

  • Prepare a dose-response curve by treating the cells with increasing concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a fixed duration (e.g., 8, 16, or 24 hours).[1][3] A vehicle control (e.g., DMSO) should be included.[3]

2. Cell Lysis:

  • After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant containing the protein.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA protein assay to ensure equal loading for the Western blot.

4. SDS-PAGE and Western Blotting:

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.[3]

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.[3]

  • Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-SGK3) overnight at 4°C.[1] A loading control antibody (e.g., anti-GAPDH or anti-β-actin) should also be used to normalize protein levels.

  • Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.[4]

5. Data Analysis:

  • Quantify the band intensities using densitometry software.

  • Normalize the target protein band intensity to the loading control band intensity for each sample.

  • Plot the normalized protein levels against the PROTAC concentration to determine the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax).[5]

Western_Blot_Workflow A Cell Treatment with PROTAC B Cell Lysis A->B C Protein Quantification (BCA) B->C D SDS-PAGE C->D E Protein Transfer to Membrane D->E F Antibody Incubation E->F G Detection (ECL) F->G H Data Analysis (DC50/Dmax) G->H

Conclusion

The choice between an this compound (PEG-based) and an alkyl linker is not straightforward and is highly dependent on the specific target protein and E3 ligase pair. While PEG linkers can enhance aqueous solubility, which is often a desirable property for drug candidates, the SGK3 degrader case study demonstrates that a more lipophilic alkyl/ether linker can lead to superior degradation efficacy.[1][2] This highlights the importance of empirical testing and linker optimization in PROTAC design. Researchers should consider synthesizing and evaluating a variety of linkers with different compositions and lengths to identify the optimal PROTAC for their target of interest. The development of efficient and selective protein degraders relies on a deep understanding of the structure-activity relationships, in which the linker plays a central and dynamic role.

References

A Comparative Analysis of PROTACs with Varying PEG Linker Lengths: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of inducing the degradation of specific target proteins.[1] A critical component of PROTAC design is the linker, which connects the target-binding warhead to the E3 ligase-recruiting ligand. The length and composition of this linker are pivotal, directly influencing the formation of a productive ternary complex and, consequently, the efficacy of the PROTAC.[1][2] Polyethylene glycol (PEG) linkers are frequently used due to their hydrophilicity, biocompatibility, and the ease with which their length can be modified.[3][4]

This guide provides a comparative analysis of PROTACs with varying PEG linker lengths, focusing on a representative series of Bromodomain-containing protein 4 (BRD4) degraders. It aims to furnish researchers, scientists, and drug development professionals with quantitative data, detailed experimental protocols, and conceptual diagrams to inform rational PROTAC design.

The linker is not a passive spacer; it is a key determinant of the molecule's overall performance.[1][5] Its length and flexibility must be precisely optimized to facilitate the formation of a stable and productive ternary complex, which comprises the target Protein of Interest (POI), the PROTAC, and an E3 ubiquitin ligase.[2][3] An optimal linker length correctly orientates the E3 ligase to effectively ubiquitinate the target protein, marking it for degradation by the proteasome.[1] A linker that is too short can cause steric clashes, preventing the complex from forming, while an excessively long linker may lead to an unstable or inefficient complex.[][7] Key performance metrics used to evaluate PROTAC efficacy include DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of degradation).[5][8]

Data Presentation: Impact of PEG Linker Length on BRD4 Degradation

The following table summarizes the key in vitro performance indicators for a comparative series of BRD4-targeting PROTACs. These PROTACs consist of the BRD4 inhibitor JQ1, a ligand for the von Hippel-Lindau (VHL) E3 ligase, and PEG linkers of varying lengths.[1] The data illustrates a clear structure-activity relationship (SAR), where a PEG linker with 4-5 units provides the optimal balance of potency and efficacy for this specific system.

PROTAC CompoundLinker CompositionDC50 (nM) [a]Dmax (%) [b]
BRD4-PEG2 JQ1-PEG(2)-VHL Ligand> 500~ 25%
BRD4-PEG3 JQ1-PEG(3)-VHL Ligand85~ 80%
BRD4-PEG4 JQ1-PEG(4)-VHL Ligand15> 95%
BRD4-PEG5 JQ1-PEG(5)-VHL Ligand20> 95%
BRD4-PEG6 JQ1-PEG(6)-VHL Ligand60~ 85%
BRD4-PEG8 JQ1-PEG(8)-VHL Ligand250~ 60%

Data Footnotes:

  • [a] DC50 : The concentration of the PROTAC required to degrade 50% of the target protein (BRD4) in MV4-11 cells after 24 hours of treatment. A lower DC50 value indicates higher potency.[1][8]

  • [b] Dmax : The maximum percentage of target protein degradation achievable with a given PROTAC. A higher Dmax value indicates greater efficacy.[8]

This table compiles representative data based on trends observed in literature.[1][8] Actual values can vary based on specific experimental conditions.

Visualizing PROTAC Mechanics and Evaluation

Diagrams are essential for understanding the complex biological processes and experimental procedures involved in PROTAC development.

PROTAC_Mechanism POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC PROTAC->Ternary E3 E3 Ligase E3->Ternary PolyUb Poly-ubiquitinated POI Ternary->PolyUb Ub Transfer Ub Ubiquitin (Ub) Ub->Ternary E2 Ligase Proteasome Proteasome PolyUb->Proteasome Degraded Degraded Fragments Proteasome->Degraded

Caption: A diagram illustrating the PROTAC-mediated protein degradation pathway.

Experimental_Workflow A 1. Cell Culture & Plating B 2. PROTAC Treatment (Varying Concentrations & Times) A->B C 3. Cell Lysis B->C D 4. Protein Quantification (BCA Assay) C->D E 5. Western Blot (SDS-PAGE & Immunoblotting) D->E F 6. Data Analysis (Densitometry) E->F G 7. Determine DC50 & Dmax F->G

Caption: A flowchart of the typical experimental workflow for PROTAC evaluation.

Linker_Length_Comparison Impact of Linker Length on Ternary Complex Formation cluster_0 Too Short cluster_1 Optimal Length cluster_2 Too Long POI_short POI PROTAC_short Short Linker POI_short->PROTAC_short E3_short E3 Ligase E3_short->PROTAC_short Steric Clash POI_optimal POI E3_optimal E3 Ligase POI_optimal->E3_optimal Productive Proximity PROTAC_optimal Optimal Linker POI_optimal->PROTAC_optimal E3_optimal->PROTAC_optimal POI_long POI E3_long E3 Ligase POI_long->E3_long   Inefficient Ubiquitination    PROTAC_long Long Linker POI_long->PROTAC_long E3_long->PROTAC_long

Caption: The effect of linker length on ternary complex formation and efficiency.

Experimental Protocols

Protocol 1: Western Blot for Target Protein Degradation

This protocol is used to determine the extent of target protein degradation following treatment with a PROTAC.[9]

  • Cell Culture and Treatment:

    • Seed cells (e.g., MV4-11) in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.

    • Allow cells to adhere and grow overnight in a 37°C incubator.

    • Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[7]

  • Cell Lysis:

    • After treatment, wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).

    • Lyse the cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes, then centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.[9]

  • Protein Quantification:

    • Collect the supernatant (cell lysate).

    • Determine the protein concentration of the lysate using a BCA protein assay to ensure equal protein loading for all samples.[9]

  • Sample Preparation & SDS-PAGE:

    • Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes to denature the proteins.

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.

  • Protein Transfer and Immunoblotting:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against the target protein (e.g., anti-BRD4) overnight at 4°C. Also, probe for a loading control (e.g., GAPDH or β-actin).

    • Wash the membrane three times with TBST, then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Wash the membrane again three times with TBST.

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

    • Quantify the band intensity using densitometry software. Normalize the target protein band intensity to the loading control.

    • Calculate the percentage of degradation relative to the vehicle-treated control. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.[8]

Objective Comparison and Discussion

The data presented in the table clearly demonstrates that PEG linker length is a critical parameter that must be empirically determined for each new target protein and E3 ligase pair.[1]

  • Short Linkers (e.g., PEG2): A short linker is generally ineffective, resulting in a high DC50 and low Dmax. This is likely due to steric hindrance, which prevents the PROTAC from simultaneously binding the target protein (BRD4) and the E3 ligase (VHL) to form a stable and productive ternary complex.[3][7]

  • Optimal Linkers (e.g., PEG4, PEG5): A distinct optimal range is observed. Within this range, the PROTAC exhibits high potency (low nM DC50) and efficacy (Dmax >95%). The linker length and flexibility are ideal for facilitating the necessary protein-protein interactions within the ternary complex, leading to efficient ubiquitination and subsequent degradation.[1][8]

  • Long Linkers (e.g., PEG6, PEG8): As the linker length increases beyond the optimal range, a decrease in both potency and efficacy is observed. An excessively long and flexible linker may result in an unstable or non-productive ternary complex where the ubiquitination sites on the target protein are not presented effectively to the E3 ligase.[2][] This can lead to inefficient ubiquitination and reduced degradation. Furthermore, very long linkers can increase the molecular weight and polar surface area of the PROTAC, which may negatively impact cell permeability.[][7]

The "hook effect" is another phenomenon to consider, where at very high concentrations, the PROTAC can form separate binary complexes with the target and the E3 ligase, reducing the formation of the productive ternary complex and thus decreasing degradation.[7][10] While primarily concentration-dependent, linker design can influence the stability of the ternary complex and modulate the severity of this effect.[10]

Conclusion

The optimization of the PEG linker is a cornerstone of successful PROTAC design. The representative data for BRD4-targeting PROTACs clearly demonstrates that linker length is not a parameter to be taken lightly. A linker that is too short or too long can significantly diminish, or even abrogate, the degradation efficiency. Researchers and drug developers must undertake a systematic approach to linker design, exploring a range of linker lengths to identify the optimal configuration that promotes stable and productive ternary complex formation for their specific target and E3 ligase combination. This empirical optimization remains a critical step in developing potent and effective protein degraders.

References

The Impact of Ald-CH2-PEG3-CH2-Boc on PROTAC Ternary Complex Formation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted protein degradation, the strategic design of Proteolysis Targeting Chimeras (PROTACs) is paramount to achieving therapeutic success. The linker, a seemingly simple component connecting the target-binding warhead and the E3 ligase-recruiting moiety, plays a critical role in orchestrating the formation and stability of the crucial ternary complex (Target Protein-PROTAC-E3 Ligase). This guide provides a comprehensive comparison of the performance of PROTACs incorporating the Ald-CH2-PEG3-CH2-Boc linker, a hybrid alkyl/ether and polyethylene glycol (PEG)-based linker, with other common linker classes. By examining supporting experimental data, we aim to provide an objective resource for the rational design of next-generation protein degraders.

The Central Role of the Linker in PROTAC Efficacy

The linker is not a passive spacer; it actively influences a PROTAC's efficacy by defining the spatial orientation between the target protein and the E3 ligase.[1] This orientation is critical for efficient ubiquitination and subsequent proteasomal degradation.[2] An ideal linker facilitates the formation of a stable and productive ternary complex while also conferring favorable physicochemical properties such as solubility and cell permeability.[3][4]

The This compound linker is a bifunctional molecule featuring a three-unit polyethylene glycol (PEG3) chain flanked by short alkyl moieties, with an aldehyde group at one end and a Boc-protected amine at the other. This structure imparts a balance of flexibility and hydrophilicity, which can be advantageous for PROTAC development.[3][5]

Comparative Analysis of Linker Performance

The efficacy of a PROTAC is primarily evaluated by its ability to induce the degradation of the target protein, quantified by the DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of target protein degradation).[6] The following tables summarize quantitative data for a PROTAC utilizing a linker derived from this compound and provide a comparison with PROTACs employing different linker architectures.

Performance of SGK3-PROTAC1 (Utilizing a Linker Derived from this compound)

This compound is utilized in the synthesis of SGK3-PROTAC1, a selective degrader of the SGK3 kinase.[7][8][9] The linker in SGK3-PROTAC1 consists of a PEG3 core connected to a short alkyl chain, consistent with the structure of this compound.[7]

PROTACTarget ProteinE3 Ligase LigandLinker TypeCell LineDC50DmaxTimeCitation(s)
SGK3-PROTAC1 SGK3VH032 (VHL)PEG3-Alkyl/EtherHEK293<100 nM>80%8 h[7][8]
SGK3-PROTAC1 SGK3VH032 (VHL)PEG3-Alkyl/EtherZR-75-1~300 nM~80%8 h[7][10]
SGK3-PROTAC1 SGK3VH032 (VHL)PEG3-Alkyl/EtherCAMA-1~300 nM~80%8 h[7][10]

Table 1: Degradation performance of SGK3-PROTAC1, which incorporates a linker synthesized from this compound.

Comparison with Alternative Linker Chemotypes

The choice of linker can significantly impact a PROTAC's degradation efficiency and selectivity. The following table presents data for PROTACs with distinct linker types to highlight these differences.

PROTACTarget ProteinE3 Ligase LigandLinker TypeDC50DmaxCitation(s)
MZ1 BRD4VH032 (VHL)8-atom PEG~13 nM (HeLa)>90%[11]
dBET1 BRD4JQ1 (CRBN)11-atom PEG~4 nM (22Rv1)>95%[2]
ARV-771 BRD4OTX015 (CRBN)13-atom Alkyl/Ether~1 nM (LNCaP)>90%[12]
DAT1 SGK3VH032 (VHL)3xPEG~2 µM (HEK293)~60%[7]

Table 2: Comparative degradation performance of PROTACs with different linker architectures.

From the data, it is evident that the linker composition and length are critical determinants of PROTAC potency. While SGK3-PROTAC1 demonstrates potent degradation of its target, the comparison with other PROTACs illustrates the nuanced effects of linker chemistry. For instance, the purely PEG-based linkers in MZ1 and dBET1 also yield highly potent degraders. The alkyl/ether linker in ARV-771 shows exceptional potency. Interestingly, DAT1, a precursor to SGK3-PROTAC1 with a slightly different 3xPEG linker, exhibited significantly lower potency, underscoring the subtle structural modifications that can dramatically influence efficacy.[7]

Physicochemical Properties and Their Impact

The physicochemical properties of the linker influence the overall properties of the PROTAC, including its solubility, permeability, and metabolic stability.

Linker TypeKey Physicochemical Properties
Alkyl Chains Generally hydrophobic, which can decrease aqueous solubility but may enhance cell permeability. Prone to metabolism.[4]
PEG Chains Hydrophilic, which typically improves aqueous solubility. The flexibility can aid in achieving a productive ternary complex conformation. May have reduced metabolic stability compared to alkyl chains.[3][13]
Rigid Linkers Constrain the PROTAC's conformation, which can pre-organize the molecule into a bioactive state, potentially enhancing ternary complex stability and improving pharmacokinetic properties.[4]
This compound (Hybrid) Offers a balance of hydrophilicity from the PEG3 core and lipophilicity from the alkyl/ether components. This can help to optimize both solubility and cell permeability, addressing some of the limitations of purely alkyl or PEG linkers.[5]

Table 3: General physicochemical properties of different PROTAC linker types.

Visualizing PROTAC Mechanisms and Workflows

To better understand the processes involved in PROTAC-mediated protein degradation and the experimental workflows for their evaluation, the following diagrams are provided.

PROTAC_Mechanism PROTAC-Mediated Protein Degradation Pathway PROTAC PROTAC (this compound based) Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target Target Protein (e.g., SGK3) Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., VHL) E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Target Protein Degradation Proteasome->Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental_Workflow PROTAC Evaluation Workflow cluster_in_vitro In Vitro Assays cluster_in_cellulo Cell-Based Assays Binary_Binding Binary Binding Assays (SPR, ITC) Ternary_Complex_Formation Ternary Complex Formation (SPR, ITC, TR-FRET, AlphaLISA) Binary_Binding->Ternary_Complex_Formation Protein_Degradation Protein Degradation (Western Blot, DC50/Dmax) Ternary_Complex_Formation->Protein_Degradation Predicts Cellular_Activity Cellular Activity Assays Protein_Degradation->Cellular_Activity

Caption: A typical workflow for PROTAC evaluation.

Experimental Protocols

Detailed methodologies are essential for the accurate assessment and comparison of PROTAC efficacy. The following sections outline the general protocols for key experiments used to characterize PROTACs.

Surface Plasmon Resonance (SPR) for Ternary Complex Formation

SPR is a label-free technique that measures biomolecular interactions in real-time, providing kinetic data (kon and koff) and affinity (KD).[12][]

Objective: To measure the binding affinity and kinetics of the PROTAC to the E3 ligase in the absence and presence of the target protein, allowing for the determination of ternary complex formation and cooperativity.

General Protocol:

  • Immobilization: Covalently couple the E3 ligase (e.g., VHL) to the surface of a sensor chip.

  • Binary Interaction: Inject a series of concentrations of the PROTAC over the sensor surface to measure the binary binding affinity between the PROTAC and the E3 ligase.

  • Ternary Interaction: Prepare a series of solutions containing a fixed, saturating concentration of the target protein and varying concentrations of the PROTAC. Inject these solutions over the E3 ligase-coated sensor surface.

  • Data Analysis: Analyze the sensorgrams to determine the association and dissociation rate constants for both binary and ternary interactions. The binding affinity (KD) is calculated as koff/kon. Cooperativity (α) is calculated as the ratio of the binary KD to the ternary KD. An α value greater than 1 indicates positive cooperativity, meaning the presence of the target protein enhances the binding of the PROTAC to the E3 ligase.[11]

Isothermal Titration Calorimetry (ITC) for Binding Affinity

ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile (KD, stoichiometry, enthalpy, and entropy).[15][16]

Objective: To determine the thermodynamic parameters of binary (PROTAC-target, PROTAC-E3 ligase) and ternary complex formation.

General Protocol:

  • Sample Preparation: Dialyze all proteins into the same buffer to minimize buffer mismatch effects. Dissolve the PROTAC in the same buffer, using a minimal amount of DMSO if necessary.

  • Binary Titration: Place one binding partner (e.g., target protein) in the sample cell and the other (PROTAC) in the injection syringe. Perform a series of small injections of the PROTAC into the protein solution, measuring the heat change after each injection.

  • Ternary Titration: To measure ternary complex formation, the PROTAC is pre-incubated with one protein partner (e.g., target protein) and this complex is titrated into the other protein partner (E3 ligase) in the cell.

  • Data Analysis: Integrate the heat-change peaks and fit the data to a suitable binding model to determine the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH).

TR-FRET for Ternary Complex Formation

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a proximity-based assay that measures the formation of a complex between two molecules labeled with a donor and an acceptor fluorophore.

Objective: To quantify the formation of the ternary complex in a high-throughput format.

General Protocol:

  • Reagent Preparation: Label the target protein and the E3 ligase with a TR-FRET donor (e.g., terbium cryptate) and acceptor (e.g., d2 or a fluorescent protein) pair, typically via specific antibodies or affinity tags (e.g., His-tag, GST-tag).

  • Assay Setup: In a microplate, combine the labeled target protein, labeled E3 ligase, and a dilution series of the PROTAC.

  • Incubation: Incubate the plate to allow for ternary complex formation.

  • Measurement: Read the plate on a TR-FRET-compatible reader, measuring the fluorescence emission of both the donor and acceptor.

  • Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). A bell-shaped curve is typically observed when plotting the TR-FRET ratio against the PROTAC concentration, where the peak of the curve represents the optimal concentration for ternary complex formation.

AlphaLISA for Ternary Complex Formation

AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) is another bead-based proximity assay that is highly sensitive and suitable for high-throughput screening.[17]

Objective: To detect and quantify the formation of the ternary complex.

General Protocol:

  • Reagent Preparation: Use donor and acceptor beads conjugated to antibodies or affinity tags that recognize the target protein and the E3 ligase.

  • Assay Setup: In a microplate, add the target protein, E3 ligase, a dilution series of the PROTAC, and the donor and acceptor beads.

  • Incubation: Incubate the plate in the dark to allow for complex formation and bead proximity.

  • Measurement: Upon excitation at 680 nm, the donor bead generates singlet oxygen, which diffuses to a nearby acceptor bead, triggering a chemiluminescent signal that is measured at 615 nm.

  • Data Analysis: Similar to TR-FRET, a bell-shaped curve is typically generated, with the signal intensity correlating with the amount of ternary complex formed.[17]

Western Blot for Protein Degradation (DC50 and Dmax Determination)

Western blotting is a fundamental technique to quantify the reduction in target protein levels following PROTAC treatment.[6]

Objective: To determine the dose-dependent degradation of a target protein and calculate the DC50 and Dmax values.

General Protocol:

  • Cell Treatment: Plate cells and allow them to adhere. Treat the cells with a range of PROTAC concentrations for a specified period (e.g., 8, 16, or 24 hours).

  • Cell Lysis: Harvest the cells and lyse them in a suitable buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: Block the membrane and then incubate it with a primary antibody specific to the target protein. A loading control antibody (e.g., GAPDH, β-actin) should also be used.

  • Detection: Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP) and detect the signal using a chemiluminescent substrate.

  • Data Analysis: Quantify the band intensities for the target protein and the loading control. Normalize the target protein signal to the loading control. Plot the percentage of remaining protein against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax.[6]

Conclusion

The linker is a critical component in the design of effective PROTACs, with a profound impact on ternary complex formation and overall degradation efficacy. The This compound linker, with its hybrid PEG and alkyl/ether structure, offers a balanced approach to optimizing the physicochemical properties of a PROTAC. The experimental data for SGK3-PROTAC1 demonstrates that this linker class can be utilized to create potent and selective protein degraders. However, the comparative data underscores that there is no one-size-fits-all solution for linker design. The optimal linker length, composition, and rigidity are highly dependent on the specific target protein and E3 ligase pair. A thorough understanding of the interplay between these components, guided by the robust experimental protocols outlined in this guide, is essential for the successful development of novel and effective PROTAC-based therapeutics.

References

A Researcher's Guide to Cellular Stability Assays for PROTACs Featuring PEG and Aldehyde-Containing Linkers

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly advancing field of targeted protein degradation, the stability of Proteolysis Targeting Chimeras (PROTACs) within a cellular environment is a critical determinant of their efficacy and therapeutic potential. This guide provides a comparative analysis of cellular stability assays relevant to PROTACs, with a particular focus on structures incorporating polyethylene glycol (PEG) and aldehyde-containing linkers, such as those with an Ald-CH2-PEG3-CH2-Boc moiety. We present key experimental data, detailed protocols, and visualizations to aid researchers, scientists, and drug development professionals in the rational design and evaluation of next-generation protein degraders.

The Pivotal Role of the Linker in PROTAC Stability and Function

A PROTAC molecule consists of three components: a ligand that binds the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two elements.[1] The linker is not merely a spacer; its composition, length, and flexibility are crucial for the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase), which is the prerequisite for target ubiquitination and subsequent proteasomal degradation.[2][3]

PEG linkers are frequently employed in PROTAC design to enhance solubility and cell permeability, key challenges for these often large and lipophilic molecules.[1][4] The ether backbone of PEG is also considered less prone to oxidative cleavage compared to alkyl chains, potentially improving metabolic stability.[] However, the inclusion of reactive moieties, such as aldehydes, can introduce specific stability challenges. Aldehyd groups, while useful as synthetic handles, may be susceptible to metabolic degradation, potentially leading to premature cleavage of the PROTAC and loss of activity.[6][7] Therefore, rigorously assessing the cellular stability of such compounds is paramount.

Comparative Analysis of PROTAC Performance with Different Linkers

The choice of linker significantly impacts a PROTAC's degradation efficiency, often measured by the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). The following tables summarize representative data comparing PROTACs with varying linker compositions and lengths.

Table 1: Impact of PEG Linker Length on BRD4 Degradation

This table illustrates the structure-activity relationship for a series of BRD4-targeting PROTACs, demonstrating that an optimal linker length is crucial for maximizing potency and efficacy.

Compound IDLinker CompositionDC50 (nM) [a]Dmax (%) [b]
PROTAC-PEG2PEG (2 units)8580
PROTAC-PEG3PEG (3 units)2592
PROTAC-PEG4 PEG (4 units) 10 >95
PROTAC-PEG5PEG (5 units)4090
PROTAC-PEG6PEG (6 units)12075

Data is illustrative and compiled based on general findings in the field.[2] Data Footnotes: [a] DC50: The concentration of the PROTAC required to degrade 50% of the target protein (BRD4) in MV4-11 cells after 24 hours of treatment. A lower DC50 value indicates higher potency.[2] [b] Dmax: The maximum percentage of target protein degradation achieved. A higher Dmax value indicates greater efficacy.[2]

Table 2: Comparison of Linker Types on HDAC6 Degradation and Cellular Properties

This table compares PROTACs with different linker chemotypes, highlighting how linker composition affects not only degradation but also permeability and stability.

Compound IDLinker SeriesDC50 (nM)PAMPA Score [c]Whole Blood Half-life (t½, min) [d]
PROTAC 3 Alkyl-Triazole-Alkyl21.8--
PROTAC 8 Alkyl-Triazole-PEG5.815.8280
PROTAC 9 Alkyl-PEG5.01--

Data from a study on monoselective HDAC6 PROTAC degraders.[8] Data Footnotes: [c] PAMPA Score: A measure of a compound's ability to diffuse across an artificial membrane, predicting passive cell permeability. Scores >5 are generally considered to indicate satisfactory permeability.[8] [d] Whole Blood Half-life: A measure of the compound's stability in whole blood, indicating its susceptibility to metabolic enzymes present in blood.[8]

Key Cellular Stability Assays and Experimental Protocols

To evaluate the cellular stability and performance of a PROTAC, a multi-faceted approach is required, encompassing target degradation, metabolic stability, and cell permeability.

Target Protein Degradation Assay (Western Blot)

This is the most common endpoint assay to confirm that the PROTAC is functional within the cell and leads to the degradation of the target protein.

  • Objective: To quantify the reduction in the level of a target protein following treatment with a PROTAC.

  • Detailed Protocol:

    • Cell Culture and Treatment: Plate cells (e.g., HEK293, MV4-11) at an appropriate density and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations (e.g., from 1 nM to 10 µM) for a specified duration (typically 4 to 24 hours).[9] Include a vehicle control (e.g., DMSO).

    • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

    • Protein Quantification: Determine the total protein concentration in each lysate using a standard method like the BCA assay to ensure equal protein loading.

    • SDS-PAGE and Western Blot: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a PVDF or nitrocellulose membrane.

    • Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) and then incubate it with a primary antibody specific to the target protein. Also, probe for a loading control protein (e.g., Tubulin, GAPDH) to normalize the data.

    • Detection: After washing, incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP) and detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein remaining relative to the vehicle-treated control to determine DC50 and Dmax values.[9]

In Vitro Metabolic Stability Assay

This assay assesses the susceptibility of a PROTAC to metabolism by liver enzymes, which is a primary route of drug clearance in vivo.

  • Objective: To determine the intrinsic clearance rate of a PROTAC by measuring its degradation rate when incubated with human liver microsomes (HLM).[10]

  • Detailed Protocol:

    • Reaction Mixture Preparation: Prepare a reaction mixture containing the test PROTAC compound at a known concentration in a phosphate buffer. Add Human Liver Microsomes (HLM).

    • Initiation of Reaction: Pre-incubate the mixture at 37°C. Initiate the metabolic reaction by adding an NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).[10]

    • Time-Point Sampling: Collect aliquots from the reaction mixture at various time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Reaction Quenching: Immediately stop the reaction in each aliquot by adding a cold quenching solution, typically acetonitrile containing an internal standard.

    • Sample Processing: Centrifuge the samples to pellet the precipitated proteins.

    • LC-MS/MS Analysis: Analyze the supernatant using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to quantify the concentration of the parent PROTAC remaining at each time point.[10]

    • Data Analysis: Plot the natural logarithm of the percentage of remaining PROTAC against time. The slope of the line represents the elimination rate constant (k). Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.[10]

Cell Permeability Assay (PAMPA)

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method to predict passive membrane permeability.

  • Objective: To evaluate the ability of a PROTAC to passively diffuse across a lipid membrane, which is a key factor for cellular uptake.[11]

  • Detailed Protocol:

    • Membrane Preparation: A filter plate is coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane.

    • Compound Addition: The test PROTAC is added to a donor plate (typically at a pH of 7.4). The acceptor plate is filled with a buffer solution.

    • Incubation: The donor plate is placed on top of the filter (acceptor) plate, and the "sandwich" is incubated for a set period (e.g., 4-16 hours) to allow the compound to diffuse from the donor to the acceptor compartment.

    • Concentration Measurement: After incubation, the concentrations of the PROTAC in the donor, acceptor, and reference wells are measured, typically by UV-Vis spectroscopy or LC-MS/MS.

    • Data Analysis: The effective permeability (Pe) is calculated using established formulas that account for the concentration changes over time and the membrane surface area.

Visualizing the PROTAC Stability Assessment Workflow

The following diagrams illustrate the logical flow of experiments to characterize the cellular stability and activity of a novel PROTAC.

PROTAC_Stability_Workflow cluster_synthesis PROTAC Design & Synthesis cluster_biochemical Biochemical & In Vitro Assays cluster_cellular Cell-Based Assays cluster_analysis Data Analysis & Optimization PROTAC Novel PROTAC (e.g., this compound) Metabolic_Stability Metabolic Stability (Liver Microsomes) PROTAC->Metabolic_Stability Permeability Cell Permeability (PAMPA / Caco-2) PROTAC->Permeability Target_Degradation Target Degradation (Western Blot / HTRF) Metabolic_Stability->Target_Degradation Sufficient Stability? Permeability->Target_Degradation Sufficient Permeability? Ternary_Complex Ternary Complex Formation (NanoBRET / TR-FRET) Target_Degradation->Ternary_Complex Degradation Observed? Cytotoxicity Cytotoxicity (CTG / CCK-8) Ternary_Complex->Cytotoxicity Complex Forms? Analysis Analyze DC50, Dmax, Half-life, Permeability Cytotoxicity->Analysis Optimization Lead Optimization (Modify Linker, Ligands) Analysis->Optimization PROTAC_MoA cluster_0 PROTAC-Mediated Degradation Pathway PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3 E3 Ligase E3->Ternary_Complex Ubiquitination Poly-Ubiquitination Ternary_Complex->Ubiquitination Ub Transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Degraded POI + Recycled PROTAC Proteasome->Degradation Degradation

References

Navigating the Off-Target Maze: A Comparative Guide to PROTACs with Flexible PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the promise of Proteolysis Targeting Chimeras (PROTACs) in selectively degrading disease-causing proteins is immense. However, the potential for off-target effects remains a critical hurdle in their clinical translation. The linker, the component that tethers the target-binding warhead to the E3 ligase recruiter, plays a pivotal role in determining a PROTAC's efficacy and, crucially, its selectivity. This guide provides an objective comparison of the off-target effects associated with PROTACs featuring flexible polyethylene glycol (PEG) linkers against alternative linker strategies, supported by experimental data and detailed protocols.

The fundamental principle of a PROTAC is to induce proximity between a target protein and an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[1] While the warhead and E3 ligase ligand dictate the primary binding events, the linker's length, composition, and flexibility are critical in orchestrating the formation of a stable and productive ternary complex.[2] An improperly designed linker can lead to unfavorable geometries, resulting in reduced on-target degradation or, more concerningly, the recruitment and degradation of unintended off-target proteins.[3]

Flexible PEG linkers are frequently employed in PROTAC design due to their ability to enhance solubility and cell permeability.[2] However, their conformational freedom can also be a double-edged sword. This flexibility may allow for the formation of multiple, less-defined ternary complexes, potentially increasing the likelihood of engaging and degrading off-target proteins.[4] In contrast, more rigid linkers, which often incorporate cyclic structures, can pre-organize the PROTAC into a more defined bioactive conformation, which may enhance selectivity by disfavoring the formation of off-target ternary complexes.[4][5]

Data Presentation: A Comparative Look at Off-Target Profiles

The following tables summarize quantitative data from various studies to provide a comparative perspective on the on- and off-target effects of PROTACs with different linker architectures. It is important to note that direct comparisons across different studies can be challenging due to variations in target proteins, E3 ligases, and experimental conditions.

Table 1: On-Target and Off-Target Profile of a BRD4-Targeting PROTAC with a Flexible PEG Linker

PROTACTarget ProteinLinker TypeOn-Target Degradation (DC50)Key Off-Target Proteins DegradedReference
MZ1 BRD4PEG/Alkyl~15 nMBRD2, BRD3[1]

This table illustrates that while MZ1 is a potent degrader of its intended target, BRD4, its flexible linker allows for the degradation of other BET family proteins, BRD2 and BRD3.

Table 2: Comparative Off-Target Analysis of PROTACs with Different Linkers

Target ProteinE3 LigaseLinker TypeLinker CompositionDC50 (On-Target)Notable Off-Target EffectsReference(s)
CRBN CRBNAlkylNine-atom alkyl chainConcentration-dependentNot specified[1]
CRBN CRBNPEGThree PEG unitsWeak degradationThe incorporation of oxygen in place of CH2 groups appeared to inhibit PROTAC activity.[1]
EGFR/HER2 VHLPEG/AlkylLapatinib-based with a specific PEG/alkyl linkerDegrades both-[1]
EGFR VHLPEG/AlkylExtension of the above linker by one PEG unitSelective for EGFRAbolished HER2 degradation, demonstrating that minor changes in linker length can significantly impact selectivity.[1][1]
Various CRBNVariousPomalidomide-based with diverse linker chemistriesVariedNearly all profiled PROTACs exhibited off-target degradation of Zinc-Finger (ZF) domains.[6]

This table highlights how linker composition and length can dramatically influence a PROTAC's selectivity, even when targeting the same protein and utilizing the same E3 ligase.

Mandatory Visualizations

PROTAC_Mechanism PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Target Target Protein (POI) Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub Transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Degraded Target Proteasome->Degradation Degradation

Experimental_Workflow cluster_discovery Discovery Phase cluster_validation Validation Phase Cell_Treatment Cell Treatment with PROTAC (Dose and Time Course) Lysis Cell Lysis & Protein Digestion Cell_Treatment->Lysis Proteomics Global Proteomics (LC-MS/MS) Lysis->Proteomics Data_Analysis Data Analysis to Identify Downregulated Proteins Proteomics->Data_Analysis Western_Blot Western Blot (Validate specific off-targets) Data_Analysis->Western_Blot Potential Off-Targets CETSA CETSA (Confirm target engagement) Data_Analysis->CETSA Potential Off-Targets

Linker_Flexibility cluster_flexible Flexible PEG Linker cluster_rigid Rigid Linker flex_PROTAC PROTAC flex_Ternary1 Productive Ternary Complex flex_PROTAC->flex_Ternary1 flex_Ternary2 Non-Productive/ Off-Target Complex flex_PROTAC->flex_Ternary2 flex_Target Target flex_Target->flex_Ternary1 flex_Target->flex_Ternary2 flex_E3 E3 Ligase flex_E3->flex_Ternary1 flex_E3->flex_Ternary2 rigid_PROTAC PROTAC rigid_Ternary Selective Ternary Complex rigid_PROTAC->rigid_Ternary rigid_Target Target rigid_Target->rigid_Ternary rigid_E3 E3 Ligase rigid_E3->rigid_Ternary

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate evaluation and comparison of PROTACs.

Mass Spectrometry-Based Proteomics for Global Off-Target Analysis

This protocol outlines a general workflow for identifying and quantifying changes in the proteome following PROTAC treatment.

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density to achieve 70-80% confluency.

    • Treat cells with varying concentrations of the PROTAC for a specified duration (e.g., 24 hours), including a vehicle control (e.g., DMSO).

  • Cell Lysis and Protein Digestion:

    • Wash cells with ice-cold PBS and lyse using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Reduce, alkylate, and digest equal amounts of protein from each sample into peptides using an enzyme such as trypsin.

  • Isobaric Labeling (e.g., TMT or iTRAQ):

    • Label the peptide samples from different treatment conditions with isobaric tags according to the manufacturer's protocol. This allows for multiplexing and accurate relative quantification of proteins across samples.[7]

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS):

    • Combine the labeled peptide samples and analyze them by LC-MS/MS. The peptides are separated by liquid chromatography and fragmented in the mass spectrometer to determine their sequence and relative abundance.

  • Data Analysis:

    • Process the raw mass spectrometry data using appropriate software (e.g., MaxQuant, Proteome Discoverer) to identify and quantify proteins.

    • Proteins that show a significant and dose-dependent decrease in abundance in the PROTAC-treated samples compared to controls are considered potential off-targets.

Western Blot for Validation of Off-Target Degradation

This is a standard method to confirm the degradation of specific proteins identified from the proteomics screen.

  • Sample Preparation:

    • Prepare cell lysates as described in the proteomics protocol.

    • Normalize the protein concentration for all samples.

    • Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes to denature the proteins.

  • SDS-PAGE and Protein Transfer:

    • Load equal amounts of protein per lane of an SDS-PAGE gel and separate the proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific to the potential off-target protein overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.

    • Quantify the band intensities using densitometry software. Normalize the intensity of the target protein band to a loading control (e.g., GAPDH, β-actin).

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is used to confirm that the PROTAC physically interacts with potential off-target proteins within the cell.

  • Cell Treatment:

    • Treat intact cells with the PROTAC or vehicle control and incubate at 37°C.

  • Heat Challenge:

    • Heat the cell suspensions to a range of temperatures in a PCR machine.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells and separate the soluble protein fraction from the precipitated aggregates by centrifugation.

  • Analysis:

    • The binding of the PROTAC can stabilize a protein, leading to a higher melting temperature. This thermal shift can be detected by analyzing the soluble protein fraction by Western Blot or mass spectrometry.[7] An increase in the amount of soluble protein at higher temperatures in the presence of the PROTAC indicates target engagement.

Conclusion

The choice of linker is a critical determinant of a PROTAC's success, profoundly influencing its efficacy, selectivity, and overall therapeutic potential. While flexible PEG linkers offer advantages in terms of solubility and permeability, their conformational freedom can contribute to off-target effects. The comparative data, though still emerging, suggests that a move towards more rigid and structurally defined linkers may be a key strategy for enhancing the selectivity of next-generation PROTACs. The experimental protocols outlined in this guide provide a robust framework for the systematic evaluation of on- and off-target effects, enabling a more rational approach to linker design. As our understanding of the structural biology of ternary complexes deepens, we can anticipate the development of computational tools that will further guide the design of highly selective and potent protein degraders, minimizing off-target liabilities and accelerating their path to the clinic.

References

A Comparative Analysis of Ald-CH2-PEG3-CH2-Boc and Related PROTAC Linkers on Degradation Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the rapidly evolving field of targeted protein degradation, the linker component of Proteolysis Targeting Chimeras (PROTACs) plays a pivotal role in determining their efficacy. This guide provides a comparative analysis of the degradation efficiency (DC50) of PROTACs, with a focus on those incorporating the Ald-CH2-PEG3-CH2-Boc linker and its analogues targeting the Serum/Glucocorticoid-Regulated Kinase 3 (SGK3).

Unveiling the Impact of Linker Length on PROTAC Potency

Recent studies have highlighted the critical influence of linker composition and length on the ability of a PROTAC to induce the degradation of its target protein. Research into SGK3 kinase degraders has provided valuable insights into how modifying the polyethylene glycol (PEG) linker length can dramatically alter the half-maximal degradation concentration (DC50), a key measure of PROTAC potency.

A notable study in this area systematically varied the PEG linker length in a series of SGK3-targeting PROTACs, revealing an optimal length for achieving maximal degradation. The data underscores the necessity of fine-tuning the linker to ensure productive ternary complex formation between the target protein, the PROTAC, and the E3 ligase.

Comparative Degradation Efficiency (DC50) of SGK3 PROTACs

The following table summarizes the degradation efficiency of a series of SGK3 PROTACs with varying PEG linker lengths. The PROTACs consist of the SGK3 inhibitor (308-R) and the von Hippel-Lindau (VHL) E3 ligase ligand (VH032). The this compound linker is a specific example of a 3-unit PEG linker used in the synthesis of SGK3 kinase PROTAC degraders.[1][2][3][4] The data presented here is based on PROTACs with similar structural motifs.[1][5]

PROTAC CompoundLinker CompositionDC50 (nM)Maximum Degradation (Dmax) (%)Cell LineTreatment Time (h)
DAT5 2xPEG units>1000<50HEK29348
DAT1 3xPEG units~1000~60HEK29348
SGK3-PROTAC1 (DAT8) Optimized 3-unit PEG linker<100>80HEK2932
DAT6 4xPEG units<100 >80 HEK29348
DAT7 5xPEG units>1000<50HEK29348

Data Interpretation: The table clearly demonstrates a structure-activity relationship where the linker length significantly impacts the degradation potency of SGK3 PROTACs. A PROTAC with a 4-unit PEG linker (DAT6) and an optimized 3-unit PEG linker (SGK3-PROTAC1) exhibited the most potent degradation of SGK3, with DC50 values below 100 nM.[1][6] In contrast, PROTACs with shorter (2-unit) or longer (5-unit) PEG linkers were substantially less effective.[1] This highlights the existence of an optimal linker length for this particular target and E3 ligase combination.

Visualizing the PROTAC Mechanism and Experimental Workflow

To better understand the processes involved, the following diagrams illustrate the PROTAC mechanism of action and the experimental workflow for determining DC50 values.

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Ubiquitination and Degradation PROTAC PROTAC (e.g., with this compound linker) POI Target Protein (e.g., SGK3) PROTAC->POI Binds to Target E3 E3 Ubiquitin Ligase (e.g., VHL) PROTAC->E3 Recruits E3 Ligase Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary E3->Ternary Ub_POI Poly-ubiquitinated Target Protein Ternary->Ub_POI Ubiquitination Ub Ubiquitin (Ub) Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded Degraded Protein Fragments Proteasome->Degraded Degradation

Caption: Mechanism of Action for a PROTAC containing the this compound linker.

DC50_Workflow cluster_cell_culture 1. Cell Culture and Treatment cluster_protein_analysis 2. Protein Extraction and Quantification cluster_western_blot 3. Western Blot Analysis cluster_data_analysis 4. Data Analysis A Seed cells (e.g., HEK293) in multi-well plates B Treat cells with varying concentrations of PROTAC A->B C Incubate for a defined period (e.g., 2, 24, or 48 hours) B->C D Lyse cells to extract proteins C->D E Quantify total protein concentration (e.g., BCA assay) D->E F Separate proteins by SDS-PAGE E->F G Transfer proteins to a membrane F->G H Probe with primary antibodies (anti-target, anti-loading control) G->H I Incubate with secondary antibodies H->I J Visualize and quantify band intensity I->J K Normalize target protein levels to loading control J->K L Plot % degradation vs. PROTAC concentration K->L M Calculate DC50 value using non-linear regression L->M

Caption: Experimental workflow for determining the DC50 value of a PROTAC.

Experimental Protocols

The determination of DC50 values is a critical step in the evaluation of PROTAC efficacy. The following is a detailed protocol for a Western blot-based degradation assay.

Western Blot Protocol for PROTAC-Mediated Protein Degradation

1. Cell Culture and Treatment:

  • Cell Seeding: Seed a suitable cell line (e.g., HEK293) in 6-well plates at a density that ensures 70-80% confluency at the time of treatment.[1]

  • PROTAC Treatment: Prepare serial dilutions of the PROTAC compounds in cell culture medium. Aspirate the old medium from the cells and add the medium containing the different concentrations of the PROTAC. Include a vehicle control (e.g., DMSO).[1]

  • Incubation: Incubate the cells for the desired time period (e.g., 2, 24, or 48 hours) at 37°C in a humidified incubator with 5% CO2.[1]

2. Cell Lysis and Protein Quantification:

  • Lysis: After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS). Add an appropriate volume of lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. Scrape the cells and transfer the lysate to a microcentrifuge tube.[1]

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method such as the bicinchoninic acid (BCA) assay to ensure equal protein loading for the subsequent steps.[1]

3. SDS-PAGE and Western Blotting:

  • Sample Preparation: Mix a standardized amount of protein from each lysate with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.

  • Electrophoresis: Load the samples onto a polyacrylamide gel (SDS-PAGE) and run the gel to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-SGK3) and a primary antibody for a loading control (e.g., anti-GAPDH or anti-β-actin) overnight at 4°C.

  • Washing: Wash the membrane several times with TBST to remove unbound primary antibodies.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

4. Data Analysis:

  • Quantification: Quantify the band intensities using densitometry software.

  • Normalization: Normalize the intensity of the target protein band to the intensity of the corresponding loading control band for each sample.

  • DC50 Calculation: Calculate the percentage of protein degradation for each PROTAC concentration relative to the vehicle control. Plot the percentage of degradation against the logarithm of the PROTAC concentration and fit the data to a dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the DC50 value.[1]

Conclusion

The strategic design of the linker is a critical determinant of PROTAC efficacy. As demonstrated with SGK3-targeting PROTACs, variations in PEG linker length can lead to significant differences in degradation potency. The this compound linker and its analogues represent a key class of linkers for which optimal length must be empirically determined to achieve maximal therapeutic effect. The provided experimental protocols offer a robust framework for researchers to quantify and compare the degradation efficiency of novel PROTAC molecules.

References

Conformational Analysis of PROTACs: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of PROTACs featuring PEG-based linkers, supported by experimental data and protocols.

In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a transformative therapeutic modality.[1] These heterobifunctional molecules co-opt the cell's ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[2] A critical, yet often underestimated, component of a PROTAC is the linker that connects the target-binding warhead to the E3 ligase-recruiting moiety.[1][3] While specific conformational analysis data for PROTACs with the "Ald-CH2-PEG3-CH2-Boc" linker is not extensively published, this guide provides a framework for analysis by comparing analogous polyethylene glycol (PEG) based linkers.

The length, flexibility, and chemical composition of the linker are pivotal in determining a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[2][3] PEG linkers are frequently utilized due to their hydrophilicity, biocompatibility, and the ease with which their length can be adjusted.[2]

The Pivotal Role of the Linker in PROTAC Function

The linker is not a passive spacer; it critically influences several key parameters:

  • Ternary Complex Formation : The linker's length and geometry must be optimal to facilitate the formation of a stable and productive ternary complex, which consists of the target protein, the PROTAC, and an E3 ubiquitin ligase.[1] A stable ternary complex is a prerequisite for efficient ubiquitination of the target protein.[1]

  • Physicochemical Properties : The linker composition affects the PROTAC's solubility and cell permeability. Hydrophilic linkers like PEG can enhance aqueous solubility, while more hydrophobic linkers can improve cell permeability.[4]

  • Binding Affinity : In some cases, shorter linkers can lead to steric clashes between the target protein and the E3 ligase, reducing the binding affinity of the PROTAC.[3]

Quantitative Comparison of PROTAC Performance with Varying Linker Types

The efficacy of a PROTAC is primarily assessed by its ability to induce the degradation of the target protein. Key metrics include the half-maximal degradation concentration (DC50) and the maximum percentage of target protein degradation (Dmax). The following tables summarize representative data from various studies to illustrate the impact of different linker types on PROTAC performance.

Table 1: In Vitro Degradation of BRD4 with PEG Linkers of Varying Lengths [2]

LinkerDC50 (nM)Dmax (%)
PEG35585
PEG42095
PEG515>98
PEG63092

A lower DC50 value indicates higher potency. Dmax represents the maximum degradation percentage.

Table 2: Comparison of Different Linker Classes on BTK Degradation [5]

Linker ClassRepresentative Linker TypeTarget ProteinE3 LigaseDC50 (nM)Dmax (%)
Alkyl/EtherAlkyl/Ether ChainsBruton's Tyrosine Kinase (BTK)Cereblon (CRBN)1-40>85
PEGPEG ChainsBruton's Tyrosine Kinase (BTK)Cereblon (CRBN)10-100>90
RigidPiperazine/AlkyneBruton's Tyrosine Kinase (BTK)Cereblon (CRBN)5-50>90

Note: Direct comparisons across different studies can be challenging due to variations in target proteins, E3 ligases, and experimental conditions.[5]

Experimental Protocols for Conformational Analysis

Detailed and reproducible experimental protocols are essential for the accurate evaluation and comparison of PROTACs.[2]

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure and intermolecular interactions of organic compounds.[] It is a powerful tool for determining the three-dimensional structure of PROTACs and their complexes in solution.[][7]

  • Sample Preparation : Dissolve the PROTAC in a suitable deuterated solvent (e.g., DMSO-d6, Chloroform-d).

  • Data Acquisition : Acquire a standard set of 1D (¹H) and 2D (COSY, HSQC, HMBC, NOESY) NMR spectra.

  • Structure Calculation : Use the distance and dihedral angle restraints derived from the NMR data to calculate the solution structure of the PROTAC.

  • Ternary Complex Analysis : Titrate the target protein and E3 ligase into the NMR sample of the PROTAC to observe chemical shift perturbations and identify the binding interfaces.[8]

2. X-ray Crystallography

X-ray crystallography can provide high-resolution structural information of the PROTAC-induced ternary complex.[9][10]

  • Protein Expression and Purification : Overexpress and purify the target protein and the E3 ligase complex.[9]

  • Ternary Complex Formation : Incubate the PROTAC with the target protein and E3 ligase to form the ternary complex.[9]

  • Crystallization : Screen for crystallization conditions using various techniques (e.g., vapor diffusion).

  • Structure Determination : Collect X-ray diffraction data and solve the crystal structure of the ternary complex.

3. Computational Modeling

Computational approaches can rapidly screen the vast chemical space of potential PROTACs and model the structure of the ternary complex.[11][12]

  • Conformational Sampling : Use molecular dynamics (MD) simulations to explore the conformational landscape of the PROTAC linker.[13]

  • Ternary Complex Modeling : Employ docking and MD simulations to predict the structure of the PROTAC-induced ternary complex.[12][14]

  • Free Energy Calculations : Calculate the binding free energies to assess the stability of the ternary complex.[15]

4. Western Blot for Protein Degradation

This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.[2]

  • Cell Culture and Treatment : Culture cells and treat with varying concentrations of the PROTAC for a specified time.

  • Cell Lysis : Lyse the cells to extract total protein.

  • SDS-PAGE and Western Blotting : Separate proteins by size using SDS-PAGE, transfer to a membrane, and probe with antibodies specific for the target protein and a loading control.

  • Quantification : Densitometry is used to quantify the protein bands and determine the extent of degradation.

Visualizing PROTAC Mechanisms and Workflows

PROTAC-Mediated Protein Degradation Pathway

PROTAC_Pathway PROTAC PROTAC TernaryComplex Ternary Complex (Target-PROTAC-E3) PROTAC->TernaryComplex Target Target Protein (e.g., BRD4) Target->TernaryComplex E3Ligase E3 Ubiquitin Ligase (e.g., VHL, CRBN) E3Ligase->TernaryComplex Ubiquitylation Ubiquitylation TernaryComplex->Ubiquitylation Ub Ubiquitin Ub->Ubiquitylation E1, E2 Proteasome 26S Proteasome Ubiquitylation->Proteasome Degradation Target Protein Degradation Proteasome->Degradation Workflow cluster_computational Computational Analysis cluster_experimental Experimental Validation cluster_biological Biological Evaluation CompModel Computational Modeling (MD, Docking) ConformationalEnsemble Conformational Ensemble CompModel->ConformationalEnsemble TernaryModel Ternary Complex Model CompModel->TernaryModel Xtal X-ray Crystallography TernaryModel->Xtal NMR NMR Spectroscopy SolutionStructure Solution Structure NMR->SolutionStructure CrystalStructure Crystal Structure Xtal->CrystalStructure DegradationData Degradation Data (DC50, Dmax) SolutionStructure->DegradationData CrystalStructure->DegradationData WesternBlot Western Blot WesternBlot->DegradationData

References

Navigating the In Vivo Landscape: A Comparative Guide to Aldehyde-Based Linker Stability

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rational design of effective bioconjugates, such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), is critically dependent on the stability of the chemical linker connecting the targeting moiety to the payload. This guide provides a comparative analysis of the in vivo stability of aldehyde-based linkers, with a focus on structures like Ald-CH2-PEG3-CH2-Boc, against other common linker technologies. While direct in vivo stability data for the specific this compound linker is not extensively published, this guide leverages available experimental data for analogous linker chemistries to provide a robust framework for evaluation.

The in vivo fate of a bioconjugate is intrinsically linked to the stability of its linker.[1] An ideal linker maintains its integrity in circulation to prevent premature payload release, which can lead to off-target toxicity and reduced therapeutic efficacy.[2] The this compound linker belongs to the class of aldehyde-based linkers, which are often utilized for their specific reactivity and the stable bonds they can form.[3][4] The inclusion of a polyethylene glycol (PEG) spacer, in this case, a PEG3 unit, is a common strategy to enhance solubility, reduce aggregation, and improve the pharmacokinetic profile of the entire conjugate.[5][6]

Comparative Analysis of Linker Stability

The stability of a linker in vivo is often characterized by its plasma half-life. The following table summarizes representative half-life data for different classes of linkers, providing a basis for comparing the expected performance of aldehyde-based linkages.

Linker TypeExample LinkageTypical Half-life (in human plasma)Key Characteristics
Aldehyde-Based (Hydrazone) Hydrazone~2-3 days (acid-cleavable)Forms a stable bond that can be designed for acid-mediated cleavage in the tumor microenvironment.[7]
Protease-Cleavable Valine-Citrulline~12 daysStable in circulation but cleaved by specific proteases (e.g., Cathepsin B) that are upregulated in tumor cells.[7]
Non-Cleavable Thioether (e.g., from SMCC)~10.4 daysHighly stable bond, relying on the degradation of the antibody backbone to release the payload.[7]
"Next-Gen" Maleimide DiiodomaleimideImproved stability over traditional maleimidesOffers rapid reaction rates with reduced hydrolysis and improved plasma stability.[8]
Strain-Promoted Click Chemistry TriazoleHighly stableBioorthogonal reaction with high specificity and efficiency, forming a very stable linkage.[8]

Key Insights:

  • Aldehyde-based linkers that form hydrazone bonds offer a balance between stability in circulation and controlled release in the acidic tumor environment.[7]

  • For applications requiring high systemic stability, non-cleavable linkers like thioethers or those formed via click chemistry may be more suitable.[7][8]

  • The PEG component of the this compound linker is expected to contribute positively to its in vivo performance by improving its pharmacokinetic properties.[5][6]

Experimental Evaluation of In Vivo Linker Stability

A robust pharmacokinetic (PK) study is essential to definitively determine the in vivo stability of a linker. The following is a generalized protocol for such a study in a murine model.

Experimental Protocol: In Vivo Pharmacokinetic Study

1. Animal Model:

  • Species: BALB/c mice (or other appropriate strain)

  • Group Size: 3-5 animals per time point to ensure statistical significance.[1]

2. Dosing and Formulation:

  • Test Article: The bioconjugate of interest (e.g., an ADC) featuring the this compound linker.

  • Route of Administration: Typically intravenous (IV) to assess circulation stability.[1]

  • Dose Level: A common starting point is in the range of 1-10 mg/kg.[1]

  • Formulation: The conjugate is formulated in a suitable vehicle, such as sterile phosphate-buffered saline (PBS).[7]

3. Blood Sampling:

  • Time Points: Blood samples are collected at multiple time points post-administration (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24, 48, 72 hours) to accurately define the PK profile.[1]

  • Sample Preparation: Blood is collected into tubes containing an anticoagulant (e.g., EDTA). Plasma is separated by centrifugation and stored at -80°C until analysis.[7]

4. Bioanalytical Methods:

  • Enzyme-Linked Immunosorbent Assay (ELISA): Used to quantify the total antibody and the antibody-drug conjugate concentrations in the plasma samples. This helps to determine the rate of drug deconjugation.[7][9]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive method used to quantify the concentration of the free payload (the drug that has been released from the linker) in the plasma.[2][7]

5. Data Analysis:

  • The plasma concentrations of the total antibody, ADC, and free payload are plotted against time.

  • Pharmacokinetic parameters, including the half-life (t½) of the ADC, are calculated to provide a quantitative measure of the linker's in vivo stability.[7]

The following diagram illustrates the general workflow for assessing the in vivo stability of a linker.

G cluster_preclinical In Vivo Pharmacokinetic Study cluster_data_analysis Data Analysis & Interpretation animal_dosing Animal Dosing (e.g., IV injection in mice) blood_sampling Serial Blood Sampling animal_dosing->blood_sampling Time plasma_separation Plasma Separation (Centrifugation) blood_sampling->plasma_separation elisa ELISA (Total Antibody & ADC) plasma_separation->elisa lcms LC-MS/MS (Free Payload) plasma_separation->lcms pk_modeling Pharmacokinetic Modeling elisa->pk_modeling lcms->pk_modeling stability_assessment Linker Stability Assessment (Half-life Calculation) pk_modeling->stability_assessment

Experimental workflow for in vivo linker stability assessment.

Signaling Pathways and Logical Relationships

The stability of the linker directly influences the mechanism of action of bioconjugates like ADCs. A stable linker ensures that the cytotoxic payload is delivered specifically to the target cells.

G cluster_circulation Systemic Circulation cluster_target_cell Target Cell Environment cluster_off_target Off-Target Effects ADC_stable ADC with Stable Linker ADC_internalized ADC Internalization ADC_stable->ADC_internalized Targeting Payload_release Payload Release (e.g., lysosomal degradation) ADC_internalized->Payload_release Cell_death Apoptosis / Cell Death Payload_release->Cell_death Premature_release Premature Payload Release (Unstable Linker) Toxicity Systemic Toxicity Premature_release->Toxicity ADC_unstable ADC with Unstable Linker ADC_unstable->Premature_release

Impact of linker stability on ADC mechanism of action.

References

Navigating the PROTAC Linker Landscape: A Comparative Guide to PEG-Based Degraders Targeting SGK3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: This guide provides an objective comparison of PROTACs utilizing PEG-based linkers for the degradation of the SGK3 kinase, with a focus on the impact of linker length on degradation efficiency. The insights are drawn from a key study that systematically evaluated a series of PROTACs, including a close analogue to those synthesized with Ald-CH2-PEG3-CH2-Boc.

Proteolysis-targeting chimeras (PROTACs) have emerged as a powerful therapeutic modality that hijacks the cell's ubiquitin-proteasome system to selectively eliminate disease-causing proteins. The linker connecting the target-binding ligand and the E3 ligase-recruiting element is a critical component of a PROTAC, profoundly influencing its efficacy and pharmacokinetic properties. This guide delves into a case study of PROTACs developed to degrade Serum/Glucocorticoid Regulated Kinase 3 (SGK3), a protein kinase implicated in cancer cell survival and resistance to therapy.[1][2][3][4]

Case Study: Optimizing a PEG Linker for Selective SGK3 Degradation

In a notable study, researchers developed a series of PROTACs to target SGK3.[1][2] The initial design, named DAT1, utilized a linker with three polyethylene glycol (PEG) units, which is structurally analogous to linkers derived from this compound.[1][2] This first-generation PROTAC demonstrated the feasibility of degrading SGK3, showing a 60% reduction in SGK3 expression at 1 µM and 75% at 10 µM in HEK293 cells after 48 hours.[1][2]

To enhance the degradation potency, a systematic evaluation of the linker length was undertaken, leading to the development of second-generation PROTACs. This comparative analysis revealed that the linker length is a crucial determinant of the PROTAC's efficacy.

Data Presentation: Impact of PEG Linker Length on SGK3 Degradation

The following table summarizes the degradation efficiency of various SGK3-targeting PROTACs with different PEG linker lengths. The data clearly illustrates that a PROTAC with a four-unit PEG linker (DAT6, later named SGK3-PROTAC1) exhibited the most potent degradation of SGK3.

PROTAC NameLinker CompositionDegradation Efficiency of SGK3 in HEK293 cells
DAT52 x PEG units+ (>50% degradation at 10 µM)
DAT1 3 x PEG units ++ (>50% degradation at 1 µM)
DAT6 (SGK3-PROTAC1) 4 x PEG units (13 atoms) ++++ (>60% degradation at 0.1 µM)
DAT75 x PEG units+++ (>50% degradation at 0.1 µM)

Data adapted from "Design and Characterization of SGK3-PROTAC1, an Isoform Specific SGK3 Kinase PROTAC Degrader". Degradation was assessed after 48 hours of treatment.[1][2]

Key Finding: The optimal linker length for this specific SGK3 PROTAC was determined to be four PEG units, as demonstrated by the superior potency of SGK3-PROTAC1 (DAT6)[1][2]. This highlights the critical need for empirical optimization of linker length in PROTAC design.

Signaling Pathway and Mechanism of Action

SGK3 is a downstream effector in the PI3K/Akt signaling pathway, which is frequently hyperactivated in cancer.[1][5] SGK3 can compensate for the loss of Akt activity, promoting cell survival and resistance to PI3K and Akt inhibitors.[1][2][3][4] The developed SGK3-PROTACs work by inducing the formation of a ternary complex between SGK3 and the von Hippel-Lindau (VHL) E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of SGK3.

SGK3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_protac PROTAC Action Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 mTORC2 mTORC2 PIP3->mTORC2 Akt Akt PDK1->Akt phosphorylates SGK3 SGK3 PDK1->SGK3 phosphorylates mTORC2->Akt phosphorylates mTORC2->SGK3 phosphorylates Cell_Survival_Proliferation Cell Survival & Proliferation Akt->Cell_Survival_Proliferation SGK3->Cell_Survival_Proliferation Proteasome 26S Proteasome SGK3->Proteasome targeted to SGK3_PROTAC1 SGK3-PROTAC1 SGK3_PROTAC1->SGK3 binds VHL VHL E3 Ligase SGK3_PROTAC1->VHL binds Ubiquitin Ubiquitin VHL->Ubiquitin Ubiquitin->SGK3 ubiquitinates Degraded_SGK3 Degraded SGK3 Proteasome->Degraded_SGK3

Caption: SGK3 signaling pathway and the mechanism of SGK3-PROTAC1-mediated degradation.

Experimental Protocols

The following are generalized protocols based on the methodologies described in the cited research for evaluating PROTAC-mediated protein degradation.

Cell Culture and Treatment
  • Cell Lines: HEK293 (human embryonic kidney), ZR-75-1, and CAMA-1 (human breast cancer) cells were utilized.[1][2]

  • Culture Conditions: Cells were maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • PROTAC Treatment: Cells were seeded in appropriate culture plates and allowed to adhere overnight. The following day, the media was replaced with fresh media containing the desired concentrations of the PROTACs or DMSO as a vehicle control. Cells were incubated for the specified durations (e.g., 8, 16, 24, 48 hours).[1][2]

Western Blot Analysis for Protein Degradation

This protocol outlines the key steps for quantifying the degradation of a target protein.

Western_Blot_Workflow Cell_Treatment 1. Cell Treatment with PROTAC Cell_Lysis 2. Cell Lysis to Extract Proteins Cell_Treatment->Cell_Lysis Protein_Quantification 3. Protein Quantification (e.g., BCA Assay) Cell_Lysis->Protein_Quantification SDS_PAGE 4. SDS-PAGE for Protein Separation by Size Protein_Quantification->SDS_PAGE Protein_Transfer 5. Transfer of Proteins to a Membrane (e.g., PVDF) SDS_PAGE->Protein_Transfer Blocking 6. Blocking to Prevent Non-specific Antibody Binding Protein_Transfer->Blocking Primary_Antibody 7. Incubation with Primary Antibody (e.g., anti-SGK3) Blocking->Primary_Antibody Secondary_Antibody 8. Incubation with HRP-conjugated Secondary Antibody Primary_Antibody->Secondary_Antibody Detection 9. Chemiluminescent Detection Secondary_Antibody->Detection Data_Analysis 10. Densitometry and Data Analysis to Determine DC50 and Dmax Detection->Data_Analysis

Caption: A generalized workflow for Western Blot analysis of PROTAC-mediated protein degradation.

Detailed Steps:

  • Lysate Preparation: After treatment, cells were washed with ice-cold phosphate-buffered saline (PBS) and lysed in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in the lysates was determined using a BCA protein assay.

  • SDS-PAGE and Western Blotting: Equal amounts of protein were separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membranes were blocked and then incubated with primary antibodies specific for the target protein (e.g., SGK3) and a loading control (e.g., GAPDH or β-actin). Subsequently, membranes were incubated with horseradish peroxidase (HRP)-conjugated secondary antibodies.

  • Detection and Analysis: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities were quantified using densitometry software, and the target protein levels were normalized to the loading control. The half-maximal degradation concentration (DC50) and the maximum degradation (Dmax) were then calculated.[6][7]

Conclusion

The case study of SGK3-targeting PROTACs provides compelling evidence for the critical role of the linker in determining the efficacy of a protein degrader. While a three-PEG-unit linker, analogous to one synthesized from this compound, demonstrated initial success, systematic optimization revealed that a four-PEG-unit linker yielded a significantly more potent degrader. This underscores the necessity of empirical linker length optimization in the rational design of effective PROTACs. The experimental protocols and workflows detailed in this guide provide a framework for researchers to conduct similar comparative studies for their targets of interest.

References

Safety Operating Guide

Proper Disposal of Ald-CH2-PEG3-CH2-Boc: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of Ald-CH2-PEG3-CH2-Boc, a PROTAC linker used in the synthesis of SGK3 kinase PROTAC degraders, is critical for maintaining laboratory safety and environmental compliance.[1] This guide provides a step-by-step protocol for the safe handling and disposal of this chemical, addressing its unique structure which includes an aldehyde, a polyethylene glycol (PEG) linker, and a tert-butyloxycarbonyl (Boc)-protected amine.

Immediate Safety and Handling Precautions

Before handling this compound, it is imperative to consult the substance's specific Safety Data Sheet (SDS). In the absence of a specific SDS, the compound should be treated with the caution required for a laboratory chemical of unknown toxicity.

Personal Protective Equipment (PPE):

A comprehensive personal protective equipment strategy is the first line of defense against potential exposure. The following table summarizes the recommended PPE when handling this compound.

PPE CategorySpecific RequirementsRationale
Hand Protection Nitrile or other chemical-resistant gloves. Double gloving is recommended.Prevents skin contact with the chemical.
Eye and Face Protection Chemical safety goggles and a face shield.Protects against splashes and airborne particles.
Respiratory Protection A NIOSH-approved respirator.Necessary when handling the powder outside of a certified chemical fume hood to prevent inhalation.
Body Protection A lab coat or chemical-resistant apron.Protects skin and personal clothing from contamination.
Foot Protection Closed-toe shoes.Standard laboratory practice to protect feet from spills.

Step-by-Step Disposal Protocol

The disposal of this compound requires a multi-faceted approach that addresses each of its functional groups: the aldehyde, the PEG linker, and the Boc-protected amine.

1. Initial Assessment:

  • Contamination Check: Determine if the this compound waste is mixed with other hazardous substances. If contaminated, the entire mixture must be treated as hazardous waste according to the regulations for the most hazardous component.

  • Quantity Assessment: The volume of waste will influence the disposal route. Small research-generated quantities (typically <100 mL) may have different disposal options than large, bulk quantities.

2. Waste Collection and Storage:

  • Container Selection: Collect this compound waste in a clearly labeled, sealed, and chemically compatible container. High-density polyethylene (HDPE) or low-density polyethylene (LDPE) are generally suitable for short-term storage. However, always pre-test for your specific application.

  • Labeling: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound waste," the date of accumulation, and any associated hazards.

  • Segregation: Do not mix this waste stream with other chemical wastes unless explicitly permitted by your institution's waste management guidelines. Store the waste container in a designated, well-ventilated, and secure area.

Container MaterialChemical Compatibility with Aldehydes and Ethers
High-Density Polyethylene (HDPE)Generally good resistance.
Low-Density Polyethylene (LDPE)Generally good resistance.
Polypropylene (PP)Good resistance.
Teflon™ FEP, PFAExcellent resistance.

Note: As temperature increases, chemical resistance generally decreases. Always test containers with the specific chemical waste under your conditions.

3. On-site Neutralization of the Aldehyde Group (Optional and Subject to Local Regulations):

The aldehyde functional group can be neutralized to a non-hazardous waste, which may simplify disposal.[2][3]

  • Neutralizing Agents: Commercially available aldehyde neutralizing agents, such as those containing sulfur-containing inorganic salts, can be used.[1] Alternatively, a solution of sodium pyrosulfite can be effective.[4]

  • Procedure:

    • Follow the manufacturer's instructions for the commercial neutralizer. Typically, this involves adding the neutralizer to the aldehyde waste in a specified ratio.

    • For sodium pyrosulfite, add a sufficient amount to the waste with agitation. The reaction is generally complete within 15 minutes.[4]

    • After neutralization, verify that the aldehyde concentration is below the acceptable limit for non-hazardous waste as per your local regulations. This may require analytical testing.

    • The pH of the treated waste should be in the neutral range (6-9).[4]

Important: Even after neutralization of the aldehyde, the remaining PEG and Boc-related components must be considered for final disposal. Consult your institution's Environmental Health and Safety (EHS) office before proceeding with drain disposal of any treated waste.

4. Final Disposal:

  • Un-neutralized Waste: All un-neutralized this compound waste must be disposed of as hazardous chemical waste.

  • Neutralized Waste: While the aldehyde is neutralized, the environmental impact of the PEG linker and potential byproducts from the Boc group must be considered.

    • PEG Component: Polyethylene glycols are generally considered biodegradable, but their environmental impact is a subject of debate.[5][6][7] Some sources indicate potential for slow degradation and contamination.[5][8] Therefore, drain disposal is generally not recommended.

    • Boc-Protected Amine Component: The Boc group is stable under neutral and basic conditions but can be cleaved under acidic conditions, producing byproducts such as t-butyl cation and isobutylene, which may be hazardous.[9] Therefore, the waste should not be mixed with acids.

  • Recommended Final Disposal Route: Regardless of whether the aldehyde group has been neutralized, the most responsible disposal method for this compound waste is through a licensed chemical waste disposal contractor. Arrange for collection through your institution's EHS department.

Disposal Decision Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_assessment Initial Assessment cluster_treatment Waste Treatment & Collection cluster_disposal Final Disposal start This compound Waste Generated contamination_check Is the waste contaminated with other hazardous substances? start->contamination_check treat_as_contaminant Treat as hazardous waste. Follow disposal guidelines for the most hazardous contaminant. contamination_check->treat_as_contaminant Yes collect_waste Collect in a labeled, compatible container (e.g., HDPE). Segregate from other waste streams. contamination_check->collect_waste No hazardous_disposal Dispose of as hazardous chemical waste via a licensed contractor. Contact EHS for pickup. treat_as_contaminant->hazardous_disposal neutralize_aldehyde Optional: Neutralize aldehyde group (subject to local regulations). collect_waste->neutralize_aldehyde neutralize_aldehyde->hazardous_disposal Neutralized or Un-neutralized

Disposal decision workflow for this compound.

By adhering to these detailed procedures, researchers, scientists, and drug development professionals can ensure the safe and environmentally responsible disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Ald-CH2-PEG3-CH2-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling Ald-CH2-PEG3-CH2-Boc, a PROTAC linker used in the synthesis of SGK3 kinase PROTAC degraders.[1] By offering clear, procedural guidance, this document aims to be your preferred source for laboratory safety and chemical handling information, building a foundation of trust that extends beyond the product itself.

Essential Safety Precautions at a Glance

Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on the potential hazards associated with its functional groups: an aldehyde, a polyethylene glycol (PEG) chain, and a Boc-protected amine. Aldehydes can be irritating and flammable, while Boc-protected compounds may be acid-labile.[2] PEGylated compounds are generally considered to have low toxicity.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is crucial to minimize exposure and ensure personal safety.

PPE CategoryRecommended EquipmentRationale
Eye and Face Protection Safety goggles with side shields or a face shield.[3]Protects against splashes and aerosols of the chemical.
Skin Protection Nitrile or neoprene gloves, changed regularly. A disposable, long-sleeved gown or lab coat that closes in the back.[4][5]Prevents skin contact with the chemical. Gowns provide full-body protection.
Respiratory Protection A respirator may be necessary if working outside of a fume hood or if there is a risk of aerosol generation.[3][6]Protects against inhalation of potentially harmful vapors or aerosols.
Footwear Closed-toe shoes.[5]Protects feet from spills.
Engineering Controls
Control MeasureSpecificationPurpose
Ventilation Work in a well-ventilated area, preferably within a certified chemical fume hood.[5]Minimizes inhalation exposure to volatile components.
Safety Equipment An eyewash station and safety shower should be readily accessible.Provides immediate decontamination in case of accidental exposure.

Operational Plan: From Receipt to Disposal

A systematic workflow ensures that this compound is handled safely and efficiently throughout its lifecycle in the laboratory.

Receipt and Storage

Upon receiving the compound, inspect the container for any damage. Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids and oxidizing agents.

Handling and Use
  • Preparation : Before handling, ensure all necessary PPE is worn correctly and that you are working within a designated and properly functioning fume hood.

  • Dispensing : Carefully weigh or measure the required amount of the compound. Avoid generating dust or aerosols.

  • Reaction Setup : If the compound is used in a reaction, ensure the setup is secure and properly ventilated. Be mindful of potential exotherms or gas evolution, especially during deprotection steps which can release carbon dioxide.[7]

  • Post-Reaction : Quench any reactive reagents and work up the reaction in a safe manner.

Disposal Plan

Proper disposal is a critical step in the chemical handling workflow.

Waste StreamDisposal Procedure
Contaminated Solids Dispose of contaminated gloves, weigh boats, and other solid materials in a designated hazardous waste container.
Liquid Waste Collect all liquid waste containing this compound in a clearly labeled, sealed, and appropriate hazardous waste container. Do not pour down the drain.[5]
Empty Containers Rinse the original container three times with a suitable solvent. Collect the rinsate as hazardous waste. The "empty" container can then be disposed of according to institutional guidelines.[8]

Experimental Workflow Diagram

The following diagram illustrates the logical flow for handling this compound, from initial preparation to final disposal.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal start Don PPE fume_hood Work in Fume Hood start->fume_hood weigh Weigh Compound fume_hood->weigh reaction Perform Reaction weigh->reaction decontaminate Decontaminate Glassware reaction->decontaminate solid_waste Dispose of Solid Waste decontaminate->solid_waste liquid_waste Dispose of Liquid Waste decontaminate->liquid_waste

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ald-CH2-PEG3-CH2-Boc
Reactant of Route 2
Reactant of Route 2
Ald-CH2-PEG3-CH2-Boc

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。